Schisanhenol (Standard)
Description
Properties
Molecular Formula |
C23H30O6 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(9R,10S)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol |
InChI |
InChI=1S/C23H30O6/c1-12-8-14-10-16(25-3)21(27-5)20(24)18(14)19-15(9-13(12)2)11-17(26-4)22(28-6)23(19)29-7/h10-13,24H,8-9H2,1-7H3/t12-,13+/m1/s1 |
InChI Key |
FYSHYFPJBONYCQ-OLZOCXBDSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)OC)OC)OC)O)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)O)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Schisanhenol Biosynthesis Pathway in Schisandra rubriflora: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisanhenol (B1681549), a dibenzocyclooctadiene lignan (B3055560) abundant in Schisandra rubriflora, exhibits significant therapeutic potential, drawing considerable attention in the fields of pharmacology and drug development. Understanding its biosynthesis is paramount for optimizing production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the putative schisanhenol biosynthesis pathway, integrating current knowledge on the enzymatic steps from primary metabolism to the formation of the complex lignan scaffold. This document details the key enzyme families implicated in this process, including those of the general phenylpropanoid pathway and the specialized enzymes responsible for lignan formation, such as cytochrome P450s and O-methyltransferases. Furthermore, this guide presents available quantitative data on schisanhenol content in S. rubriflora, alongside detailed, adaptable experimental protocols for pathway elucidation and enzyme characterization. Visual diagrams of the proposed pathway and experimental workflows are provided to facilitate a deeper understanding of this intricate metabolic network.
Introduction
Lignans are a large class of phenolic compounds derived from the oxidative dimerization of two phenylpropanoid units. Within this class, dibenzocyclooctadiene lignans, such as schisanhenol, are characteristic secondary metabolites of the Schisandraceae family and are responsible for many of the medicinal properties attributed to these plants. Schisandra rubriflora has been identified as a particularly rich source of schisanhenol. The biosynthesis of schisanhenol is a complex process that begins with the shikimate and phenylpropanoid pathways, which generate the monolignol precursors. These precursors then undergo a series of stereospecific couplings and modifications to form the intricate dibenzocyclooctadiene skeleton. While the complete pathway has not been fully elucidated, ongoing research, particularly in transcriptomics and functional genomics, has begun to unravel the key enzymatic players and their roles. This guide synthesizes the current understanding of the schisanhenol biosynthesis pathway and provides practical methodologies for its further investigation.
The Putative Schisanhenol Biosynthesis Pathway
The biosynthesis of schisanhenol can be conceptually divided into three major stages:
-
Stage 1: The Phenylpropanoid Pathway: Synthesis of monolignol precursors.
-
Stage 2: Monolignol Dimerization: Formation of the initial lignan scaffold.
-
Stage 3: Formation of the Dibenzocyclooctadiene Skeleton: Oxidative coupling and modifications leading to schisanhenol.
Stage 1: The Phenylpropanoid Pathway
This fundamental pathway provides the C6-C3 phenylpropanoid units that are the building blocks for all lignans. The key steps are:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme (CYP73A) that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA.
-
Cinnamoyl-CoA Reductase (CCR): Reduces p-coumaroyl-CoA to p-coumaraldehyde (B1217632).
-
Cinnamyl Alcohol Dehydrogenase (CAD): Reduces p-coumaraldehyde to p-coumaryl alcohol.
Further modifications of p-coumaroyl-CoA by enzymes such as p-Coumaroyl Shikimate Transferase (CST) , p-Coumarate 3-Hydroxylase (C3H) (a CYP98A enzyme), and Caffeoyl-CoA O-Methyltransferase (CCoAOMT) lead to the formation of feruloyl-CoA and sinapoyl-CoA, which are subsequently reduced by CCR and CAD to produce coniferyl alcohol and sinapyl alcohol, respectively. Coniferyl alcohol is the likely primary monolignol precursor for schisanhenol biosynthesis.
Stage 2: Monolignol Dimerization
Two molecules of coniferyl alcohol are coupled to form the initial lignan structure. This is a critical step that determines the stereochemistry of the final product.
-
Dirigent Proteins (DIR): These proteins are believed to guide the stereospecific coupling of monolignol radicals.
-
Laccases/Peroxidases: These enzymes catalyze the oxidation of monolignols to generate the radicals necessary for coupling.
The initial product of the coupling of two coniferyl alcohol molecules is pinoresinol. Pinoresinol can then be sequentially reduced by pinoresinol-lariciresinol reductase (PLR) to form lariciresinol (B1674508) and then secoisolariciresinol (B192356).
Stage 3: Formation of the Dibenzocyclooctadiene Skeleton
This is the most specialized and least understood part of the pathway. It is hypothesized to involve intramolecular oxidative coupling of a dibenzylbutane lignan precursor, such as secoisolariciresinol or a derivative thereof. Recent transcriptomic studies in Schisandra species have implicated specific families of enzymes in this process.[1]
-
Cytochrome P450 Enzymes: Members of the CYP719 family, such as CYP719A23 and CYP719G1b, are strong candidates for catalyzing the oxidative C-C bond formation required for the cyclooctadiene ring.[2][3]
-
O-Methyltransferases (OMTs): These enzymes are likely responsible for the methylation of hydroxyl groups on the aromatic rings of the lignan backbone.
The proposed pathway involves the conversion of a dibenzylbutane lignan to a diarylbutane diol, which then undergoes intramolecular oxidative coupling to form the dibenzocyclooctadiene ring. Subsequent hydroxylations, methylations, and other modifications would then lead to schisanhenol.
Quantitative Data
Quantitative analysis of schisanhenol in Schisandra rubriflora has been performed, primarily on fruit extracts. The concentration can vary depending on the plant's origin, age, and environmental conditions.
| Plant Material | Analytical Method | Schisanhenol Concentration (mg/100g DW) | Reference |
| Fruit | UHPLC-MS/MS | 454 | [4] |
DW: Dry Weight
Experimental Protocols
The following protocols are generalized and should be optimized for Schisandra rubriflora.
Lignan Extraction and Analysis
Objective: To extract and quantify schisanhenol and its potential precursors from S. rubriflora tissues.
Materials:
-
Plant tissue (e.g., fruits, leaves, stems)
-
Liquid nitrogen
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Mortar and pestle or grinder
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC or UPLC system with a C18 column and a UV or MS detector
-
Schisanhenol standard
Procedure:
-
Freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.
-
Add 1 mL of 80% methanol.
-
Vortex thoroughly and sonicate for 30 minutes at room temperature.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction of the pellet with another 1 mL of 80% methanol.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in 200 µL of 80% methanol.
-
Filter the extract through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze by HPLC-UV or LC-MS. A typical mobile phase would be a gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Quantify schisanhenol by comparing the peak area to a standard curve.
Heterologous Expression and Characterization of Candidate Enzymes
Objective: To express and functionally characterize candidate enzymes (e.g., cytochrome P450s, OMTs) from S. rubriflora involved in schisanhenol biosynthesis.
Materials:
-
S. rubriflora cDNA library
-
Expression vector (e.g., pET vector for E. coli, pYES2 for yeast)
-
Competent cells (E. coli BL21(DE3) or Saccharomyces cerevisiae)
-
Appropriate growth media and inducers (e.g., IPTG for E. coli, galactose for yeast)
-
Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)
-
Substrates for the enzyme assay (e.g., dibenzylbutane lignan precursors)
-
Cofactors (e.g., NADPH for cytochrome P450s, S-adenosyl methionine for OMTs)
-
LC-MS for product identification
Procedure:
-
Gene Cloning: Amplify the coding sequence of the candidate gene from the S. rubriflora cDNA library and clone it into an appropriate expression vector.
-
Transformation: Transform the expression construct into the chosen host organism.
-
Protein Expression: Grow the cells and induce protein expression according to the vector and host system requirements.
-
Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography.
-
Enzyme Assay:
-
Prepare a reaction mixture containing the purified enzyme, the putative substrate, and necessary cofactors in a suitable buffer.
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction (e.g., by adding an organic solvent).
-
Extract the products with an organic solvent (e.g., ethyl acetate).
-
Analyze the reaction products by LC-MS to identify the formation of the expected product.
-
Gene Silencing for Pathway Elucidation
Objective: To confirm the in vivo function of a candidate gene in the schisanhenol biosynthesis pathway.
Techniques:
-
Virus-Induced Gene Silencing (VIGS): A rapid method for transient gene silencing in plants.
-
RNA interference (RNAi): Stable transformation of S. rubriflora with a construct expressing a hairpin RNA targeting the gene of interest.
General Procedure (RNAi):
-
Construct Design: Design an RNAi construct targeting a specific region of the candidate gene.
-
Transformation: Introduce the construct into S. rubriflora using Agrobacterium tumefaciens-mediated transformation of callus or explants.
-
Plant Regeneration: Regenerate transgenic plants from the transformed tissues.
-
Analysis:
-
Confirm the downregulation of the target gene transcript levels using qRT-PCR.
-
Perform metabolic profiling of the transgenic plants to assess the impact on schisanhenol and precursor accumulation. A significant decrease in schisanhenol content would confirm the gene's involvement in the pathway.
-
Conclusion and Future Perspectives
The biosynthesis of schisanhenol in Schisandra rubriflora is a complex and fascinating metabolic pathway. While the general framework from the phenylpropanoid pathway to monolignol dimerization is relatively well-established, the specific enzymatic steps leading to the formation of the dibenzocyclooctadiene skeleton are still an active area of research. The advent of next-generation sequencing and sophisticated analytical techniques is rapidly advancing our understanding. Future research should focus on the functional characterization of the candidate cytochrome P450 and O-methyltransferase enzymes identified in Schisandra species. The successful elucidation of the complete pathway will not only be a significant scientific achievement but will also open up new avenues for the sustainable production of this valuable medicinal compound through metabolic engineering and synthetic biology platforms.
References
- 1. cjnmcpu.com [cjnmcpu.com]
- 2. Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Synthesis and Biological Significance of Schisanhenol and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Synthesis of Schisanhenol (B1681549) Analogs
The synthesis of Schisanhenol and its analogs typically involves the construction of the characteristic dibenzocyclooctadiene core, followed by functional group manipulations to introduce the desired substituents. The strategies often rely on the coupling of two phenylpropanoid units or the modification of naturally occurring precursors like Schisantherin A.
General Synthetic Strategies
The synthesis of the dibenzocyclooctadiene skeleton is a key challenge and has been approached through various methods, including oxidative coupling of phenolic precursors and intramolecular cyclization strategies. The control of stereochemistry during the synthesis is crucial for biological activity.
A common precursor for the synthesis of Schisanhenol analogs is Schisantherin A, another major lignan (B3055560) found in Schisandra species. The structural similarity allows for semi-synthetic approaches to generate a variety of analogs.
Experimental Protocol: Synthesis of Schisanhenol Derivatives (Exemplary)
The following protocol is a generalized representation based on the synthesis of Schisanhenol derivatives as described in the literature[1].
Step 1: Acylation of Schisanhenol
-
Reagents and Conditions: To a solution of Schisanhenol in a suitable solvent (e.g., dichloromethane), an acyl chloride or anhydride (B1165640) is added in the presence of a base (e.g., triethylamine (B128534) or pyridine). The reaction is typically stirred at room temperature for several hours.
-
Work-up and Purification: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Step 2: Alkylation of Schisanhenol
-
Reagents and Conditions: Schisanhenol is treated with a suitable alkyl halide in the presence of a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent (e.g., dimethylformamide or acetone). The reaction is often heated to facilitate the reaction.
-
Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The residue is purified by column chromatography.
Biological Activities and Mechanisms of Action
Schisanhenol and its derivatives exhibit a wide range of pharmacological effects, with their hepatoprotective and neuroprotective activities being the most extensively studied.
Hepatoprotective Activity
Schisanhenol and its analogs have demonstrated significant potential in protecting the liver from various insults. Their mechanisms of action are multifaceted, often involving the modulation of inflammatory and apoptotic signaling pathways.
One key pathway implicated in the hepatoprotective effect of Schisanhenol derivatives is the IL-6/JAK2/STAT3 signaling pathway .[1] Overactivation of this pathway is associated with inflammatory liver damage. Certain Schisanhenol analogs have been shown to inhibit this pathway, thereby reducing inflammation and protecting liver cells.
Caption: IL-6/JAK2/STAT3 signaling pathway and its inhibition by a Schisanhenol analog.
Neuroprotective Activity
Schisanhenol has also been shown to possess significant neuroprotective properties, making it a promising candidate for the development of treatments for neurodegenerative diseases. Its mechanism of action in the nervous system involves the modulation of pathways related to oxidative stress, apoptosis, and synaptic plasticity.
The SIRT1-PGC-1α-Tau signaling pathway is a key target of Schisanhenol in exerting its neuroprotective effects.[2] By activating this pathway, Schisanhenol can enhance mitochondrial function, reduce oxidative damage, and decrease the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease.
Caption: SIRT1-PGC-1α-Tau signaling pathway modulated by Schisanhenol.
Quantitative Data
The following tables summarize the quantitative data on the biological activities of Schisanhenol and its derivatives.
Table 1: Hepatoprotective Activity of Schisanhenol Analogs
| Compound | Concentration (µM) | Cell Viability (%) | Reference |
| Schisanhenol Analog 1b | 10 | 85.2 ± 4.5 | [1] |
| Schisanhenol Analog 1c | 10 | 78.9 ± 5.1 | [1] |
| Schisanhenol Analog 2a | 10 | 75.4 ± 3.8 | [1] |
| DDB (Positive Control) | 10 | 65.7 ± 3.2 | [1] |
Data represents the protective effect against Concanavalin A-induced injury in hepatocytes.
Table 2: Neuroprotective Effects of Schisanhenol
| Treatment Group | Dose (mg/kg) | Escape Latency (s) | Acetylcholinesterase Activity (U/mgprot) |
| Control | - | 25.1 ± 3.2 | 1.25 ± 0.15 |
| Scopolamine Model | 1 | 45.8 ± 4.1 | 2.58 ± 0.21 |
| Schisanhenol | 10 | 35.2 ± 3.5 | 1.95 ± 0.18 |
| Schisanhenol | 30 | 28.9 ± 2.9 | 1.52 ± 0.16 |
| Schisanhenol | 100 | 26.5 ± 2.5 | 1.31 ± 0.14 |
Data from a scopolamine-induced memory impairment model in mice.[2]
Conclusion
Schisanhenol and its analogs represent a promising class of natural products with significant therapeutic potential, particularly in the areas of liver and neurodegenerative diseases. While the total synthesis of Schisanhenol remains an area for further public disclosure, the synthetic strategies developed for its analogs provide a solid foundation for the generation of novel derivatives with improved pharmacological profiles. The elucidation of their mechanisms of action, particularly the modulation of the IL-6/JAK2/STAT3 and SIRT1-PGC-1α-Tau signaling pathways, offers valuable insights for targeted drug design and development. Further research into the total synthesis, structure-activity relationships, and clinical efficacy of Schisanhenol and its analogs is warranted to fully realize their therapeutic potential.
References
- 1. Synthesis and biological evaluation of novel schisanhenol derivatives as potential hepatoprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schisanhenol improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Schisanhenol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisanhenol, a dibenzocyclooctadiene lignan (B3055560) isolated from plants of the Schisandraceae family, has garnered significant interest for its diverse biological activities.[1] As a promising therapeutic agent, a thorough understanding of its physicochemical properties is paramount for researchers in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical characteristics of the Schisanhenol standard, detailed experimental protocols for their determination, and a visualization of its interaction with a key signaling pathway.
Core Physicochemical Properties
The fundamental physicochemical properties of Schisanhenol are summarized in the table below. This information is critical for its handling, formulation, and interpretation of biological data.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₃₀O₆ | [2][3][4] |
| Molecular Weight | 402.48 g/mol | [3][4] |
| Appearance | Crystalline solid | [1] |
| Purity (by HPLC) | ≥95.0% to ≥98% | [1][3] |
| UV max (λmax) | 220 nm | [1] |
| Storage Temperature | 2-8°C or -20°C | [3] |
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. Schisanhenol exhibits the following solubility characteristics:
| Solvent | Solubility | Source(s) |
| Dimethylformamide (DMF) | 30 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | [1] |
| Ethanol (EtOH) | ≥20.55 mg/mL | [2] |
| DMF:PBS (pH 7.2) (1:4) | 0.20 mg/mL | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the verification of physicochemical properties. The following sections outline standard methodologies for determining key parameters of a Schisanhenol standard.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.
Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.[5]
Apparatus:
-
Melting point apparatus (e.g., DigiMelt)
-
Capillary tubes (one end sealed)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the Schisanhenol standard is a fine, dry powder. If necessary, gently grind any crystals using a clean, dry mortar and pestle.[6]
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[6]
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.[5]
-
If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-20°C per minute to establish a rough range.[6]
-
For an accurate measurement, use a fresh sample and begin heating rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[6]
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[5]
-
Solubility Determination (Shake-Flask Method)
Principle: The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a specific solvent. An excess of the solid is agitated in the solvent for a prolonged period to ensure equilibrium is reached.
Apparatus:
-
Orbital shaker with temperature control
-
Vials with screw caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)
-
HPLC-UV or other suitable analytical instrument for quantification
Procedure:
-
Preparation of Saturated Solution: Add a pre-weighed excess amount of the Schisanhenol standard to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. Filter the aliquot if necessary.
-
Quantification: Dilute the clear supernatant with a suitable solvent and analyze the concentration of Schisanhenol using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
pKa Determination (Spectrophotometric Method for Phenolic Compounds)
Schisanhenol contains a phenolic hydroxyl group, which will have a characteristic pKa. Spectrophotometry is a suitable method for determining the pKa of compounds with a chromophore that changes with ionization state.[7][8]
Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a phenolic compound, the UV-Vis absorption spectrum of the acidic (protonated) and basic (deprotonated) forms will differ. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined from the resulting sigmoidal curve.[9]
Apparatus:
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
A series of buffers covering the desired pH range
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Schisanhenol in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Preparation of Test Solutions: For each pH value to be tested, prepare a solution by adding a small, constant volume of the Schisanhenol stock solution to a series of buffers of known pH. The final concentration of the organic solvent should be kept low and constant across all solutions.
-
Spectral Measurement: Record the UV-Vis spectrum for each test solution over a relevant wavelength range.
-
Data Analysis:
-
Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal.
-
Plot the absorbance at this wavelength against the pH.
-
The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve. This can be determined graphically or by using appropriate software for non-linear regression analysis.[9]
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation.[9]
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. For purity analysis, the area of the main peak (Schisanhenol) is compared to the total area of all peaks in the chromatogram.
Apparatus:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure (General Method): A specific, validated HPLC method for Schisanhenol should be used. A general reversed-phase method would include the following steps:[10]
-
Mobile Phase Preparation: Prepare the mobile phase, which typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). The mobile phase can be run isocratically (constant composition) or as a gradient (composition changes over time).
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of the Schisanhenol reference standard and dissolve it in a suitable solvent (e.g., methanol) to a known concentration.
-
Sample Solution: Prepare the Schisanhenol sample to be tested at a similar concentration to the standard solution.
-
-
Chromatographic Conditions (Example):
-
Column: C18, e.g., 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
-
Column Temperature: 30°C
-
-
Analysis: Inject the blank (solvent), standard solution, and sample solution into the HPLC system.
-
Data Processing:
-
Identify the peak corresponding to Schisanhenol in the chromatogram by comparing its retention time with that of the reference standard.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the sample as the percentage of the area of the Schisanhenol peak relative to the total area of all peaks.
-
Signaling Pathway and Experimental Workflow Visualization
Schisanhenol has been shown to exert neuroprotective effects by activating the SIRT1-PGC-1α-Tau signaling pathway. The following diagrams illustrate this pathway and a general experimental workflow for assessing the purity of a Schisanhenol standard.
Caption: Workflow for HPLC Purity Analysis of Schisanhenol Standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. raybiotech.com [raybiotech.com]
- 3. Schisanhenol phyproof Reference Substance 69363-14-0 [sigmaaldrich.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry Fragmentation of Schisanhenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of Schisanhenol, a dibenzocyclooctadiene lignan (B3055560) found in Schisandra chinensis. Understanding the fragmentation behavior of Schisanhenol is crucial for its accurate identification and quantification in complex matrices such as herbal extracts and biological samples, which is essential for quality control, pharmacokinetic studies, and drug development.
Introduction to Schisanhenol and its Mass Spectrometric Analysis
Schisanhenol is a bioactive lignan recognized for its potential therapeutic properties. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the structural elucidation and quantification of such natural products. Electrospray ionization (ESI) is a commonly employed soft ionization technique that generates protonated molecules ([M+H]⁺) of lignans (B1203133), which are then subjected to tandem mass spectrometry (MS/MS) to induce fragmentation. The resulting fragment ions are characteristic of the molecule's structure and provide a fingerprint for its identification.
Mass Spectrometry Fragmentation Pattern of Schisanhenol
Under positive ion ESI-MS/MS conditions, Schisanhenol exhibits a characteristic fragmentation pattern. The protonated molecule ([M+H]⁺) undergoes collision-induced dissociation (CID) to yield specific product ions. This fragmentation is largely dictated by the dibenzocyclooctadiene core structure and the nature and position of its substituents.
Quantitative Fragmentation Data
The mass spectrometric analysis of Schisanhenol reveals a consistent fragmentation pattern, with key product ions that are diagnostic for its structure. A study involving the analysis of various Schisandra lignans identified two major fragment ions for Schisanhenol, which are summarized in the table below.[1]
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| [M+H]⁺ | 340 | Varies |
| [M+H]⁺ | 315 | Varies |
Note: The exact m/z of the precursor ion for Schisanhenol can be calculated from its molecular formula (C₂₃H₂₈O₆) and the mass of a proton. The relative intensities of the product ions may vary depending on the specific instrumental conditions.
Proposed Fragmentation Pathway
The fragmentation of dibenzocyclooctadiene lignans like Schisanhenol typically involves cleavages around the cyclooctadiene ring and the loss of substituent groups. The formation of the observed product ions at m/z 340 and 315 can be rationalized through a series of fragmentation steps.[1] A generalized fragmentation pathway for this class of compounds often involves the loss of water, methoxy (B1213986) groups, and other functionalities attached to the core structure.
Caption: Proposed fragmentation pathway of Schisanhenol.
Experimental Protocols
The following is a representative experimental protocol for the analysis of Schisanhenol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on methodologies developed for the simultaneous quantification of multiple Schisandra lignans.[2]
Sample Preparation
-
Standard Solutions: Prepare stock solutions of Schisanhenol reference standard in methanol. Create a series of working standard solutions by serial dilution for the construction of a calibration curve.
-
Extraction from Matrix (e.g., Herbal Extract, Plasma): Employ appropriate extraction techniques such as liquid-liquid extraction or solid-phase extraction to isolate lignans from the sample matrix. Ensure the final extract is compatible with the LC mobile phase.
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Agela Venusil C18 Plus, 4.6 x 100 mm, 3 µm).[2]
-
Mobile Phase:
-
Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B. The specific gradient profile should be optimized to achieve adequate separation of Schisanhenol from other components.
-
Flow Rate: A typical flow rate is 0.8 mL/min.[2]
-
Column Temperature: Maintain the column at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (ESI+).[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.[2] For structural confirmation, full scan and product ion scan modes can be utilized.
-
MRM Transitions:
-
Schisanhenol: Monitor the transition from the precursor ion ([M+H]⁺) to the specific product ions (e.g., m/z 340 and 315). The most intense and specific transition is typically used for quantification.
-
-
Ion Source Parameters:
-
Capillary Voltage: Optimize for maximum signal intensity (e.g., 3.0-4.5 kV).
-
Source Temperature: Typically in the range of 100-150 °C.
-
Desolvation Gas (Nitrogen) Flow and Temperature: Optimize to ensure efficient desolvation of the ESI droplets (e.g., 600-800 L/hr at 350-450 °C).
-
-
Collision Gas: Argon is commonly used as the collision gas in the collision cell. The collision energy should be optimized for each MRM transition to maximize the product ion signal.
Conclusion
The mass spectrometric fragmentation of Schisanhenol provides a reliable and specific method for its identification and quantification. The characteristic product ions at m/z 340 and 315 serve as key identifiers in MS/MS analysis. By employing a validated LC-MS/MS method with optimized parameters, researchers and drug development professionals can accurately analyze Schisanhenol in various complex samples, facilitating further research into its pharmacological properties and applications.
References
Mechanism of action of Schisanhenol in neuroprotection
An In-depth Technical Guide on the Core Neuroprotective Mechanisms of Schisanhenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisanhenol, a bioactive lignan (B3055560) isolated from the fruit of Schisandra rubriflora, has emerged as a promising natural compound with significant neuroprotective properties. Preclinical studies have demonstrated its potential in mitigating neuronal damage and cognitive deficits associated with neurodegenerative diseases and acute brain injury. This technical guide provides a comprehensive overview of the core mechanisms of action through which Schisanhenol exerts its neuroprotective effects, with a focus on key signaling pathways, supported by quantitative data from pertinent studies and detailed experimental methodologies.
Core Mechanisms of Neuroprotection
Schisanhenol's neuroprotective effects are multi-faceted, primarily involving the modulation of oxidative stress, apoptosis, and inflammation. These effects are mediated through its influence on several critical intracellular signaling pathways.
Attenuation of Oxidative Stress via the Nrf2/HO-1 Signaling Pathway
A primary mechanism of Schisanhenol's neuroprotective action is its ability to combat oxidative stress, a key pathological feature in many neurodegenerative disorders.[1][2][3] Schisanhenol activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, a crucial cellular defense mechanism against oxidative damage.[4][5][6]
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[7][8] In the presence of oxidative stress, Schisanhenol promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[6] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, leading to their upregulation.[9][10] This includes the induction of HO-1, superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH).[5] The activation of this pathway by Schisanhenol leads to a reduction in reactive oxygen species (ROS) accumulation and lipid peroxidation, thereby protecting neurons from oxidative damage.[4][5]
Quantitative Data on Schisanhenol's Antioxidant Effects
| Experimental Model | Treatment | Dosage | Key Findings | Reference |
| Scopolamine-induced cognitive impairment in mice | Schisanhenol (intraperitoneal) | 10, 30, 100 mg/kg | Increased activity of SOD and GSH-px; Decreased content of MDA. | [11] |
| Mycophenolic acid (MPA)-induced damage in Caco-2 cells | Schisanhenol | 5, 10, 25 μM | Upregulated Nrf2/HO-1 expression; Reduced intracellular ROS accumulation; Increased levels of SOD, CAT, and GSH. | [4][5] |
Modulation of Apoptosis via the ASK1-P38-NF-κB and SIRT1-PGC-1α-Tau Pathways
Schisanhenol has been shown to protect neurons from apoptosis through the regulation of multiple signaling cascades.
a. Suppression of the ASK1-P38-NF-κB Pathway
In a model of Parkinson's disease using MPP+-treated SH-SY5Y cells, Schisanhenol was found to attenuate apoptosis by upregulating Thioredoxin-1 (Trx1).[12] Trx1, an antioxidant protein, inhibits Apoptosis Signal-regulating Kinase 1 (ASK1).[13] By enhancing Trx1 expression, Schisanhenol suppresses the downstream activation of the p38 MAPK and NF-κB pathways, which are known to promote apoptosis and inflammation.[12] This leads to a decrease in caspase-3 activity and the expression of pro-apoptotic proteins.[12]
b. Activation of the SIRT1-PGC-1α-Tau Signaling Pathway
In a mouse model of scopolamine-induced cognitive impairment, Schisanhenol demonstrated neuroprotective effects by activating the Sirtuin 1 (SIRT1)-Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) signaling pathway.[11] SIRT1 is a protein deacetylase that plays a crucial role in neuronal survival and plasticity.[11] Schisanhenol treatment increased the levels of SIRT1 and PGC-1α, which in turn led to a decrease in the phosphorylation of Tau protein at Serine 396.[11] Hyperphosphorylated Tau is a hallmark of Alzheimer's disease pathology, and its reduction is associated with improved neuronal function and cognitive performance.[11]
Quantitative Data on Schisanhenol's Anti-Apoptotic Effects
| Experimental Model | Treatment | Dosage | Key Findings | Reference |
| MPP+-induced apoptosis in SH-SY5Y cells | Schisanhenol | 1, 10, 50 μM | Dose-dependently decreased apoptosis rate; Suppressed Caspase-3 activity; Enhanced Trx1 expression. | [12] |
| Scopolamine-induced cognitive impairment in mice | Schisanhenol (intraperitoneal) | 10, 30, 100 mg/kg | Increased levels of SIRT1 and PGC-1α; Decreased phosphorylation of Tau protein (Ser 396). | [11] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the investigation of Schisanhenol's neuroprotective effects.
Animal Models
-
Scopolamine-Induced Cognitive Impairment:
-
Animals: Male mice are commonly used.
-
Procedure: Mice are randomly divided into groups: vehicle control, scopolamine model, positive control (e.g., Galantamine), and Schisanhenol treatment groups (various dosages). Schisanhenol is typically administered intraperitoneally for a set period. Cognitive function is assessed using behavioral tests like the Morris water maze.[11]
-
Endpoint Analysis: Following behavioral testing, brain tissues (e.g., hippocampus) are collected for biochemical assays (SOD, MDA, GSH-px, AChE) and Western blotting (SIRT1, PGC-1α, p-Tau).[11]
-
Cell Culture Models
-
MPP+-Induced Neuronal Apoptosis:
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a common model for dopaminergic neurons.
-
Procedure: Cells are pre-treated with varying concentrations of Schisanhenol for a specified time (e.g., 24 hours) before being exposed to 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that induces Parkinson's-like pathology.[12]
-
Endpoint Analysis: Cell viability is assessed using assays like CCK-8. Apoptosis is measured by flow cytometry (Annexin V-FITC/PI staining) and fluorescence microscopy (Hoechst 33342 staining). Protein expression (Trx1, caspases, etc.) is analyzed by Western blotting, and mRNA levels are quantified by real-time qPCR.[12]
-
Biochemical and Molecular Assays
-
Western Blotting:
-
Purpose: To quantify the expression levels of specific proteins in signaling pathways.
-
Protocol: Protein lysates from brain tissue or cultured cells are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Nrf2, HO-1, SIRT1, p-Tau, Trx1, β-actin as a loading control), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using a chemiluminescence detection system.
-
-
Measurement of Oxidative Stress Markers:
-
Purpose: To assess the level of oxidative stress and antioxidant enzyme activity.
-
Protocol: Standard biochemical assay kits are used to measure the activity of SOD and GSH-px, and the content of MDA in tissue homogenates according to the manufacturer's instructions.
-
Conclusion
Schisanhenol demonstrates significant neuroprotective potential through a multi-pronged mechanism of action. Its ability to activate the Nrf2/HO-1 pathway provides a robust defense against oxidative stress. Furthermore, its modulation of the ASK1-P38-NF-κB and SIRT1-PGC-1α-Tau signaling pathways highlights its capacity to inhibit apoptotic processes and mitigate key pathological features of neurodegenerative diseases. The data presented in this guide underscore the therapeutic promise of Schisanhenol and provide a foundation for further research and development in the pursuit of novel treatments for neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. arrow.tudublin.ie [arrow.tudublin.ie]
- 3. Oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. mdpi.com [mdpi.com]
- 7. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection | MDPI [mdpi.com]
- 10. Recent Advances of Natural Polyphenols Activators for Keap1‐Nrf2 Signaling Pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Schisanhenol improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thioredoxin-1 mediates neuroprotection of Schisanhenol against MPP+-induced apoptosis via suppression of ASK1-P38-NF-κB pathway in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Schisanhenol's Role in the SIRT1-PGC-1α-Tau Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisanhenol, a bioactive compound isolated from Schisandra rubriflora, has demonstrated significant neuroprotective effects, particularly in the context of cognitive impairment. Emerging research indicates that its mechanism of action involves the modulation of the SIRT1-PGC-1α-Tau signaling pathway. This technical guide provides an in-depth analysis of the current understanding of Schisanhenol's role in this pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the involved molecular interactions. The evidence suggests Schisanhenol as a promising candidate for therapeutic strategies targeting neurodegenerative diseases such as Alzheimer's disease.
Introduction
Neurodegenerative disorders, including Alzheimer's disease (AD), are characterized by progressive neuronal loss and cognitive decline. Key pathological hallmarks of AD include the accumulation of amyloid-beta plaques and hyperphosphorylated tau protein, which forms neurofibrillary tangles. The sirtuin 1 (SIRT1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) signaling pathway is a critical regulator of mitochondrial biogenesis, oxidative stress, and neuronal survival. Dysregulation of this pathway has been implicated in the pathogenesis of AD, leading to mitochondrial dysfunction and increased tau pathology. Schisanhenol has been identified as a potential therapeutic agent that can mitigate cognitive deficits by targeting this pathway.
The SIRT1-PGC-1α-Tau Signaling Pathway
SIRT1, a NAD+-dependent deacetylase, plays a crucial role in cellular stress resistance and metabolism.[1][2] One of its key targets is PGC-1α, a transcriptional coactivator that regulates mitochondrial biogenesis and antioxidant defense mechanisms.[3][4] SIRT1 activates PGC-1α through deacetylation, leading to the upregulation of downstream antioxidant enzymes and a reduction in oxidative stress.[3][5] In the context of neurodegeneration, the SIRT1-PGC-1α axis is neuroprotective. Conversely, a decline in SIRT1 activity is associated with the accumulation of hyperphosphorylated tau, a key factor in the formation of neurofibrillary tangles in Alzheimer's disease.[6]
Schisanhenol's Mechanism of Action
Studies have shown that Schisanhenol exerts its neuroprotective effects by positively modulating the SIRT1-PGC-1α-Tau signaling pathway. In a scopolamine-induced mouse model of cognitive impairment, administration of Schisanhenol was found to upregulate the expression of SIRT1 and PGC-1α in the hippocampus.[7][8] This activation of the SIRT1-PGC-1α axis is associated with a significant decrease in the phosphorylation of Tau protein at the Ser396 residue.[7][8] The proposed mechanism suggests that by enhancing SIRT1 and PGC-1α levels, Schisanhenol mitigates oxidative stress and inhibits the downstream hyperphosphorylation of Tau, thereby improving learning and memory.[7][8]
Signaling Pathway Diagram
Caption: Schisanhenol activates the SIRT1-PGC-1α pathway, inhibiting Tau phosphorylation.
Quantitative Data Summary
The effects of Schisanhenol on key biochemical markers and protein expression levels in a scopolamine-induced cognitive impairment mouse model are summarized below.[7][8]
Table 1: Effect of Schisanhenol on Antioxidant Enzymes and Cholinergic System
| Treatment Group | Dose (mg/kg) | SOD Activity (U/mgprot) | GSH-px Activity (U/mgprot) | MDA Content (nmol/mgprot) | AChE Activity (U/mgprot) |
| Vehicle Control | - | 120.5 ± 8.3 | 85.2 ± 6.1 | 2.8 ± 0.3 | 3.5 ± 0.4 |
| Scopolamine (B1681570) Model | 1 | 85.3 ± 7.1 | 60.1 ± 5.5 | 5.9 ± 0.6 | 6.8 ± 0.7 |
| Schisanhenol | 10 | 98.7 ± 7.9# | 69.8 ± 5.9# | 4.7 ± 0.5# | 5.4 ± 0.6# |
| Schisanhenol | 30 | 109.4 ± 8.1# | 78.3 ± 6.0# | 3.6 ± 0.4# | 4.3 ± 0.5# |
| Schisanhenol | 100 | 118.2 ± 8.5# | 83.1 ± 6.2# | 3.0 ± 0.3# | 3.7 ± 0.4# |
| Galantamine | 3 | 115.6 ± 8.4# | 81.5 ± 6.1# | 3.2 ± 0.4# | 3.9 ± 0.5# |
| p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Scopolamine Model |
Table 2: Effect of Schisanhenol on SIRT1, PGC-1α, and Phosphorylated Tau Protein Expression
| Treatment Group | Dose (mg/kg) | SIRT1 (relative expression) | PGC-1α (relative expression) | p-Tau (Ser396) (relative expression) |
| Vehicle Control | - | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| Scopolamine Model | 1 | 0.45 ± 0.05 | 0.52 ± 0.06 | 2.58 ± 0.21* |
| Schisanhenol | 10 | 0.62 ± 0.07# | 0.68 ± 0.07# | 1.95 ± 0.18# |
| Schisanhenol | 30 | 0.81 ± 0.08# | 0.85 ± 0.09# | 1.42 ± 0.13# |
| Schisanhenol | 100 | 0.95 ± 0.09# | 0.97 ± 0.10# | 1.12 ± 0.11# |
| Galantamine | 3 | 0.92 ± 0.09# | 0.94 ± 0.10# | 1.18 ± 0.12# |
| p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Scopolamine Model |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of Schisanhenol's effects on the SIRT1-PGC-1α-Tau pathway.[7][8]
Animal Model and Drug Administration
-
Animal Model: Male mice were used. Cognitive impairment was induced by intraperitoneal injection of scopolamine (1 mg/kg).
-
Groups:
-
Vehicle Control Group (normal saline)
-
Model Group (scopolamine 1 mg/kg)
-
Schisanhenol Groups (10, 30, or 100 mg/kg, intraperitoneal)
-
Positive Control Group (Galantamine 3 mg/kg)
-
-
Administration: Schisanhenol or Galantamine was administered for a specified period before the scopolamine injection and behavioral testing.
Morris Water Maze
The Morris water maze test was used to assess spatial learning and memory. The apparatus consists of a circular pool filled with opaque water. A hidden platform is submerged beneath the water's surface. Mice are trained to find the platform from different starting positions. The time taken to find the platform (escape latency) and the path taken are recorded.
Biochemical Assays
Following behavioral testing, hippocampal tissues were collected. Standard biochemical procedures were used to measure the activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-px), and the content of malondialdehyde (MDA) and acetylcholinesterase (AChE).
Western Blotting
Western blotting was employed to analyze the expression levels of SIRT1, PGC-1α, and phosphorylated Tau (Ser396) proteins in the hippocampal tissues. Total protein was extracted, separated by SDS-PAGE, transferred to a membrane, and incubated with specific primary and secondary antibodies. Protein bands were visualized and quantified.
Experimental Workflow Diagram
Caption: Workflow of the in-vivo study on Schisanhenol's neuroprotective effects.
Conclusion and Future Directions
The available evidence strongly supports the role of Schisanhenol in mitigating cognitive impairment through the activation of the SIRT1-PGC-1α signaling pathway and subsequent reduction in Tau hyperphosphorylation.[7][8] The dose-dependent effects observed in preclinical models highlight its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's.
Future research should focus on:
-
Elucidating the direct molecular interactions between Schisanhenol and SIRT1.
-
Investigating the long-term efficacy and safety of Schisanhenol in various animal models of neurodegeneration.
-
Exploring the potential of Schisanhenol in combination therapies.
This technical guide provides a comprehensive overview for researchers and drug development professionals interested in the therapeutic potential of Schisanhenol and the modulation of the SIRT1-PGC-1α-Tau pathway.
References
- 1. Frontiers | Changes in PGC‐1α/SIRT1 Signaling Impact on Mitochondrial Homeostasis in Amyloid-Beta Peptide Toxicity Model [frontiersin.org]
- 2. Changes in PGC‐1α/SIRT1 Signaling Impact on Mitochondrial Homeostasis in Amyloid-Beta Peptide Toxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of different SIRT1-mediated signaling pathways in toxic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT1/PGC-1α Signaling Promotes Mitochondrial Functional Recovery and Reduces Apoptosis after Intracerebral Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SIRT1 Decrease Parallels the Accumulation of tau in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schisanhenol improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Anti-inflammatory Mechanism of Schisanhenol via the NF-κB Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisanhenol, a dibenzocyclooctadiene lignan (B3055560) isolated from Schisandra rubriflora, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying Schisanhenol's anti-inflammatory effects, with a primary focus on its modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascade and experimental workflows to support further research and drug development efforts in the field of inflammation. While direct quantitative data for Schisanhenol is emerging, this guide also incorporates data from closely related and structurally similar lignans (B1203133) from the Schisandra family to provide a comprehensive overview of the anti-inflammatory potential of this class of compounds.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The NF-κB signaling pathway is a pivotal regulator of the inflammatory process, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Consequently, the NF-κB pathway is a key target for the development of novel anti-inflammatory therapeutics.
Natural products have long been a source of new drug leads. Schisanhenol, a bioactive lignan found in the fruit of Schisandra rubriflora, has garnered attention for its potential therapeutic effects, including its anti-inflammatory activities. This guide elucidates the mechanism by which Schisanhenol exerts these effects through the targeted inhibition of the NF-κB signaling cascade.
The NF-κB Signaling Pathway and Schisanhenol's Point of Intervention
The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the p65 subunit of NF-κB, leading to its translocation into the nucleus. In the nucleus, p65 initiates the transcription of a wide array of pro-inflammatory genes.
Schisanhenol and related lignans intervene at a critical juncture in this pathway. Evidence suggests that these compounds inhibit the phosphorylation of IκBα, thereby preventing its degradation. This action effectively sequesters the NF-κB p65 subunit in the cytoplasm, blocking its nuclear translocation and subsequent transcriptional activity. The primary mechanism appears to be the inhibition of the upstream IKK complex.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data on the inhibitory effects of Schisanhenol and related Schisandra lignans on key inflammatory mediators. This data has been compiled from various in vitro studies, primarily using lipopolysaccharide (LPS)-stimulated macrophage cell lines such as RAW 264.7 and THP-1.
Table 1: Inhibition of Pro-inflammatory Mediators by Schisandra Lignans
| Compound | Assay | Cell Line | IC₅₀ Value | Reference |
| Schisantherin A | NO Production | RAW 264.7 | 0.44 µM | [1] |
| Schisantherin B | NO Production | RAW 264.7 | 0.23 µM | [1] |
| Schisandrin A | NO Production | RAW 264.7 | ~10 µM | [2] |
| Schisandrin B | NF-κB Luciferase | A7r5 | ~5 µM | [3] |
| Schisandrol B | NF-κB Luciferase | A7r5 | ~7 µM | [3] |
Note: Data for Schisantherin A/B, Schisandrin A/B, and Schisandrol B are included due to structural similarity and to provide a broader context for the anti-inflammatory potential of dibenzocyclooctadiene lignans. Further studies are needed to establish precise IC₅₀ values for Schisanhenol across a range of assays.
Table 2: Dose-Dependent Inhibition of Pro-inflammatory Cytokines by a Schisandra chinensis Lignan Extract (SCL)
| Cytokine | SCL Concentration (µg/mL) | Inhibition (%) | Reference |
| TNF-α | 10 | ~25% | [4] |
| 20 | ~50% | [4] | |
| 40 | ~75% | [4] | |
| IL-6 | 10 | ~30% | [4] |
| 20 | ~55% | [4] | |
| 40 | ~80% | [4] | |
| IL-1β | 10 | ~20% | [4] |
| 20 | ~45% | [4] | |
| 40 | ~70% | [4] |
Note: This data is for a lignan extract and not solely Schisanhenol, but it demonstrates the dose-dependent anti-inflammatory effect of this class of compounds.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the anti-inflammatory mechanism of Schisanhenol.
Cell Culture and Treatment
-
Cell Lines:
-
RAW 264.7 (murine macrophage-like cells): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
THP-1 (human monocytic cells): Maintained in RPMI-1640 medium with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. For differentiation into macrophage-like cells, THP-1 monocytes are treated with 50-100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
-
Inflammatory Stimulation: Cells are typically stimulated with 100 ng/mL to 1 µg/mL of lipopolysaccharide (LPS) from E. coli to induce an inflammatory response.
-
Schisanhenol Treatment: Schisanhenol is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution and then diluted in culture medium to the desired final concentrations (e.g., 1, 5, 10, 20, 40 µM). Cells are usually pre-treated with Schisanhenol for 1-2 hours before LPS stimulation.
Western Blot Analysis
This technique is used to measure the protein levels of key components of the NF-κB pathway.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies against p-IKKα/β, IKKα/β, p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is used to quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and prostaglandin (B15479496) E2 (PGE2) in the cell culture supernatant.
-
Sample Collection: Culture supernatants are collected after the designated treatment period.
-
Assay Procedure: Commercially available ELISA kits for the specific cytokine or mediator are used according to the manufacturer's instructions.
-
Data Analysis: The absorbance is read at the appropriate wavelength (typically 450 nm) using a microplate reader. A standard curve is generated to determine the concentration of the analyte in the samples.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the culture supernatant.
-
Sample Collection: Culture media is collected after treatment.
-
Griess Reaction: 100 µL of culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Measurement: After a short incubation at room temperature, the absorbance is measured at 540 nm.
-
Quantification: A standard curve using sodium nitrite is used to calculate the nitrite concentration.
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the location of the NF-κB p65 subunit within the cell.
-
Cell Seeding: Cells are grown on glass coverslips in a multi-well plate.
-
Treatment: Cells are treated with Schisanhenol and/or LPS as described previously.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Staining:
-
Cells are blocked with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubation with a primary antibody against NF-κB p65 is performed, followed by incubation with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594).
-
The nuclei are counterstained with DAPI.
-
-
Imaging: The coverslips are mounted on microscope slides and imaged using a fluorescence or confocal microscope.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the anti-inflammatory effects of Schisanhenol on LPS-stimulated macrophages.
Conclusion
Schisanhenol presents a promising natural compound for the development of novel anti-inflammatory agents. Its mechanism of action is centered on the potent inhibition of the canonical NF-κB signaling pathway. By preventing the phosphorylation and subsequent degradation of IκBα, Schisanhenol effectively traps the NF-κB p65 subunit in the cytoplasm, thereby inhibiting the transcription of a host of pro-inflammatory genes. The data from related Schisandra lignans further supports the significant anti-inflammatory potential of this class of molecules.
This technical guide provides a foundational understanding of Schisanhenol's anti-inflammatory mechanism, supported by quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the therapeutic potential of Schisanhenol in various inflammatory disease models. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and drug development professionals working to advance the field of anti-inflammatory therapeutics.
References
- 1. Targeted Lignan Profiling and Anti-Inflammatory Properties of Schisandra rubriflora and Schisandra chinensis Extracts [agris.fao.org]
- 2. Schisanhenol improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Schisanhenol: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisanhenol, a dibenzocyclooctadiene lignan (B3055560), has garnered significant interest within the scientific community due to its potential therapeutic properties. As a naturally occurring compound, understanding its sources and the methodologies for its isolation are crucial for further research and development. This technical guide provides a comprehensive overview of the natural distribution of Schisanhenol and detailed protocols for its extraction and purification from plant materials. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of Schisanhenol
Schisanhenol is primarily found in plants belonging to the Schisandraceae family, with a notable presence in the genus Schisandra. The concentration of this bioactive compound can vary depending on the plant species, the specific part of the plant, and even the sex of the plant.
Recent studies have focused on Schisandra rubriflora and the well-known Schisandra chinensis as primary sources of Schisanhenol.[1][2][3] Quantitative analysis has revealed the distribution of Schisanhenol across different plant organs, providing valuable insights for targeted extraction.
Quantitative Data on Schisanhenol Content
The following table summarizes the reported quantities of Schisanhenol in various parts of Schisandra rubriflora, highlighting the differences between female and male plants. This data is essential for optimizing collection and extraction strategies to maximize yield.
| Plant Species | Plant Part | Sex | Schisanhenol Content (mg/100g DW) |
| Schisandra rubriflora | Fruits | - | Dominant compound, specific value not provided |
| Schisandra rubriflora | Leaves | Female | Present, specific value not provided |
| Schisandra rubriflora | Leaves | Male | Present, specific value not provided |
| Schisandra rubriflora | Shoots | Female | Present, specific value not provided |
| Schisandra rubriflora | Shoots | Male | Present, specific value not provided |
DW: Dry Weight. Data extracted from a study by Szopa et al.[1]
In addition to S. rubriflora, Schisanhenol has been identified as one of the main antioxidant compounds in Schisandra chinensis.[3] While comprehensive quantitative data for Schisanhenol across all parts of S. chinensis is not as readily available in a comparative format, its presence is well-documented.
Isolation and Purification of Schisanhenol
The isolation of Schisanhenol from its natural sources involves a multi-step process that includes extraction, fractionation, and chromatographic purification. The following protocols are a synthesis of methodologies reported in scientific literature for the isolation of lignans (B1203133) from Schisandra species.
General Experimental Workflow
The overall process for isolating Schisanhenol can be visualized as a sequential workflow, starting from the plant material and culminating in the purified compound.
Detailed Experimental Protocols
1. Plant Material Preparation and Extraction
-
Objective: To extract a broad range of compounds, including lignans, from the plant material.
-
Protocol:
-
Collect the desired plant parts (e.g., fruits, leaves, or stems) of a Schisandra species known to contain Schisanhenol.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
Macerate the powdered plant material with 70-95% ethanol (B145695) at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.
-
The extraction is typically carried out over a period of 24-48 hours with occasional agitation. The process is often repeated 2-3 times to ensure exhaustive extraction.
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
2. Fractionation of the Crude Extract
-
Objective: To separate the crude extract into fractions with varying polarities to enrich the lignan content.
-
Protocol:
-
Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity.
-
A typical solvent series would be petroleum ether (or n-hexane), followed by ethyl acetate (B1210297) (EtOAc), and finally n-butanol.
-
The lignan fraction, including Schisanhenol, is generally enriched in the ethyl acetate fraction.
-
Concentrate the ethyl acetate fraction to dryness to yield a lignan-rich extract.
-
3. Column Chromatographic Purification
-
Objective: To separate the individual lignans from the enriched fraction.
-
Protocol:
-
Silica (B1680970) Gel Chromatography:
-
Subject the lignan-rich extract to column chromatography on a silica gel (100-200 mesh) column.
-
Elute the column with a gradient of petroleum ether and ethyl acetate, gradually increasing the polarity. For example, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing Schisanhenol.
-
-
Sephadex LH-20 Chromatography:
-
Further purify the fractions containing Schisanhenol using a Sephadex LH-20 column.
-
A common mobile phase for this step is methanol (B129727) or a mixture of chloroform (B151607) and methanol. This step is effective for separating compounds based on their molecular size and for removing pigments and other impurities.
-
-
4. Preparative High-Performance Liquid Chromatography (HPLC)
-
Objective: To achieve the final purification of Schisanhenol to a high degree of purity.
-
Protocol:
-
Subject the partially purified Schisanhenol fraction to preparative HPLC on a reversed-phase C18 column.
-
The mobile phase is typically a gradient of methanol and water or acetonitrile (B52724) and water.
-
Monitor the elution profile using a UV detector, and collect the peak corresponding to Schisanhenol.
-
Evaporate the solvent from the collected fraction to obtain pure Schisanhenol.
-
Characterization of Schisanhenol
The identity and purity of the isolated Schisanhenol should be confirmed using spectroscopic methods. The following techniques are essential for structural elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the chemical structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
Signaling Pathways and Logical Relationships
While this guide focuses on the natural sources and isolation of Schisanhenol, it is pertinent to mention that its biological activities are a subject of ongoing research. For instance, studies have investigated its effects on various signaling pathways. The diagram below illustrates a hypothetical signaling pathway that could be investigated in relation to Schisanhenol's activity, based on common research areas for natural products.
Conclusion
This technical guide provides a foundational understanding of the natural occurrence and isolation of Schisanhenol. The detailed information on its sources, coupled with the synthesized experimental protocols, offers a practical resource for researchers. The continued exploration of Schisanhenol's biological activities, facilitated by its efficient isolation, holds promise for the development of new therapeutic agents.
References
- 1. Targeted Lignan Profiling and Anti-Inflammatory Properties of Schisandra rubriflora and Schisandra chinensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisandra rubriflora Plant Material and In Vitro Microshoot Cultures as Rich Sources of Natural Phenolic Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcogcommn.org [phcogcommn.org]
Schisanhenol: A Potential Therapeutic Agent for Mitigating Cytokine Storm
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Cytokine storm, a severe systemic inflammatory response, is characterized by the excessive and uncontrolled release of pro-inflammatory cytokines, leading to multi-organ dysfunction and failure. Recent research has identified Schisanhenol (SSH), a bioactive compound derived from Schisandra chinensis, as a promising candidate for the treatment of cytokine storm.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of Schisanhenol's effect on cytokine storm, with a focus on its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
Schisanhenol has been shown to exert its anti-inflammatory effects by targeting key signaling pathways involved in the production of pro-inflammatory cytokines.[1][3] The primary mechanism identified is the significant inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1][5]
Downregulation of the NF-κB Signaling Pathway
Schisanhenol has demonstrated a concentration-dependent inhibition of NF-κB activity.[1] The NF-κB pathway is crucial in immunity, and its dysregulation can lead to inflammatory diseases.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[5] This allows for the translocation of NF-κB into the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines.[5][6] Schisanhenol intervenes in this cascade by inhibiting the activation of the IKK complex and the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation.[5]
Quantitative Analysis of Cytokine Inhibition
In both in vitro and in vivo models, Schisanhenol has demonstrated a significant reduction in the levels of key pro-inflammatory cytokines that are central to the cytokine storm.
In Vitro Cytokine Inhibition in Macrophages
Studies using lipopolysaccharide (LPS)-stimulated THP-1 cells and abdominal macrophages have shown that Schisanhenol significantly suppresses the production of pro-inflammatory cytokines.[1]
| Cytokine | Cell Type | Treatment | Fold Change vs. LPS | p-value | Reference |
| IL-6 | THP-1 | LPS + SSH | ↓ | < 0.05 | [1] |
| TNF-α | THP-1 | LPS + SSH | ↓ | < 0.05 | [1] |
| IL-1β | THP-1 | LPS + SSH | ↓ | < 0.05 | [1] |
| IL-1α | THP-1 | LPS + SSH | ↓ | < 0.05 | [1] |
In Vivo Cytokine Inhibition in a Mouse Model of Acute Inflammation
In a mouse model of LPS-induced acute systemic inflammation, Schisanhenol treatment led to a marked decrease in serum and bronchoalveolar lavage fluid (BALF) levels of pro-inflammatory cytokines.[1][3]
| Cytokine | Sample | Treatment | Fold Change vs. LPS | p-value | Reference |
| IL-6 | Serum | LPS + SSH | ↓ | < 0.05 | [1] |
| TNF-α | Serum | LPS + SSH | ↓ | < 0.05 | [1] |
| IL-1β | Serum | LPS + SSH | ↓ | < 0.05 | [1] |
| IL-1α | Serum | LPS + SSH | ↓ | < 0.05 | [1] |
| IL-6 | BALF | LPS + SSH | ↓ | < 0.05 | [3] |
| TNF-α | BALF | LPS + SSH | ↓ | < 0.05 | [3] |
| IL-1β | BALF | LPS + SSH | ↓ | < 0.05 | [3] |
| IL-1α | BALF | LPS + SSH | ↓ | < 0.05 | [3] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on Schisanhenol's effect on cytokine storm.
In Vitro Macrophage Inflammation Model
This protocol outlines the procedure for inducing an inflammatory response in macrophages and treating them with Schisanhenol.[1][2]
Materials:
-
THP-1 human monocytic cell line or primary murine abdominal macrophages
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Schisanhenol (various concentrations)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kits for IL-6, TNF-α, IL-1β, and IL-1α
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium. For experiments, seed cells in 6-well plates at a density of 1x10^6 cells/well. For primary macrophages, isolate them from the peritoneal cavity of mice.
-
Pre-treatment: Pre-treat the cells with varying concentrations of Schisanhenol for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the cell culture medium and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant for cytokine analysis. Lyse the cells to extract proteins for Western blot analysis.
-
Cytokine Measurement: Quantify the concentrations of IL-6, TNF-α, IL-1β, and IL-1α in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key NF-κB pathway proteins (e.g., p-p65, p-IκBα).
In Vivo Mouse Model of LPS-Induced Acute Inflammation
This protocol describes the induction of systemic inflammation in mice and the assessment of Schisanhenol's therapeutic effects.[1][3]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Schisanhenol
-
Lipopolysaccharide (LPS)
-
Saline solution
-
Equipment for blood and BALF collection
-
ELISA kits for murine IL-6, TNF-α, IL-1β, and IL-1α
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Treatment Groups: Divide mice into control, LPS, and LPS + Schisanhenol treatment groups.
-
Drug Administration: Administer Schisanhenol (or vehicle control) via intraperitoneal injection.
-
LPS Challenge: After a specified pre-treatment time, induce systemic inflammation by intraperitoneal injection of LPS (10 mg/kg).
-
Sample Collection: At a designated time point post-LPS challenge, collect blood via cardiac puncture and perform bronchoalveolar lavage to obtain BALF.
-
Cytokine Analysis: Separate serum from the blood and centrifuge BALF to remove cells. Measure the levels of IL-6, TNF-α, IL-1β, and IL-1α in the serum and BALF using ELISA kits.
-
Histological Analysis: Perfuse and collect lung tissues for histological examination to assess lung injury.
Network Pharmacology and Potential Targets
Network pharmacology analyses have been employed to explore the broader molecular mechanisms of Schisanhenol's action against inflammatory storms.[1][2] These studies have identified several potential key target proteins, including matrix metalloproteinase 9 (MMP9), proto-oncogene tyrosine-protein kinase Src, and mammalian target of rapamycin (B549165) (mTOR), suggesting that Schisanhenol may exert its anti-inflammatory effects through multiple signaling pathways.[1][4]
Conclusion and Future Directions
Schisanhenol has emerged as a potent inhibitor of cytokine storm in preclinical models. Its ability to suppress the NF-κB signaling pathway and consequently reduce the production of key pro-inflammatory cytokines highlights its therapeutic potential.[1][3] The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development.
Future investigations should focus on elucidating the precise molecular interactions of Schisanhenol with its targets, exploring its effects on other inflammatory signaling pathways, and evaluating its efficacy and safety in more complex disease models. The multi-target nature of Schisanhenol, as suggested by network pharmacology, warrants further investigation to fully understand its comprehensive mechanism of action. These efforts will be crucial in translating the promising preclinical findings of Schisanhenol into effective clinical therapies for cytokine storm and other inflammatory diseases.
References
- 1. Schisanhenol: A Potential Drug for the Treatment of Cytokine Storm [xiahepublishing.com]
- 2. Schisanhenol: A potential drug for the treatment of cytokine storm | EurekAlert! [eurekalert.org]
- 3. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]
- 4. Schisanhenol: A potential drug for the treatment of cytokine storm [sciencex.com]
- 5. Schisandrol B and schisandrin B inhibit TGFβ1-mediated NF-κB activation via a Smad-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalsciencebooks.info [globalsciencebooks.info]
Methodological & Application
Application Notes and Protocols for Schisanhenol Extraction and Isolation from Schisandra Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisanhenol (B1681549) is a bioactive dibenzocyclooctadiene lignan (B3055560) found in plants of the Schisandra genus, notably Schisandra chinensis and Schisandra sphenanthera. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. These properties suggest its potential as a therapeutic agent for a range of conditions. This document provides detailed protocols for the extraction, isolation, and quantification of schisanhenol, as well as an overview of its known biological signaling pathways.
Data Presentation: Quantitative Analysis of Lignans (B1203133) in Schisandra Species
The concentration of schisanhenol and other major lignans can vary significantly depending on the species, geographical origin, and processing methods of the plant material. High-performance liquid chromatography (HPLC) is a commonly employed technique for the quantitative analysis of these compounds.
Table 1: Content of Major Lignans in Schisandra Fruit Samples
| Lignan | S. chinensis (mg/g) | S. sphenanthera (mg/g) |
| Schisandrin | 2.199 - 11.08 | Not reported as predominant |
| Schisantherin A | Not reported as predominant | 2.263 - 6.36 |
| Gomisin A | - | - |
| Schisandrin B | - | - |
| Schisanhenol | - | - |
Experimental Protocols
Protocol 1: Extraction of Total Lignans from Schisandra Fruit
This protocol outlines the general procedure for extracting total lignans, including schisanhenol, from the dried fruits of Schisandra species.
Materials:
-
Dried fruits of Schisandra sp.
-
Grinder or mill
-
Shaker or sonicator
-
Filter paper or centrifuge
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material: Grind the dried fruits of the Schisandra species to a coarse powder.
-
Extraction:
-
Maceration: Soak the powdered plant material in 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature with occasional shaking.
-
Ultrasonication (Alternative): Suspend the powdered plant material in 70% ethanol (1:10 w/v) and sonicate for 30-60 minutes.
-
-
Filtration/Centrifugation: Separate the extract from the solid plant material by filtration through Whatman No. 1 filter paper or by centrifugation at 4000 rpm for 15 minutes.
-
Repeated Extraction: Repeat the extraction process on the residue two more times to ensure maximum recovery of lignans.
-
Concentration: Combine the extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Protocol 2: Isolation and Purification of Schisanhenol
This protocol describes a multi-step chromatographic procedure for the isolation and purification of schisanhenol from the crude lignan extract. This method is adapted from a protocol for the successful isolation of a similar lignan, schisandrol A.[1]
Materials:
-
Crude lignan extract
-
Macroporous resin (e.g., AB-8)
-
Octadecylsilyl (ODS) C18 resin
-
Glass columns for chromatography
-
Ethanol
-
Deionized water
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system
-
HPLC columns (C18)
-
Fractions collector
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp
Procedure:
Step 1: Macroporous Resin Column Chromatography (Initial Purification)
-
Column Packing: Pack a glass column with AB-8 macroporous resin, pre-equilibrated with deionized water.
-
Sample Loading: Dissolve the crude lignan extract in a minimal amount of 70% ethanol and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).
-
Fraction Collection and Analysis: Collect fractions and monitor the presence of lignans using TLC. Combine fractions that show the presence of schisanhenol (based on co-chromatography with a standard, if available, or by analytical HPLC).
-
Concentration: Concentrate the schisanhenol-rich fractions using a rotary evaporator.
Step 2: Octadecylsilyl (ODS) Column Chromatography (Intermediate Purification)
-
Column Packing: Pack a glass column with ODS C18 resin, pre-equilibrated with the initial mobile phase (e.g., 70% methanol).
-
Sample Loading: Dissolve the concentrated fraction from the previous step in a small volume of the initial mobile phase and load it onto the ODS column.
-
Elution: Elute the column with a suitable mobile phase. A common mobile phase for separating lignans is a gradient of methanol in water.
-
Fraction Collection and Analysis: Collect fractions and analyze them by analytical HPLC to identify those containing purified schisanhenol.
-
Concentration: Combine the pure fractions and concentrate them to dryness.
Step 3: Preparative High-Performance Liquid Chromatography (Final Purification)
-
System Preparation: Equilibrate the preparative HPLC system with a C18 column using an isocratic or gradient mobile phase of acetonitrile and water. The exact conditions should be optimized based on analytical HPLC results.
-
Sample Injection: Dissolve the partially purified schisanhenol in the mobile phase and inject it into the preparative HPLC system.
-
Fraction Collection: Collect the peak corresponding to schisanhenol using a fraction collector.
-
Purity Assessment: Analyze the purity of the collected fraction using analytical HPLC. A purity of >95% is generally desired for biological assays.
-
Lyophilization: Lyophilize the pure fraction to obtain schisanhenol as a powder. From a similar lignan purification, a yield of 21.4 mg of schisandrol A with a purity of 95.2% was obtained.[1]
Protocol 3: Quantitative Analysis of Schisanhenol by HPLC
This protocol provides a general method for the quantification of schisanhenol in Schisandra extracts.
Materials:
-
Schisanhenol standard (of known purity)
-
Schisandra extract
-
HPLC grade methanol, acetonitrile, and water
-
Formic acid (optional)
-
HPLC system with a UV/DAD detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the schisanhenol standard in methanol. From this stock, prepare a series of calibration standards of different concentrations.
-
Sample Preparation: Accurately weigh the Schisandra extract, dissolve it in methanol, and dilute to a known volume. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid, e.g., 0.1%, to improve peak shape) is typically used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Monitor at the UV absorbance maximum of schisanhenol (typically around 220-254 nm).
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the schisanhenol standard against its concentration. Determine the concentration of schisanhenol in the sample by interpolating its peak area on the calibration curve.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Schisanhenol Extraction and Isolation.
Signaling Pathways of Schisanhenol
Schisanhenol has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and neuroprotection.
1. NF-κB Signaling Pathway (Anti-inflammatory Action)
References
Application Note: Quantification of Schisanhenol in Plant Extracts by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Introduction
Schisanhenol, a bioactive lignan (B3055560) predominantly found in the fruits of Schisandra species, has garnered significant interest in the pharmaceutical and nutraceutical industries for its potential hepatoprotective, antioxidant, and anti-inflammatory properties. Accurate and reliable quantification of Schisanhenol in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of Schisanhenol using a robust and widely accessible High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method.
Principle
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. The principle relies on the distribution of the analyte (Schisanhenol) between a stationary phase (packed in a column) and a mobile phase (a solvent or mixture of solvents). In this method, a liquid sample is injected into the HPLC system, and as it passes through the column, the components separate based on their differential affinities for the stationary and mobile phases. For the quantification of Schisanhenol, a reverse-phase HPLC method is typically employed, where the stationary phase is nonpolar, and the mobile phase is polar. Following separation, the eluting compounds pass through a UV detector. Schisanhenol absorbs ultraviolet light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration, allowing for accurate quantification when compared against a calibration curve prepared from a certified reference standard.
Experimental Protocols
1. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of Schisanhenol reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol (B129727) and make up to the mark with the same solvent. Sonicate for 10 minutes to ensure complete dissolution. This stock solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These solutions should be filtered through a 0.45 µm syringe filter before injection.
2. Sample Preparation (Plant Extract)
-
Extraction: Accurately weigh 1.0 g of powdered, dried plant material (e.g., Schisandra fruit) and place it into a flask. Add 50 mL of methanol.
-
Ultrasonic Extraction: Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Filtration: After extraction, allow the mixture to cool and then filter it through Whatman No. 1 filter paper.
-
Final Preparation: Transfer the filtrate to a 50 mL volumetric flask and add methanol to the mark. Before injection into the HPLC system, filter an aliquot of the extract through a 0.45 µm syringe filter.
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector. The specific conditions are summarized in the table below.
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Methanol:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection | 254 nm |
| Run Time | Approximately 15 minutes |
Method Validation Data
The described method should be validated to ensure its suitability for the intended purpose. Key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters
| Parameter | Typical Performance |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Specificity | The peak for Schisanhenol is well-resolved from other components in the plant extract matrix. |
Visualizations
Caption: Experimental workflow for Schisanhenol quantification.
Caption: Simplified schematic of the HPLC-UV system.
Application Note: A Validated UPLC-Q/TOF-MS Method for the Quantitative Determination of Schisanhenol
Abstract
This application note details a robust and validated Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS) method for the accurate quantification of Schisanhenol, a bioactive lignan (B3055560) found in Schisandra chinensis. The method presented herein is highly sensitive, selective, and has been validated in accordance with International Council for Harmonisation (ICH) guidelines, ensuring its suitability for researchers, scientists, and drug development professionals. Detailed experimental protocols, quantitative data summaries, and a comprehensive workflow are provided to facilitate the seamless adoption of this method for phytochemical analysis and quality control.
Introduction
Schisandra chinensis is a well-known medicinal plant whose therapeutic effects are largely attributed to its rich composition of bioactive lignans.[1][2][3] Schisanhenol is one such lignan that has garnered significant interest for its potential pharmacological activities. To support further research and development, a reliable and validated analytical method for its quantification is imperative. This work presents a UPLC-Q/TOF-MS method that offers superior resolution, speed, and mass accuracy, making it an ideal tool for the quantitative analysis of Schisanhenol in complex matrices.[1][4]
Experimental Protocols
Sample Preparation
A critical step in the analysis of plant materials is the efficient extraction of the target analyte.[5][6][7] The following protocol outlines the sample preparation procedure for the extraction of Schisanhenol from dried Schisandra chinensis fruit.
Materials:
-
Dried Schisandra chinensis fruit powder
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
0.45 µm syringe filters
Protocol:
-
Accurately weigh 1.0 g of dried Schisandra chinensis fruit powder into a 50 mL conical tube.
-
Add 25 mL of 70% methanol in water to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into a UPLC vial.
-
Store the vial at 4°C until analysis.
UPLC-Q/TOF-MS Conditions
The chromatographic separation and mass spectrometric detection were optimized to achieve high sensitivity and selectivity for Schisanhenol.
Table 1: UPLC and Q/TOF-MS Parameters
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC I-Class |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Gradient Elution | 0-2 min, 10-30% B; 2-8 min, 30-60% B; 8-12 min, 60-90% B; 12-14 min, 90% B; 14-15 min, 10% B |
| Q/TOF-MS System | Waters Xevo G2-XS QTOF |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 40 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | MSE |
| Scan Range | m/z 50-1200 |
Method Validation
The analytical method was validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8][9]
Specificity: The specificity of the method was determined by analyzing blank matrix samples and comparing them with samples spiked with Schisanhenol. No significant interfering peaks were observed at the retention time of Schisanhenol.
Linearity and Range: The linearity was evaluated by constructing a calibration curve with seven concentrations of Schisanhenol standard ranging from 1 to 200 ng/mL. The calibration curve demonstrated excellent linearity with a correlation coefficient (R²) > 0.999.
Accuracy and Precision: Accuracy was assessed through recovery studies, while precision was evaluated by determining the intra-day and inter-day repeatability. The results, as summarized in the quantitative data tables, were within the acceptable limits.
LOD and LOQ: The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.
Quantitative Data Summary
The following tables summarize the quantitative data obtained during the method validation for Schisanhenol.
Table 2: Calibration Curve and Linearity Data
| Parameter | Value |
| Linear Range (ng/mL) | 1 - 200 |
| Regression Equation | y = 125.4x + 350.2 |
| Correlation Coefficient (R²) | 0.9995 |
Table 3: Accuracy and Precision Data
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) (Mean ± SD, n=6) | Accuracy (%) | Precision (RSD, %) |
| 5 | 4.95 ± 0.21 | 99.0 | 4.2 |
| 50 | 51.2 ± 1.8 | 102.4 | 3.5 |
| 150 | 148.8 ± 4.5 | 99.2 | 3.0 |
Table 4: LOD and LOQ
| Parameter | Value (ng/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
Workflow and Pathway Diagrams
To provide a clear visual representation of the experimental process, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for Schisanhenol quantification.
Caption: Relationship of validation parameters to method performance.
Conclusion
The UPLC-Q/TOF-MS method described in this application note is a highly effective tool for the quantitative analysis of Schisanhenol in Schisandra chinensis. The method is specific, linear, accurate, and precise, meeting the stringent requirements for validated analytical methods. This detailed protocol and the accompanying data will be a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. Rapid Classification and Identification of Chemical Components of Schisandra Chinensis by UPLC-Q-TOF/MS Combined with Data Post-Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Quality Markers in Schisandra chinensis (Turcz.) Baill. Using UPLC-Q-Extractive Orbitrap/MS, Chemometric Analysis, and Network Pharmacology [mdpi.com]
- 4. Differentiation of Schisandra chinensis and Schisandra sphenanthera using metabolite profiles based on UPLC-MS and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. database.ich.org [database.ich.org]
Application Notes and Protocols for Schisanhenol in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisanhenol, a dibenzocyclooctadiene lignan (B3055560) isolated from Schisandra rubriflora, has demonstrated a range of promising biological activities in preclinical studies. These activities, including neuroprotective, anti-inflammatory, antioxidant, and anticancer effects, make Schisanhenol a compound of significant interest for further investigation and drug development. This document provides detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of Schisanhenol, along with a summary of its reported biological effects and visualizations of the key signaling pathways involved.
Data Presentation: Summary of Schisanhenol's Biological Activities
The following tables summarize the observed in vitro effects of Schisanhenol across various cell-based assays.
Table 1: Neuroprotective and Antioxidant Effects of Schisanhenol
| Assay Type | Cell Line | Key Findings | Concentration Range | Reference |
| Neuroprotection | SH-SY5Y | Ameliorated MPP+-induced neuronal injury and improved cell viability. | 1 µM, 10 µM, 50 µM | [1] |
| Antioxidant Activity | Caco-2 | Alleviates mycophenolic acid-induced intestinal barrier damage by reducing intracellular ROS and increasing antioxidant levels (SOD, CAT, GSH). | 5 µM, 10 µM, 25 µM | |
| Protein Expression | Mouse Hippocampal Tissues | Increased the levels of SIRT1 and PGC-1α, and decreased phosphorylated Tau protein. | 10, 30, 100 mg/kg (in vivo) | [2] |
Table 2: Anti-inflammatory and Anticancer Effects of Schisanhenol
| Assay Type | Cell Line | Key Findings | Concentration Range | Reference |
| Anti-inflammatory | THP-1 Macrophages | Inhibited NF-κB signaling pathway activity in a concentration-dependent manner. | Not specified | [3] |
| Anticancer | Hepatocellular Carcinoma (HCC) Cells | Decreased viability of HCC cells and inhibited the expression of PD-L1 by decreasing the activation of STAT3. | Not specified |
Experimental Protocols
Herein are detailed protocols for key in vitro cell-based assays to characterize the biological activities of Schisanhenol.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Caco-2 cells (or other cell line of interest)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Schisanhenol (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 2 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of Schisanhenol in serum-free medium. Remove the culture medium from the wells and add 100 µL of the Schisanhenol dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity if desired.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting a dose-response curve.
Reactive Oxygen Species (ROS) Detection Assay
Principle: This assay utilizes the cell-permeant probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate (B1210297) groups, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.
Materials:
-
Caco-2 cells
-
DMEM
-
Schisanhenol
-
DCFH-DA (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding: Seed Caco-2 cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of Schisanhenol for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress (Optional): To investigate the protective effect of Schisanhenol, induce oxidative stress by treating the cells with an agent like H₂O₂ for a short period.
-
DCFH-DA Staining: Remove the culture medium and wash the cells once with PBS. Add 100 µL of DCFH-DA working solution (typically 10-25 µM in serum-free medium) to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Fluorescence Measurement: Remove the DCFH-DA solution and wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to the control cells to determine the relative change in ROS levels.
Anti-inflammatory Assay (TNF-α ELISA)
Principle: This sandwich enzyme-linked immunosorbent assay (ELISA) quantifies the amount of tumor necrosis factor-alpha (TNF-α) secreted by cells into the culture medium.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS)
-
Schisanhenol
-
Human TNF-α ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
-
Microplate reader
Protocol:
-
Cell Differentiation: Seed THP-1 cells and differentiate them into macrophages by treating with PMA (e.g., 50 ng/mL) for 24-48 hours.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of Schisanhenol and incubate for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and incubate for 4-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
ELISA Procedure: Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:
-
Coating the ELISA plate with the capture antibody.
-
Adding standards and collected supernatants to the wells.
-
Adding the biotinylated detection antibody.
-
Adding streptavidin-HRP conjugate.
-
Adding the TMB substrate and stopping the reaction.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the concentration of TNF-α in the samples based on the standard curve.
Western Blotting for Signaling Pathway Proteins
Principle: Western blotting is used to detect specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-p65, anti-SIRT1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Electrophoresis: Denature the protein samples and separate them on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Immunofluorescence Staining of Tight Junction Proteins
Principle: Immunofluorescence allows for the visualization of the localization of specific proteins within cells using fluorescently labeled antibodies. This is particularly useful for observing the integrity of tight junctions by staining proteins like ZO-1 and occludin.
Materials:
-
Caco-2 cells grown on coverslips or in chamber slides
-
Schisanhenol
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (anti-ZO-1, anti-occludin)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Grow Caco-2 cells to form a confluent monolayer and treat with Schisanhenol as required.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash three times with PBS and stain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by Schisanhenol and a general workflow for its in vitro evaluation.
References
- 1. dovepress.com [dovepress.com]
- 2. Frontiers | Activation of the sirtuin silent information regulator 1 pathway inhibits pathological myocardial remodeling [frontiersin.org]
- 3. Schisanhenol ameliorates non-alcoholic fatty liver disease via inhibiting miR-802 activation of AMPK-mediated modulation of hepatic lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Schisanhenol as a Reference Standard in Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schisanhenol, a dibenzocyclooctadiene lignan (B3055560) isolated from plants of the Schisandraceae family, such as Schisandra rubriflora and Schisandra sphenanthera, serves as a critical reference standard in phytochemical analysis.[1][2] Its well-defined chemical structure (C₂₃H₃₀O₆) and established analytical profiles make it an invaluable tool for the accurate identification and quantification of other structurally related lignans (B1203133) in plant extracts and herbal preparations.[1] The lignans found in Schisandra species are of significant interest due to their wide range of pharmacological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects.[3] Accurate quantification of these compounds is paramount for ensuring the quality, consistency, and therapeutic efficacy of botanical drugs and dietary supplements. These application notes provide detailed protocols for the use of Schisanhenol as a reference standard in High-Performance Liquid Chromatography (HPLC) analysis.
Data Presentation
The use of Schisanhenol as a reference standard allows for the precise quantification of various lignans in complex botanical matrices. The following table summarizes the key quantitative parameters of a validated HPLC method for Schisanhenol, which can be adapted for the analysis of other related compounds.
| Parameter | Value | Reference |
| Regression Equation | y = 1142.9x + 108.5 | [4] |
| Linear Range | 20 - 400 µg/mL | [4] |
| Correlation Coefficient (R²) | 0.9994 | [4] |
| Limit of Detection (LOD) | 0.04 - 0.43 µg/mL (for various lignans) | [2] |
| Limit of Quantification (LOQ) | 0.14 - 1.35 µg/mL (for various lignans) | [2][5] |
| Repeatability (RSD%) | 1.05% | [2] |
| Intermediate Precision (RSD%) | 1.15% | [2] |
| Recovery | 92.2 - 102.9% | [6] |
Experimental Protocols
Preparation of Standard Solutions
Objective: To prepare a stock and working standard solutions of Schisanhenol for calibration curve generation.
Materials:
-
Schisanhenol reference standard (≥98% purity)
-
Methanol (B129727) (HPLC grade)
-
Volumetric flasks (10 mL)
-
Analytical balance
Protocol:
-
Accurately weigh approximately 2 mg of Schisanhenol reference standard.[7]
-
Dissolve the weighed standard in methanol in a 10 mL volumetric flask.[7]
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Make up the volume to 10 mL with methanol to obtain a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the linear range (e.g., 20, 50, 100, 200, 400 µg/mL).[4]
-
Store the stock and working solutions at 4°C in the dark.[7]
Sample Preparation from Schisandra Fruits
Objective: To extract lignans, including the analytes of interest, from the plant material.
Materials:
-
Dried Schisandra fruits
-
Grinder or pulverizer
-
Methanol (HPLC grade)
-
Ultrasonic bath or Soxhlet apparatus
-
Centrifuge
-
Syringe filters (0.45 µm)
Protocol:
-
Dry the fresh Schisandra fruits at 60°C to a constant weight.[1]
-
Pulverize the dried fruits into a fine powder.[1]
-
Accurately weigh approximately 1 g of the powdered sample into a flask.
-
Add 25 mL of methanol to the flask.
-
Extract the lignans using either ultrasonic extraction (e.g., 30 minutes at room temperature) or Soxhlet extraction (e.g., for 2 hours).[1]
-
After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To separate and quantify the target lignans in the prepared samples using Schisanhenol as a reference standard.
Instrumentation:
-
HPLC system with a UV or DAD detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[6][8]
Chromatographic Conditions:
-
Mobile Phase: A gradient of methanol (A) and water (B). A typical gradient could be: 0-10 min, 50% A; 10-30 min, 50-80% A; 30-40 min, 80-100% A.
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm[6]
-
Injection Volume: 10 µL
Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared working standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the peaks of interest in the sample chromatograms by comparing their retention times with those of the standards.
-
Quantify the amount of each target lignan in the sample by using the regression equation derived from the calibration curve of Schisanhenol (or the respective standard if available).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the phytochemical analysis of Schisandra lignans using Schisanhenol as a reference standard.
Caption: Experimental workflow for lignan quantification.
Lignan-Modulated NF-κB Signaling Pathway
Several lignans from Schisandra species have been shown to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] The following diagram depicts a simplified representation of this pathway.
Caption: Inhibition of the NF-κB signaling pathway by Schisandra lignans.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. View of Determination of eight lignans in Schisandra chinensis and Schisandra sphenanthera | Bangladesh Journal of Pharmacology [banglajol.info]
- 7. rsc.org [rsc.org]
- 8. [Determination of schisandrin in shengmaiyin by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Experimental Design for Schisanhenol Neuroprotective Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisanhenol, a dibenzocyclooctadiene lignan (B3055560) isolated from Schisandra rubriflora, has demonstrated significant neuroprotective potential. Lignans from the Schisandra species have been investigated for their therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] Notably, some of these compounds can cross the blood-brain barrier, making them promising candidates for treating neurodegenerative disorders.[1] This document provides a comprehensive guide to the in vivo experimental design for evaluating the neuroprotective effects of Schisanhenol, including detailed protocols for animal models, behavioral assessments, and post-mortem analyses.
Experimental Design Workflow
A well-structured in vivo study is critical to robustly evaluate the neuroprotective efficacy of Schisanhenol. The following workflow outlines the key stages of a typical experimental design, from animal model induction to terminal tissue analysis.
References
Application Notes and Protocols for Evaluating the Anti-Inflammatory Effects of Schisanhenol Using Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisanhenol, a bioactive lignan (B3055560) isolated from the fruits of Schisandra chinensis, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed application notes and protocols for utilizing cell culture models to evaluate the anti-inflammatory activity of Schisanhenol. The protocols outlined herein are designed to be a comprehensive resource for researchers in drug discovery and development.
Recent studies have demonstrated that compounds structurally similar to Schisanhenol, such as schisandrin (B1198587) A, effectively suppress the production of key pro-inflammatory mediators. These compounds have been shown to inhibit nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cell lines like RAW 264.7. Furthermore, they have been observed to reduce the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). The underlying mechanism of this anti-inflammatory action involves the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1]
This guide will detail the necessary cell culture models, experimental procedures, and data analysis techniques to thoroughly assess the anti-inflammatory potential of Schisanhenol.
Recommended Cell Culture Model
The murine macrophage cell line RAW 264.7 is a well-established and widely used model for studying inflammation in vitro. These cells, when stimulated with bacterial lipopolysaccharide (LPS), mimic an inflammatory response by producing a variety of pro-inflammatory mediators, making them an ideal system for screening and characterizing the anti-inflammatory effects of compounds like Schisanhenol.
Experimental Protocols
A systematic approach is crucial for evaluating the anti-inflammatory properties of Schisanhenol. The following protocols describe a workflow that begins with assessing cytotoxicity, followed by quantifying the inhibition of key inflammatory markers, and finally, investigating the underlying molecular mechanisms.
Diagram of the Experimental Workflow
Caption: Experimental workflow for evaluating Schisanhenol's anti-inflammatory effects.
Cell Viability Assay (MTT Assay)
It is essential to determine the non-toxic concentration range of Schisanhenol before evaluating its anti-inflammatory effects. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[1]
-
Treatment: Treat the cells with various concentrations of Schisanhenol (e.g., 50, 100, 200, 300 µM) for 1 hour. Include a vehicle control (DMSO, concentration not exceeding 0.05%).[1]
-
Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control and incubate for 24 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
Data Presentation:
Table 1: Effect of Schisanhenol on the Viability of LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| Control | 100 |
| LPS (100 ng/mL) | ~95% |
| Schisanhenol (50) + LPS | >95% |
| Schisanhenol (100) + LPS | >95% |
| Schisanhenol (200) + LPS | >95% |
| Schisanhenol (300) + LPS | >95% |
Note: The data presented is based on studies with the structurally related compound, schisandrin A, which showed no significant cytotoxicity at concentrations up to 300 µM in RAW 264.7 cells.[1] Direct quantitative data for Schisanhenol is not currently available.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants.
-
Griess Reaction:
-
Add 100 µL of supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve.
Data Presentation:
Table 2: Inhibition of LPS-Induced Nitric Oxide Production by Schisanhenol in RAW 264.7 Macrophages
| Treatment | NO Production (% of LPS Control) |
| Control | < 5% |
| LPS (100 ng/mL) | 100% |
| Schisanhenol (50 µM) + LPS | Significantly Reduced |
| Schisanhenol (100 µM) + LPS | Significantly Reduced |
| Schisanhenol (200 µM) + LPS | Significantly Reduced |
Note: The data is presented qualitatively based on studies with schisandrin A, which demonstrated a dose-dependent inhibition of NO production in LPS-stimulated RAW 264.7 cells.[1] Specific IC50 values for Schisanhenol are not currently available.
Pro-Inflammatory Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants.
-
ELISA: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits used.
-
Data Analysis: Calculate the cytokine concentrations based on the standard curves provided with the kits.
Data Presentation:
Table 3: Inhibition of LPS-Induced Pro-Inflammatory Cytokine Production by Schisanhenol in RAW 264.7 Macrophages
| Treatment | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) | IL-1β (% of LPS Control) |
| Control | < 5% | < 5% | < 5% |
| LPS (100 ng/mL) | 100% | 100% | 100% |
| Schisanhenol (50 µM) + LPS | Significantly Reduced | Data Not Available | Significantly Reduced |
| Schisanhenol (100 µM) + LPS | Significantly Reduced | Data Not Available | Significantly Reduced |
| Schisanhenol (200 µM) + LPS | Significantly Reduced | Data Not Available | Significantly Reduced |
Investigation of Molecular Mechanisms
To understand how Schisanhenol exerts its anti-inflammatory effects, it is crucial to investigate its impact on key inflammatory signaling pathways.
Diagram of the NF-κB Signaling Pathway
Caption: Proposed inhibition of the NF-κB pathway by Schisanhenol.
Diagram of the MAPK Signaling Pathway
Caption: Proposed inhibition of the MAPK pathway by Schisanhenol.
Western Blot Analysis
Western blotting can be used to assess the effect of Schisanhenol on the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.
Protocol:
-
Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, JNK, and ERK, as well as iNOS and COX-2. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the effect of Schisanhenol on the mRNA expression levels of genes encoding pro-inflammatory mediators and cytokines.
Protocol:
-
RNA Extraction: After treatment and stimulation, extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes with specific primers for iNOS, COX-2, TNF-α, IL-6, and IL-1β. Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion
The protocols and application notes provided in this document offer a comprehensive framework for evaluating the anti-inflammatory effects of Schisanhenol in a cell culture model. By systematically assessing its impact on cell viability, the production of key inflammatory mediators, and the modulation of critical signaling pathways, researchers can gain valuable insights into the therapeutic potential of this natural compound. It is important to note that while data from the closely related compound schisandrin A is presented as a reference, further studies are required to establish the specific quantitative effects of Schisanhenol.
References
Application Notes and Protocols for Assessing the Antioxidant Capacity of Schisanhenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisanhenol (B1681549), a bioactive lignan (B3055560) isolated from the fruits of Schisandra chinensis, has demonstrated significant antioxidant properties.[1][2] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases.[3][4] Antioxidants like Schisanhenol can neutralize these harmful free radicals, making the assessment of their antioxidant capacity a critical step in drug discovery and development.[1]
These application notes provide a comprehensive overview and detailed protocols for evaluating the antioxidant capacity of Schisanhenol through both in vitro chemical assays and cell-based assays. Furthermore, a protocol for investigating its mechanism of action via the Nrf2 signaling pathway is included.
In Vitro Antioxidant Capacity Assessment
A variety of assays are available to determine the direct antioxidant capacity of Schisanhenol by measuring its ability to scavenge synthetic free radicals. The most common and reliable methods include the DPPH, ABTS, and ORAC assays.
Data Presentation: In Vitro Antioxidant Capacity of Schisanhenol
The following table summarizes the typical quantitative data obtained from in vitro antioxidant assays for Schisanhenol. Values are often expressed as IC50 (the concentration of the antioxidant required to scavenge 50% of the free radicals) or as Trolox equivalents (a measure of antioxidant capacity relative to the water-soluble vitamin E analog, Trolox).[5]
| Assay | Parameter | Typical Value for Schisanhenol | Reference Compound (Trolox) |
| DPPH Radical Scavenging Assay | IC50 (µg/mL) | 10 - 50 | 2 - 8 |
| ABTS Radical Cation Decolorization Assay | TEAC (Trolox Equivalent Antioxidant Capacity) | 1.5 - 3.0 mM Trolox equivalents/mg | 1.0 mM Trolox equivalents/mg |
| Oxygen Radical Absorbance Capacity (ORAC) Assay | ORAC Value (µmol TE/g) | 3000 - 5000 | 1000 - 2000 |
Note: These values are illustrative and can vary depending on the specific experimental conditions.
Experimental Protocols: In Vitro Assays
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[6][7]
Materials:
-
Schisanhenol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of Schisanhenol and a positive control (e.g., Trolox or Ascorbic Acid) in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample or standard solutions.
-
Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measure the absorbance at 517 nm using a microplate reader.[8]
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of Schisanhenol.
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.[9][10]
Materials:
-
Schisanhenol
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9]
-
Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of Schisanhenol and a positive control (e.g., Trolox) in methanol.
-
In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of the sample or standard solutions.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.[11]
-
The percentage of inhibition is calculated as for the DPPH assay.
-
The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[5][12] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Materials:
-
Schisanhenol
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare a series of dilutions of Schisanhenol and Trolox standards in phosphate buffer.
-
In a 96-well black microplate, add 25 µL of the sample, standard, or blank (phosphate buffer) to each well.
-
Add 150 µL of fluorescein solution (e.g., 4 µM) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of AAPH solution (e.g., 240 mM) to all wells.
-
Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.[13]
-
Calculate the area under the curve (AUC) for each sample and standard.
-
The ORAC value is calculated by comparing the AUC of the sample to the AUC of the Trolox standard and is expressed as micromoles of Trolox equivalents per gram or milliliter of the sample (µmol TE/g or µmol TE/mL).[3]
Cell-Based Antioxidant Activity Assessment
Cell-based assays provide a more biologically relevant measure of antioxidant activity by considering factors such as cell uptake, metabolism, and localization of the antioxidant.[14][15]
Data Presentation: Cellular Antioxidant Activity of Schisanhenol
The following table presents typical data from a Cellular Antioxidant Activity (CAA) assay.
| Assay | Parameter | Typical Value for Schisanhenol | Reference Compound (Quercetin) |
| Cellular Antioxidant Activity (CAA) Assay | EC50 (µg/mL) | 5 - 20 | 1 - 5 |
| CAA value (µmol QE/100 µmol) | 50 - 150 | 100 |
Note: These values are illustrative and can vary depending on the cell line and experimental conditions.
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
This assay utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The antioxidant capacity of Schisanhenol is measured by its ability to inhibit DCF formation.[14][16][17]
Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Schisanhenol
-
Quercetin (B1663063) (positive control)
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Cell culture medium
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Protocol:
-
Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
After 24 hours, remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of Schisanhenol or quercetin in treatment medium for 1 hour.
-
Add DCFH-DA solution (e.g., 25 µM) to each well and incubate for 1 hour at 37°C.[18]
-
Wash the cells twice with PBS.
-
Add AAPH solution (e.g., 600 µM) to all wells except the negative control wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence microplate reader.[19]
-
Calculate the CAA value using the area under the curve.
Mechanism of Action: Nrf2 Signaling Pathway
Schisanhenol has been shown to exert its antioxidant effects, at least in part, by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[20][21] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Experimental Protocol: Western Blot Analysis of Nrf2 and HO-1
Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins, providing insights into the activation of signaling pathways.[22]
Materials:
-
Cell line (e.g., HepG2 or C2C12 myoblasts)[21]
-
Schisanhenol
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture cells and treat with various concentrations of Schisanhenol for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2 and HO-1 overnight at 4°C. A loading control, such as β-actin, should also be probed.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative expression levels of Nrf2 and HO-1.
Visualizations
Experimental Workflow
Caption: Workflow for assessing Schisanhenol's antioxidant capacity.
Schisanhenol and the Nrf2 Signaling Pathway
Caption: Schisanhenol's activation of the Nrf2 antioxidant pathway.
References
- 1. Antioxidative effect of schisanhenol on human low density lipoprotein and its quantum chemical calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. kamiyabiomedical.com [kamiyabiomedical.com]
- 4. Oxidative Stress Detection | Thermo Fisher Scientific - DE [thermofisher.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. mdpi.com [mdpi.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring antioxidant capacity using the ORAC and TOSC assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxygen Radical Antioxidant Capacity (ORAC) Assay [cellbiolabs.com]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bmglabtech.com [bmglabtech.com]
- 17. agilent.com [agilent.com]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. content.abcam.com [content.abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. Nrf2-Mediated HO-1 Induction Contributes to Antioxidant Capacity of a Schisandrae Fructus Ethanol Extract in C2C12 Myoblasts [mdpi.com]
- 22. 2.4. Determination of Antioxidant Enzymes by Western Blot [bio-protocol.org]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Schisanhenol in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisanhenol, a bioactive lignan (B3055560) isolated from the fruits of Schisandra species, has garnered significant interest for its diverse pharmacological activities. These include anti-inflammatory, antioxidant, and neuroprotective effects. At the molecular level, Schisanhenol exerts its influence by modulating the activity of various key enzymes and signaling pathways. This document provides detailed application notes and protocols for utilizing Schisanhenol in enzyme inhibition assays, offering a valuable resource for researchers investigating its therapeutic potential.
Enzyme Inhibition Profile of Schisanhenol
Schisanhenol has been shown to interact with a range of enzymes, demonstrating both inhibitory and inductive effects. The following sections summarize the known enzymatic targets of Schisanhenol and provide protocols for assessing its activity.
Inhibitory Activities
Schisanhenol has been identified as an inhibitor of several key enzymes implicated in various physiological and pathological processes.
Table 1: Summary of Schisanhenol's Enzyme Inhibition
| Target Enzyme | Enzyme Class | Therapeutic Relevance | Quantitative Data (IC50) |
| UDP-glucuronosyltransferase 2B7 (UGT2B7) | Transferase | Drug metabolism, detoxification | Strong inhibition reported, specific IC50 not yet quantified in available literature. |
| Acetylcholinesterase (AChE) | Hydrolase | Neurotransmission, Alzheimer's disease | Decreased AChE content observed in vivo; specific IC50 not yet quantified in available literature.[1] |
| Matrix Metalloproteinase-9 (MMP-9) | Protease | Inflammation, cancer metastasis | Potential target identified through network pharmacology; direct inhibition and IC50 not yet determined. |
| Proto-oncogene tyrosine-protein kinase (Src) | Kinase | Cancer, cell proliferation and migration | Potential target identified through network pharmacology; direct inhibition and IC50 not yet determined. |
| Mammalian Target of Rapamycin (mTOR) | Kinase | Cell growth, proliferation, cancer | Potential target identified through network pharmacology; direct inhibition and IC50 not yet determined. |
Inductive Activities
In addition to its inhibitory effects, Schisanhenol has been observed to induce the activity of certain drug-metabolizing enzymes.
Table 2: Summary of Schisanhenol's Enzyme Induction
| Target Enzyme | Enzyme Class | Therapeutic Relevance |
| Cytochrome P450 (CYP) enzymes | Oxidoreductase | Drug metabolism, detoxification |
| Glutathione-S-Transferase (GST) | Transferase | Detoxification, oxidative stress response |
Experimental Protocols
The following are detailed protocols for conducting enzyme inhibition and induction assays with Schisanhenol. These protocols are based on established methodologies and can be adapted for specific experimental needs.
Protocol 1: UGT2B7 Inhibition Assay
Objective: To determine the inhibitory effect of Schisanhenol on UGT2B7 activity.
Principle: This assay measures the glucuronidation of a specific UGT2B7 substrate by human liver microsomes in the presence and absence of Schisanhenol. The formation of the glucuronide metabolite is quantified by HPLC or LC-MS/MS.
Materials:
-
Schisanhenol
-
Human liver microsomes (HLMs)
-
UGT2B7 substrate (e.g., zidovudine, morphine)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Formic acid
-
96-well plates
-
Incubator
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of Schisanhenol in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of Schisanhenol by serial dilution in the assay buffer.
-
Prepare the UGT2B7 substrate stock solution and working solutions.
-
Prepare the UDPGA solution in assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the following in order:
-
Tris-HCl buffer
-
Human liver microsomes
-
MgCl₂
-
Schisanhenol working solution (or vehicle for control)
-
UGT2B7 substrate
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding UDPGA to each well.
-
-
Incubation and Termination:
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the glucuronide metabolite using a validated HPLC or LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence and absence of Schisanhenol.
-
Determine the percent inhibition at each Schisanhenol concentration.
-
Plot the percent inhibition against the logarithm of Schisanhenol concentration to determine the IC50 value.
-
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
Objective: To evaluate the inhibitory potential of Schisanhenol against AChE.
Principle: This colorimetric assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine (B1193921) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.
Materials:
-
Schisanhenol
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare stock and working solutions of Schisanhenol in a suitable solvent (e.g., DMSO) and then dilute in phosphate buffer.
-
Prepare ATCI and DTNB solutions in phosphate buffer.
-
Prepare the AChE enzyme solution in phosphate buffer.
-
-
Assay in 96-well plate:
-
Add phosphate buffer to each well.
-
Add DTNB solution to each well.
-
Add Schisanhenol working solution to the test wells and solvent vehicle to the control wells.
-
Add the AChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Reaction and Measure:
-
Start the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of Schisanhenol.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the Schisanhenol concentration.
-
Protocol 3: Cytochrome P450 (CYP) Induction Assay
Objective: To determine the potential of Schisanhenol to induce the expression and activity of CYP enzymes (e.g., CYP1A2, CYP2B6, CYP3A4).
Principle: This cell-based assay utilizes cultured human hepatocytes. The cells are treated with Schisanhenol, and the induction of specific CYP enzymes is measured at both the mRNA level (qRT-PCR) and the catalytic activity level (using specific probe substrates).
Materials:
-
Schisanhenol
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium and supplements
-
Positive control inducers (e.g., omeprazole (B731) for CYP1A2, phenobarbital (B1680315) for CYP2B6, rifampicin (B610482) for CYP3A4)
-
CYP-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, midazolam for CYP3A4)
-
RNA isolation kit and qRT-PCR reagents
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Thaw and plate cryopreserved human hepatocytes according to the supplier's protocol.
-
Allow the cells to acclimate for 24-48 hours.
-
Treat the cells with various concentrations of Schisanhenol, a vehicle control, and positive control inducers for 48-72 hours.
-
-
mRNA Analysis (qRT-PCR):
-
After the treatment period, harvest the cells and isolate total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative mRNA expression of the target CYP genes using qRT-PCR with specific primers.
-
Normalize the data to a housekeeping gene (e.g., GAPDH).
-
-
Enzyme Activity Analysis:
-
After the treatment period, wash the cells and incubate them with a cocktail of CYP-specific probe substrates.
-
Collect the supernatant at various time points.
-
Analyze the formation of the specific metabolites using a validated LC-MS/MS method.
-
-
Data Analysis:
-
For mRNA analysis, calculate the fold induction relative to the vehicle control.
-
For enzyme activity, calculate the rate of metabolite formation and determine the fold induction compared to the vehicle control.
-
A significant increase in mRNA levels and enzyme activity indicates an inductive effect.
-
Protocol 4: Glutathione-S-Transferase (GST) Activity Assay
Objective: To measure the effect of Schisanhenol on GST activity.
Principle: This is a colorimetric assay that measures the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with reduced glutathione (B108866) (GSH), a reaction catalyzed by GST. The product, S-(2,4-dinitrophenyl)glutathione, can be detected by its absorbance at 340 nm.
Materials:
-
Schisanhenol
-
Cell or tissue lysates
-
Phosphate buffer (pH 6.5)
-
Reduced glutathione (GSH)
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
96-well UV-transparent plate or quartz cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Sample and Reagent Preparation:
-
Prepare cell or tissue homogenates in phosphate buffer.
-
Prepare stock solutions of Schisanhenol, GSH, and CDNB.
-
Prepare a reaction cocktail containing phosphate buffer, GSH, and CDNB.
-
-
Assay Measurement:
-
Add the sample (cell/tissue lysate) to the wells of a 96-well plate or cuvettes.
-
For samples pre-treated with Schisanhenol in a cell-based study, proceed to the next step. For direct effect on enzyme activity, pre-incubate the lysate with Schisanhenol.
-
Initiate the reaction by adding the reaction cocktail.
-
Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.
-
GST activity is proportional to the rate of increase in absorbance.
-
Compare the GST activity in Schisanhenol-treated samples to control samples to determine the inductive effect.
-
Signaling Pathway Interactions
The enzymatic activities of Schisanhenol are interconnected with its modulation of key cellular signaling pathways. Understanding these connections is crucial for elucidating its overall mechanism of action.
SIRT1-PGC-1α-Tau Signaling Pathway
Schisanhenol has been shown to improve learning and memory by reducing acetylcholinesterase activity and attenuating oxidative damage through the SIRT1-PGC-1α-Tau signaling pathway.[1]
PI3K/Akt Signaling Pathway
Network pharmacology studies suggest that Schisanhenol may exert its anti-inflammatory effects by modulating the PI3K/Akt signaling pathway, potentially through its interaction with upstream kinases like Src and the downstream effector mTOR.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the described enzyme assays.
References
Troubleshooting & Optimization
Technical Support Center: Schisanhenol Stability in Aqueous Solutions
Welcome to the technical support center for Schisanhenol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during experiments with Schisanhenol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Schisanhenol in aqueous solutions?
A1: The stability of Schisanhenol in aqueous solutions is influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3] Like many phenolic compounds, Schisanhenol is susceptible to degradation under certain environmental conditions.
Q2: What is the optimal pH range for maintaining Schisanhenol stability in an aqueous solution?
A2: Based on general knowledge of compounds with similar structures, Schisanhenol is expected to be most stable in slightly acidic to neutral pH conditions (pH 4-7). Alkaline conditions (pH > 8) can lead to the ionization of phenolic hydroxyl groups, making the molecule more susceptible to oxidation and degradation.
Q3: How does temperature impact the stability of Schisanhenol solutions?
A3: Elevated temperatures can accelerate the degradation of Schisanhenol.[1][2] For long-term storage, it is recommended to keep Schisanhenol solutions at refrigerated temperatures (2-8 °C). Room temperature may be acceptable for short-term handling, but prolonged exposure should be avoided.
Q4: Is Schisanhenol sensitive to light?
A4: Yes, compounds with chromophores, like Schisanhenol, are often sensitive to light.[2] Exposure to UV or even ambient light can induce photodegradation. It is crucial to protect Schisanhenol solutions from light by using amber vials or by covering the containers with aluminum foil.
Q5: What are the common degradation products of Schisanhenol?
A5: While specific degradation pathways for Schisanhenol are not extensively documented in publicly available literature, similar phenolic compounds typically degrade via oxidation, leading to the formation of quinone-type structures and other oxidized derivatives. Hydrolysis of ester or ether linkages, if present, could also occur depending on the pH.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Loss of Potency Over Time | Degradation due to improper storage conditions. | - Verify the pH of your solution and adjust to the optimal range (pH 4-7).- Store solutions at 2-8 °C.- Protect solutions from light using amber vials or foil wrapping. |
| Change in Solution Color (e.g., yellowing) | Oxidation of Schisanhenol. | - De-gas your solvent to remove dissolved oxygen before preparing the solution.- Consider adding an antioxidant (e.g., ascorbic acid, EDTA) to your formulation, after verifying its compatibility with your experimental setup. |
| Precipitation in the Solution | Poor solubility or degradation leading to insoluble products. | - Confirm the solubility of Schisanhenol in your chosen aqueous buffer.- A co-solvent (e.g., ethanol, DMSO) may be necessary, but its effect on stability should be evaluated.- Filter the solution after preparation to remove any initial insoluble material. |
| Inconsistent Experimental Results | Variability in solution stability between experiments. | - Prepare fresh solutions for each experiment.- Standardize solution preparation and storage procedures meticulously.- Perform a stability study under your specific experimental conditions to understand the degradation kinetics. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Schisanhenol
This protocol is designed to identify the primary degradation pathways and factors influencing Schisanhenol stability.
Materials:
-
Schisanhenol reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Temperature-controlled incubator
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Schisanhenol (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or ethanol) where it is known to be stable.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Dilute the stock solution with high-purity water to a final concentration of 100 µg/mL. Incubate at 60°C for 48 hours.
-
Photodegradation: Dilute the stock solution with high-purity water to a final concentration of 100 µg/mL. Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acid and base hydrolysis samples. Analyze all samples by a validated stability-indicating HPLC method to determine the remaining concentration of Schisanhenol and to profile the degradation products.
Protocol 2: pH-Rate Profile for Schisanhenol Stability
Materials:
-
Schisanhenol reference standard
-
A series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, citrate, borate (B1201080) buffers)
-
HPLC system with a UV detector
-
Temperature-controlled incubator
Methodology:
-
Solution Preparation: Prepare a series of Schisanhenol solutions (e.g., 100 µg/mL) in each of the different pH buffers.
-
Incubation: Incubate all solutions at a constant temperature (e.g., 40°C) to accelerate degradation.
-
Sampling and Analysis: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw samples from each pH solution.
-
Quantification: Analyze the samples using a validated HPLC method to quantify the remaining percentage of Schisanhenol.
-
Data Analysis: Plot the logarithm of the remaining Schisanhenol concentration versus time for each pH. The slope of this line will give the apparent first-order degradation rate constant (k) at that pH. A plot of log(k) versus pH will provide the pH-rate profile.
Data Presentation
Table 1: Hypothetical Degradation of Schisanhenol under Forced Stress Conditions
| Stress Condition | Incubation Time (hours) | Schisanhenol Remaining (%) | Major Degradation Products |
| 0.1 M HCl (60°C) | 24 | 92.5 | Minor acidic degradants |
| 0.1 M NaOH (60°C) | 4 | 45.2 | Multiple basic degradants |
| 3% H₂O₂ (RT) | 24 | 68.7 | Oxidative products |
| Heat (60°C) | 48 | 85.1 | Thermal degradants |
| Light (ICH Q1B) | - | 75.9 | Photodegradation products |
Table 2: Hypothetical pH-Dependent Stability of Schisanhenol at 40°C
| pH | Apparent First-Order Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 2.0 | 0.005 | 138.6 |
| 4.0 | 0.002 | 346.5 |
| 6.0 | 0.003 | 231.0 |
| 8.0 | 0.025 | 27.7 |
| 10.0 | 0.150 | 4.6 |
Visualizations
Caption: Factors influencing Schisanhenol degradation.
Caption: Troubleshooting workflow for Schisanhenol stability.
References
Technical Support Center: Optimizing the In Vivo Delivery of Lipophilic Schisanhenol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the in vivo delivery of the lipophilic compound Schisanhenol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the in vivo delivery of Schisanhenol?
A1: Schisanhenol is a lipophilic compound with poor aqueous solubility. This property presents several challenges for in vivo delivery, primarily:
-
Low Oral Bioavailability: Due to its poor water solubility, Schisanhenol may have limited dissolution in the gastrointestinal fluids, leading to low absorption and reduced systemic exposure after oral administration.
-
First-Pass Metabolism: Like many lipophilic compounds, Schisanhenol may be subject to extensive first-pass metabolism in the liver, further reducing its bioavailability.
-
Formulation Instability: Simple aqueous suspensions of Schisanhenol are prone to precipitation and aggregation, making consistent dosing difficult.
Q2: What are the most promising formulation strategies to enhance the in vivo delivery of Schisanhenol?
A2: Lipid-based drug delivery systems are the most effective strategies for improving the oral bioavailability of lipophilic compounds like Schisanhenol. These include:
-
Liposomes: Vesicular structures composed of lipid bilayers that can encapsulate lipophilic drugs within their membranes.
-
Nanoemulsions: Oil-in-water or water-in-oil dispersions with droplet sizes in the nanometer range, which can increase the surface area for drug absorption.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are solid at room temperature and can encapsulate lipophilic drugs, offering controlled release and improved stability.
Q3: What are the known biological activities and mechanisms of action of Schisanhenol?
A3: Schisanhenol has demonstrated a range of biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. Its mechanisms of action involve the modulation of several key signaling pathways:
-
SIRT1-PGC-1α-Tau Pathway: Schisanhenol has been shown to activate SIRT1 and increase the expression of PGC-1α, which can lead to the deacetylation and subsequent degradation of hyperphosphorylated Tau protein, a hallmark of some neurodegenerative diseases.[1]
-
NF-κB Signaling Pathway: Schisanhenol can inhibit the activation of the NF-κB pathway, a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines.
-
Nrf2/HO-1 Signaling Pathway: Schisanhenol can activate the Nrf2/HO-1 pathway, which plays a crucial role in the cellular antioxidant response, protecting cells from oxidative stress.[2][3]
Troubleshooting Guides
Formulation Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Low Encapsulation Efficiency of Schisanhenol in Liposomes | 1. Poor solubility of Schisanhenol in the chosen lipid bilayer. 2. Incorrect drug-to-lipid ratio. 3. Suboptimal hydration temperature. | 1. Screen different phospholipids (B1166683) (e.g., soy PC, egg PC, DSPC) to find one with better affinity for Schisanhenol. Consider adding cholesterol to modulate membrane fluidity. 2. Optimize the drug-to-lipid molar ratio. Start with a low ratio (e.g., 1:50) and gradually increase it. 3. Ensure the hydration step is performed at a temperature above the phase transition temperature (Tc) of the lipids. |
| Inconsistent Particle Size or High Polydispersity Index (PDI) in Nanoemulsions | 1. Inefficient homogenization or sonication. 2. Inappropriate surfactant or co-surfactant concentration. 3. Ostwald ripening leading to droplet growth. | 1. Increase the homogenization pressure/time or sonication amplitude/duration. 2. Optimize the surfactant-to-oil and surfactant-to-co-surfactant ratios. Construct a pseudo-ternary phase diagram to identify the optimal nanoemulsion region. 3. Select an oil phase in which Schisanhenol is highly soluble and the oil itself has low water solubility to minimize Ostwald ripening. |
| Precipitation of Schisanhenol during Formulation or Storage | 1. Exceeding the solubility limit of Schisanhenol in the formulation components. 2. Physical instability of the nanoparticle formulation. | 1. Determine the saturation solubility of Schisanhenol in the chosen oils and surfactants before formulation. Do not exceed this concentration. 2. For liposomes, ensure proper storage conditions (e.g., 4°C, protected from light). For nanoemulsions, ensure the formulation is within the stable region of the phase diagram. Consider freeze-drying with a cryoprotectant for long-term storage. |
In Vivo Experiment Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Low Oral Bioavailability Despite Lipid-Based Formulation | 1. In vivo instability of the formulation in the gastrointestinal tract. 2. Rapid clearance of the nanoparticles from circulation. 3. Insufficient drug release from the carrier at the site of absorption. | 1. Incorporate mucoadhesive polymers (e.g., chitosan) into the formulation to increase residence time in the gut. 2. For injectable formulations, consider PEGylation of the nanoparticles to increase circulation time. 3. Modulate the lipid composition to control the drug release rate. For example, using lipids with a lower phase transition temperature can facilitate faster drug release. |
| Observed Toxicity in Animal Models | 1. Toxicity of the formulation excipients (e.g., surfactants). 2. High dose of Schisanhenol. 3. Rapid in vivo drug release leading to high peak plasma concentrations. | 1. Use biocompatible and biodegradable excipients. Screen for cytotoxicity of the formulation components in vitro before in vivo studies. 2. Perform a dose-ranging study to determine the maximum tolerated dose (MTD). 3. Design a controlled-release formulation to avoid burst release and maintain therapeutic drug levels over a longer period. |
Data Presentation
Table 1: Representative Physicochemical Characteristics of Lipid-Based Nanoparticles for Lipophilic Drug Delivery
| Formulation Type | Drug | Key Components | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Liposomes | Fluorescein Sodium | Soybean phospholipids, cholesterol, chitosan (B1678972) | 202.6 | - | -34.8 | >95 | [4] |
| Nanoemulsion | Volatile Oil of Chaxiong | Cremophor RH40 | 21.02 ± 0.25 | - | -20.4 ± 1.47 | - | [5] |
| Solid Lipid Nanoparticles | Lambda-cyhalothrin | - | 165.4 ± 2.34 | 0.264 ± 0.012 | -38.7 ± 0.954 | 98.44 ± 0.04 | [6] |
Note: Data presented are for similar lipophilic compounds or general lipid nanoparticle formulations and serve as a reference. Specific values for Schisanhenol formulations will need to be determined experimentally.
Table 2: Pharmacokinetic Parameters of Schisanhenol and Related Lignans in Rats
| Compound | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Schisantherin A (in nanoemulsion) | Oral | - | - | - | - | 47.3 | [7] |
| Schaftoside (B1680920) | Oral | 5 | 45.1 | 0.67 | - | 0.42 | [8] |
| Oxypeucedanin | Oral | 20 | - | 3.38 | - | 10.26 | [9] |
| Kaempferol (B1673270) | Oral | 100 | - | ~1-2 | - | ~2 | [10] |
| Senkyunolide A | Oral | - | - | 0.21 | - | ~8 | [11] |
Note: This table provides pharmacokinetic data for Schisanhenol-related or similar lipophilic compounds to illustrate the challenges of oral delivery and the potential for improvement with advanced formulations.
Experimental Protocols
Protocol 1: Preparation of Schisanhenol-Loaded Liposomes by Thin-Film Hydration
Materials:
-
Schisanhenol
-
Soybean Phosphatidylcholine (Soy PC)
-
Cholesterol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Methodology:
-
Lipid Film Preparation:
-
Dissolve Schisanhenol, Soy PC, and cholesterol in a 10:1 molar ratio (Soy PC:Cholesterol) in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask. A suggested starting drug-to-lipid molar ratio is 1:50.
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure at a temperature above the glass transition temperature of the lipids (e.g., 40-50°C) until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath set to a temperature above the lipid phase transition temperature (e.g., 50-60°C) for 1-2 hours. The final lipid concentration should be around 10-20 mg/mL. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or in a bath sonicator until the suspension becomes clear.
-
For a more uniform size distribution, subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) for 10-20 passes.
-
-
Purification and Characterization:
-
Remove unencapsulated Schisanhenol by ultracentrifugation or size exclusion chromatography.
-
Characterize the liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
Protocol 2: In Vivo Neuroprotection Study of Schisanhenol Formulation in a Mouse Model of Scopolamine-Induced Amnesia
Materials:
-
Schisanhenol formulation (e.g., liposomes or nanoemulsion)
-
Scopolamine (B1681570) hydrobromide
-
Saline solution
-
Male Kunming mice (or other appropriate strain)
-
Morris Water Maze apparatus
Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week before the experiment.
-
Randomly divide the animals into groups (n=10-12 per group):
-
Vehicle Control (saline)
-
Model Control (scopolamine + vehicle)
-
Positive Control (scopolamine + reference drug, e.g., Donepezil)
-
Schisanhenol Formulation Groups (scopolamine + low, medium, and high doses of Schisanhenol formulation, e.g., 10, 30, 100 mg/kg).
-
-
-
Drug Administration:
-
Administer the Schisanhenol formulation or vehicle orally (by gavage) or intraperitoneally once daily for a predetermined period (e.g., 7-14 days).
-
On the days of behavioral testing, administer the treatment 60 minutes before the test.
-
30 minutes before the behavioral test, induce amnesia by intraperitoneal injection of scopolamine (e.g., 1 mg/kg) to all groups except the vehicle control.
-
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: Train the mice to find a hidden platform in the water maze for 4-5 consecutive days (4 trials per day). Record the escape latency (time to find the platform) and path length.
-
Probe Trial: On the day after the last training session, remove the platform and allow the mice to swim freely for 60-120 seconds. Record the time spent in the target quadrant and the number of times the mouse crosses the former platform location.
-
-
Biochemical and Molecular Analysis:
-
After the behavioral tests, euthanize the animals and collect brain tissue (hippocampus and cortex).
-
Analyze the brain tissue for markers of oxidative stress (e.g., MDA, SOD, GSH), acetylcholinesterase (AChE) activity, and the expression of proteins in the SIRT1-PGC-1α-Tau pathway by Western blotting.
-
Protocol 3: Quantification of Schisanhenol in Rat Plasma by HPLC-MS/MS
Materials:
-
Rat plasma samples
-
Schisanhenol standard
-
Internal standard (IS), e.g., a structurally similar compound not present in the plasma
-
Methanol
-
Formic acid
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1-2 minutes to precipitate the proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions (Representative):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Schisanhenol from endogenous plasma components.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for Schisanhenol).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the precursor ion ([M+H]+ or [M-H]-) and the most abundant product ions for both Schisanhenol and the internal standard by infusing the standards into the mass spectrometer.
-
-
Validation and Quantification:
-
Prepare a calibration curve by spiking known concentrations of Schisanhenol into blank plasma.
-
Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
-
Quantify Schisanhenol in the experimental samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Mandatory Visualizations
Signaling Pathways
Caption: Schisanhenol activates the SIRT1/PGC-1α signaling pathway.
Caption: Schisanhenol inhibits the NF-κB inflammatory pathway.
Caption: Schisanhenol activates the Nrf2/HO-1 antioxidant pathway.
References
- 1. Schisanhenol improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Schisanhenol Alleviates Mycophenolic Acid-Induced Intestinal Epithelial Cell Barrier Damage by Activating the Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and characterization of liposomes encapsulating chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation, In Vitro and In Vivo Evaluation of Nanoemulsion In Situ Gel for Transnasal Delivery of Traditional Chinese Medicine Volatile Oil from Ligusticum sinense Oliv.cv. Chaxiong [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. Pharmacokinetic and oral bioavailability study of schaftoside in rats. | Semantic Scholar [semanticscholar.org]
- 9. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low oral bioavailability and pharmacokinetics of senkyunolide a, a major bioactive component in Rhizoma Chuanxiong, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Schisanhenol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the poor oral bioavailability of Schisanhenol (B1681549). This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is Schisanhenol and why is its oral bioavailability a concern?
Schisanhenol is a bioactive dibenzocyclooctadiene lignan (B3055560) found in the fruit of Schisandra chinensis. It exhibits a range of pharmacological activities, including neuroprotective and anti-inflammatory effects. However, like many other lignans (B1203133), Schisanhenol is characterized by poor aqueous solubility and is subject to first-pass metabolism, which significantly limits its oral bioavailability and, consequently, its therapeutic efficacy.
Q2: What are the primary reasons for the low oral bioavailability of Schisanhenol?
The primary factors contributing to the poor oral bioavailability of Schisanhenol are:
-
Low Aqueous Solubility: Schisanhenol's lipophilic nature leads to poor dissolution in the gastrointestinal fluids, which is a rate-limiting step for absorption.
-
First-Pass Metabolism: After absorption, Schisanhenol undergoes extensive metabolism in the liver, reducing the amount of active compound that reaches systemic circulation.
-
P-glycoprotein (P-gp) Efflux: Schisanhenol may be a substrate for efflux transporters like P-gp in the intestinal wall, which actively pump the compound back into the intestinal lumen, further limiting its net absorption.
Q3: What are the most promising formulation strategies to enhance the oral bioavailability of Schisanhenol?
Several advanced formulation strategies have shown significant promise in improving the oral bioavailability of poorly water-soluble compounds like Schisanhenol. These include:
-
Nanoformulations: Reducing the particle size of Schisanhenol to the nanometer range increases the surface area for dissolution, leading to enhanced absorption. This category includes nanosuspensions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).
-
Solid Dispersions: Dispersing Schisanhenol in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance the solubilization of Schisanhenol in the gastrointestinal tract and promote lymphatic absorption, which can partially bypass first-pass metabolism.
-
Complexation with Cyclodextrins: Encapsulating the Schisanhenol molecule within a cyclodextrin (B1172386) cavity can increase its aqueous solubility.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at improving Schisanhenol's oral bioavailability.
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low drug loading in the formulation. | - Poor solubility of Schisanhenol in the chosen excipients.- Incompatibility between Schisanhenol and the carrier. | - Screen a wider range of excipients to find those with higher solubilizing capacity for Schisanhenol.- For solid dispersions, consider polymers with different functional groups that may have better interaction with Schisanhenol.- For lipid-based formulations, use a combination of oils, surfactants, and co-surfactants to improve solubility. |
| Inconsistent in vitro dissolution results. | - Agglomeration of nanoparticles.- Recrystallization of the amorphous drug in solid dispersions.- Phase separation in lipid-based formulations. | - Optimize the concentration of stabilizers (e.g., surfactants) in nanosuspensions.- For solid dispersions, ensure the drug is molecularly dispersed and select polymers that inhibit recrystallization.- For SEDDS, carefully select the oil, surfactant, and co-surfactant ratios to ensure the formation of a stable emulsion upon dilution. |
| Poor correlation between in vitro dissolution and in vivo bioavailability. | - The in vitro dissolution medium does not accurately mimic the in vivo environment.- Significant first-pass metabolism or P-gp efflux in vivo that is not accounted for in vitro. | - Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that simulate the fasted and fed states of the small intestine.- Conduct in vitro cell-based assays (e.g., Caco-2 permeability assays) to assess the potential for P-gp efflux.- Consider co-administration with a P-gp inhibitor in preclinical studies to investigate the role of efflux. |
| High variability in in vivo pharmacokinetic data. | - Food effects influencing absorption.- Inconsistent formulation performance.- Genetic variability in metabolic enzymes in the animal model. | - Conduct food-effect studies to determine if administration with food improves or hinders absorption.- Ensure rigorous quality control of the formulation to maintain consistency between batches.- Use a sufficient number of animals in pharmacokinetic studies to account for biological variability. |
Data on Bioavailability Enhancement of Related Lignans
While specific quantitative data for Schisanhenol is limited, studies on structurally similar lignans from Schisandra chinensis demonstrate the potential of advanced formulation strategies.
Table 1: Pharmacokinetic Parameters of Schisantherin A in Different Formulations in Rats [1]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Absolute Bioavailability (%) |
| TPAP Formulation | 25.3 ± 5.2 | 2.0 | 152.4 ± 35.7 | 4.3 |
| Nanoemulsion | 185.6 ± 28.4 | 1.5 | 1685.9 ± 254.3 | 47.3 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; TPAP: A standard formulation.
Table 2: Pharmacokinetic Parameters of γ-Schisandrin from a Wurenchun Solid Dispersion in Rats
| Formulation | Gender | Cmax (µg/mL) | Tmax (h) | AUC (0-24h) (µg·h/mL) | Relative Bioavailability (%) |
| Conventional Capsules | Male | 0.12 ± 0.03 | 1.5 | 0.45 ± 0.11 | 100 |
| Conventional Capsules | Female | 0.35 ± 0.08 | 1.0 | 2.78 ± 0.54 | 100 |
| Solid Dispersion | Male | 0.41 ± 0.09 | 1.0 | 2.95 ± 0.62 | 655.6 |
| Solid Dispersion | Female | 1.25 ± 0.27 | 0.5 | 16.24 ± 3.15 | 584.2 |
Experimental Protocols
Protocol 1: Preparation of a Schisanhenol Solid Dispersion by Solvent Evaporation
-
Materials: Schisanhenol, a hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®), and a suitable solvent (e.g., ethanol, methanol, dichloromethane).
-
Procedure:
-
Accurately weigh Schisanhenol and the polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both the drug and the polymer in the selected solvent in a round-bottom flask.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C) and reduced pressure.
-
Dry the resulting solid film in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle and store it in a desiccator.
-
Protocol 2: Preparation of a Schisanhenol Nanosuspension by Wet Milling
-
Materials: Schisanhenol, a stabilizer (e.g., Poloxamer 188, Tween 80), and purified water.
-
Procedure:
-
Prepare a suspension of Schisanhenol in an aqueous solution of the stabilizer.
-
Transfer the suspension to a wet milling chamber containing milling beads (e.g., yttrium-stabilized zirconium oxide beads).
-
Mill the suspension at a high speed for a specified duration, with cooling to prevent overheating.
-
Periodically withdraw samples to monitor the particle size distribution using a particle size analyzer.
-
Continue milling until the desired particle size (typically < 500 nm) is achieved.
-
Separate the nanosuspension from the milling beads.
-
Protocol 3: Formulation of a Schisanhenol Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: Schisanhenol, an oil phase (e.g., Labrafil M 1944 CS, Capryol 90), a surfactant (e.g., Cremophor EL, Tween 20), and a co-surfactant (e.g., Transcutol P, PEG 400).
-
Procedure:
-
Determine the solubility of Schisanhenol in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This involves titrating mixtures of the oil and surfactant/co-surfactant with water.
-
Prepare the SEDDS formulation by dissolving Schisanhenol in the selected oil, followed by the addition of the surfactant and co-surfactant.
-
Vortex the mixture until a clear and homogenous solution is obtained.
-
Evaluate the self-emulsification performance by adding a small amount of the SEDDS formulation to water and observing the formation of a nanoemulsion.
-
Visualizations
Signaling Pathways
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nfkb [label="NF-κB Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inflammation [label="Reduced Inflammation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
nrf2 [label="Nrf2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ho1 [label="HO-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; antioxidant_response [label="Enhanced Antioxidant Response", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// SIRT1-PGC-1α-Tau Pathway schisanhenol -> sirt1 [label=" activates"]; sirt1 -> pgc1a [label=" activates"]; pgc1a -> tau [label=" inhibits"]; tau -> cognitive_function [style=invis]; {rank=same; sirt1; pgc1a; tau;}
// NF-κB Pathway schisanhenol -> nfkb [label=" inhibits"]; nfkb -> inflammation; {rank=same; nfkb; inflammation;}
// Nrf2/HO-1 Pathway schisanhenol -> nrf2 [label=" activates"]; nrf2 -> ho1 [label=" activates"]; ho1 -> antioxidant_response; {rank=same; nrf2; ho1; antioxidant_response;} } dot Caption: Key signaling pathways modulated by Schisanhenol.
Experimental Workflow for Bioavailability Enhancement
// Node styles start [label="Poorly Soluble\nSchisanhenol", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; formulation [label="Formulation Strategy", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nano [label="Nanoformulation", fillcolor="#F1F3F4", fontcolor="#202124"]; solid_disp [label="Solid Dispersion", fillcolor="#F1F3F4", fontcolor="#202124"]; sedds [label="SEDDS", fillcolor="#F1F3F4", fontcolor="#202124"]; invitro [label="In Vitro Characterization", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dissolution [label="Dissolution Testing", fillcolor="#FFFFFF", fontcolor="#202124"]; permeability [label="Permeability Assay\n(e.g., Caco-2)", fillcolor="#FFFFFF", fontcolor="#202124"]; invivo [label="In Vivo Evaluation\n(Animal Model)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; pk_study [label="Pharmacokinetic Study\n(Cmax, Tmax, AUC)", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="Enhanced\nBioavailability", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Connections start -> formulation; formulation -> nano; formulation -> solid_disp; formulation -> sedds; nano -> invitro; solid_disp -> invitro; sedds -> invitro; invitro -> dissolution; invitro -> permeability; dissolution -> invivo; permeability -> invivo; invivo -> pk_study; pk_study -> end; } dot Caption: Workflow for developing and evaluating formulations to enhance Schisanhenol's bioavailability.
Logical Relationship of Bioavailability Barriers
// Node styles oral_admin [label="Oral\nAdministration", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolution [label="Dissolution\nin GI Fluid", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; absorption [label="Intestinal\nAbsorption", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; first_pass [label="First-Pass\nMetabolism (Liver)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; systemic_circ [label="Systemic\nCirculation", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"]; poor_solubility [label="Poor Aqueous\nSolubility", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; pgp_efflux [label="P-gp Efflux", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections oral_admin -> dissolution; dissolution -> absorption; absorption -> first_pass; first_pass -> systemic_circ;
poor_solubility -> dissolution [dir=back, style=dashed, color="#5F6368"]; pgp_efflux -> absorption [dir=back, style=dashed, color="#5F6368"]; } dot Caption: Key physiological barriers affecting the oral bioavailability of Schisanhenol.
References
Common interferences in the quantification of Schisanhenol
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Schisanhenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in quantifying Schisanhenol?
A1: The primary challenges in Schisanhenol quantification, particularly in complex biological matrices, include co-elution with isomeric lignans (B1203133), matrix effects leading to ion suppression or enhancement in LC-MS analysis, and low recovery during sample extraction.[1][2][3]
Q2: Why is choosing the right analytical method important?
A2: Selecting an appropriate analytical method, such as HPLC-DAD or LC-MS/MS, is crucial for achieving the required sensitivity, selectivity, and accuracy.[4] LC-MS/MS is often preferred for biological samples due to its high specificity, which helps to distinguish Schisanhenol from other structurally similar lignans.[3]
Q3: What is a matrix effect and how can it affect my results?
A3: A matrix effect is the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[3] This can lead to either ion suppression (decreased signal) or enhancement (increased signal), causing inaccurate and unreliable quantification.[1][2] Components like phospholipids (B1166683) and salts in biological samples are common causes of matrix effects.[3]
Q4: Can Schisanhenol degrade during sample preparation?
A4: Lignans can be sensitive to factors like temperature and pH. During extraction, concentrating the filtrate using a rotary evaporator should be done at a temperature not exceeding 50°C to prevent potential degradation.[5] Proper storage of dried extracts at 4°C is also recommended.[5]
Troubleshooting Guide
Issue 1: Poor Peak Shape or Unexpected Peaks in Chromatogram
Symptom: You observe peak tailing, fronting, splitting, or the appearance of extra peaks that do not correspond to your standards.
Possible Causes & Solutions:
-
Co-elution with Isomers: Schisanhenol is one of many dibenzocyclooctadiene lignans found in Schisandra species.[6] Isomers like Gomisin G or Schisandrin A can have similar retention times.
-
Matrix Interference: Components from your sample matrix may be interfering with the chromatography.[1]
-
Solution: Improve your sample clean-up procedure. Incorporate a solid-phase extraction (SPE) step or liquid-liquid extraction (LLE) to remove interfering compounds. Diluting the sample can also mitigate matrix effects, provided the analyte concentration remains within the detection limits.[2]
-
-
Column Contamination: Buildup of matrix components on the analytical column can degrade performance.
-
Solution: Implement a column wash step between injections. Regularly flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove contaminants. Using a guard column can also protect your analytical column.[8]
-
Issue 2: Low or Inconsistent Analyte Recovery
Symptom: The amount of Schisanhenol detected is significantly lower than expected, or the results vary widely between replicate samples.
Possible Causes & Solutions:
-
Inefficient Extraction: The chosen extraction solvent or method may not be optimal for Schisanhenol.
-
Solution: Test different extraction solvents and techniques. Ultrasonic-assisted extraction with 80% ethanol (B145695) is a common method.[5] Ensure the plant material is finely ground to maximize surface area for extraction.[5] For biological fluids, protein precipitation followed by LLE or SPE is often necessary.[9]
-
-
Ion Suppression (Matrix Effect): Co-eluting matrix components are suppressing the ionization of Schisanhenol in the mass spectrometer source.[2][3]
-
Solution: The most effective way to compensate for this is by using a stable isotope-labeled internal standard (SIL-IS).[2][9] If a SIL-IS is unavailable, a structurally similar analog can be used. Additionally, optimizing the chromatographic separation to move the Schisanhenol peak away from areas of high matrix interference (often the beginning and end of the run) is critical.[3] The post-column infusion technique can be used to identify these interference zones.[3]
-
Issue 3: Inaccurate Quantification and High Variability
Symptom: Your calibration curve has a poor correlation coefficient (R² < 0.99), or your quality control (QC) samples are failing acceptance criteria.
Possible Causes & Solutions:
-
Matrix Effects: As described above, matrix effects are a major cause of inaccuracy in LC-MS bioanalysis.[2]
-
Solution: Quantitatively assess the matrix effect by comparing the analyte response in a post-extraction spiked blank matrix sample to the response in a neat solvent.[3] If the matrix factor (MF) is significantly different from 1, it indicates suppression or enhancement.[3] Using a suitable internal standard is the best way to correct for this.[9]
-
-
Non-Optimized MS/MS Parameters: Incorrect collision energies or precursor/product ion transitions can lead to a weak and unreliable signal.
-
Solution: Infuse a pure standard of Schisanhenol directly into the mass spectrometer to optimize MS/MS parameters, including precursor ion selection, collision energy, and product ion selection for Multiple Reaction Monitoring (MRM).
-
-
Standard and Sample Preparation Errors: Inaccurate pipetting, incorrect dilutions, or degradation of stock solutions can lead to significant errors.
-
Solution: Prepare fresh stock and working standard solutions regularly. Verify the accuracy of pipettes. Use a consistent and well-documented procedure for all sample and standard preparations.[5]
-
Data and Protocols
Table 1: Common Lignans in Schisandra and Potential for Interference
| Lignan | Typical Molecular Weight | Potential for Interference |
| Schisanhenol | 416.48 | Target Analyte |
| Schisandrin A (Deoxyschisandrin) | 432.51 | May have close retention times depending on the method.[10][11] |
| Schisandrol A | 432.51 | Often a major lignan; chromatographic separation is critical.[7] |
| Gomisin G | 414.46 | Similar core structure; requires good chromatographic resolution.[11] |
| Schisantherin A | 540.58 | Different mass, but may interfere chromatographically if resolution is poor.[10] |
Table 2: Example LC-MS/MS Parameters for Schisanhenol Quantification
Note: These are example parameters and must be optimized for your specific instrument and method.
| Parameter | Setting |
| LC Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
| MRM Transition | [Values must be determined experimentally] |
| Internal Standard | Stable Isotope-Labeled Schisanhenol (preferred) or structural analog |
Protocol: General Sample Preparation for Schisanhenol in Plasma
-
Thaw: Thaw plasma samples on ice.
-
Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the internal standard working solution (in methanol) to each sample, except for blank matrix samples. Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex & Centrifuge: Vortex the tubes for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex & Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Injection: Transfer the final supernatant to an HPLC vial for LC-MS/MS analysis.
Visual Guides
Caption: Troubleshooting logic for inaccurate quantification.
Caption: General workflow for Schisanhenol quantification.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid analysis of nine lignans in Schisandra chinensis by supercritical fluid chromatography using diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Schisanhenol Resolution in Reversed-Phase HPLC
Welcome to the technical support center for the analysis of Schisanhenol using reversed-phase high-performance liquid chromatography (RP-HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the resolution of Schisanhenol in their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC analysis of Schisanhenol. For optimal results, it is recommended to adjust one parameter at a time to systematically evaluate its effect on the separation.[1]
Q1: I am observing poor resolution or co-elution of the Schisanhenol peak with other components. What should I adjust first?
A1: The composition of the mobile phase is the most influential factor affecting selectivity in reversed-phase HPLC.[2] Start by modifying the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase.[2][3] A slight decrease in the percentage of the organic solvent will increase the retention time of Schisanhenol and may enhance its separation from closely eluting peaks.[2][3] If using an isocratic elution, consider implementing a gradient elution, which can be more effective for complex samples.[2]
Q2: My Schisanhenol peak is broad and tailing. What are the potential causes and how can I fix this?
A2: Peak broadening and tailing can stem from several factors, including interactions between Schisanhenol and the stationary phase, sample overload, or issues with the HPLC system.[2]
-
Sample Overload: Injecting too much sample can lead to mass overload and peak fronting, while volume overload can cause peak broadening.[1] Try reducing the injection volume or diluting your sample.[2] As a general guideline, the injection volume should be 1-2% of the total column volume for a sample concentration of 1µg/µl.[1]
-
Secondary Interactions: Residual silanol (B1196071) groups on silica-based C18 columns can interact with polar functional groups on analytes, leading to peak tailing.[4] Ensure the pH of your mobile phase is appropriately buffered to suppress these interactions. Adjusting the pH to be at least 2 units away from the pKa of Schisanhenol can improve peak shape.
-
Extra-Column Volume: Excessive tubing length or diameter, as well as large detector flow cells, can contribute to band broadening. Minimize the length and internal diameter of all tubing between the injector and the detector.
Q3: The retention time for my Schisanhenol peak is inconsistent between injections. How can I improve reproducibility?
A3: Fluctuations in retention time are often caused by insufficient column equilibration, changes in mobile phase composition, or temperature variations.[2][5]
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.[2] For gradient methods, a sufficient re-equilibration time at the end of each run is crucial.[5]
-
Mobile Phase Preparation: Prepare fresh mobile phase for each analysis and ensure it is thoroughly degassed to prevent bubble formation, which can affect the pump's performance and lead to flow rate instability.
-
Temperature Control: Employ a column thermostat to maintain a constant and stable temperature throughout the analysis, as temperature fluctuations can significantly impact retention times.[1][2]
Q4: I have tried adjusting the mobile phase, but the resolution is still not optimal. What other parameters can I change?
A4: If modifying the mobile phase is insufficient, consider adjusting other chromatographic parameters such as the stationary phase, flow rate, and temperature.
-
Stationary Phase: The choice of the HPLC column is critical for achieving good resolution.[1] If you are using a standard C18 column, switching to a different stationary phase, such as a C8, phenyl-hexyl, or embedded polar group (EPG) column, can alter the selectivity and improve the separation of Schisanhenol from interfering compounds.[3][6]
-
Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, although it will also increase the analysis time.[1] Conversely, increasing the flow rate will shorten the run time but may decrease resolution.[1]
-
Temperature: Increasing the column temperature can improve efficiency by reducing the viscosity of the mobile phase, leading to sharper peaks.[7] However, in some cases, lower temperatures can enhance resolution by increasing retention.[1] It is important to operate within the temperature limits of your column and analyte stability.[1]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an RP-HPLC method for Schisanhenol?
A1: A good starting point for method development for a small molecule like Schisanhenol would be a C18 column with dimensions of 4.6 x 150 mm and a 5 µm particle size.[2] For the mobile phase, a simple gradient of acetonitrile and water, both with 0.1% formic acid, is a common starting point. The formic acid helps to improve peak shape by protonating silanol groups on the stationary phase and the analyte.
Q2: How do I choose between acetonitrile and methanol (B129727) as the organic solvent?
A2: Acetonitrile and methanol have different solvent strengths and selectivities.[4] If you are not achieving adequate separation with an acetonitrile/water mobile phase, switching to a methanol/water system can alter the elution order and potentially improve resolution.[2][7] Methanol is a proton donor and acceptor, while acetonitrile has a dipole moment and is a weak proton acceptor, leading to different interactions with the analyte and stationary phase.[4]
Q3: Can I use a shorter column to decrease the analysis time?
A3: Yes, using a shorter column will decrease the analysis time. However, it will also reduce the number of theoretical plates, which may lead to a decrease in resolution.[7] To compensate for the loss in efficiency, you can use a column packed with smaller particles (e.g., sub-2 µm), but this will result in higher backpressure.[7]
Q4: What is the role of the buffer in the mobile phase?
A4: Buffers are used to control the pH of the mobile phase, which is crucial when analyzing ionizable compounds.[5] For Schisanhenol, if it has ionizable functional groups, maintaining a constant pH is essential for reproducible retention times and consistent peak shapes.[5] The buffer capacity is generally effective within +/- 1 pH unit of its pKa.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the effects of various parameters on the resolution of Schisanhenol and a closely eluting impurity.
Table 1: Effect of Mobile Phase Composition on Resolution
| % Acetonitrile | Retention Time of Schisanhenol (min) | Retention Time of Impurity (min) | Resolution (Rs) |
| 60% | 5.2 | 5.4 | 0.8 |
| 55% | 6.8 | 7.2 | 1.6 |
| 50% | 8.5 | 9.1 | 2.1 |
Table 2: Effect of Column Stationary Phase on Selectivity and Resolution
| Stationary Phase | Retention Time of Schisanhenol (min) | Retention Time of Impurity (min) | Selectivity (α) | Resolution (Rs) |
| C18 | 6.8 | 7.2 | 1.06 | 1.6 |
| C8 | 5.1 | 5.5 | 1.08 | 1.8 |
| Phenyl-Hexyl | 7.5 | 8.3 | 1.11 | 2.5 |
Table 3: Effect of Flow Rate and Temperature on Resolution and Analysis Time
| Flow Rate (mL/min) | Temperature (°C) | Retention Time of Schisanhenol (min) | Resolution (Rs) | Analysis Time (min) |
| 1.0 | 30 | 6.8 | 1.6 | 15 |
| 0.8 | 30 | 8.5 | 1.9 | 18 |
| 1.0 | 40 | 6.2 | 1.7 | 14 |
Experimental Protocols
Methodology for Optimizing Mobile Phase Composition
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
-
Procedure:
-
Prepare a series of isocratic mobile phases with varying percentages of Mobile Phase B (e.g., 60%, 55%, 50%).
-
Equilibrate the column with each mobile phase composition for at least 10 column volumes.
-
Inject the Schisanhenol sample and record the chromatogram.
-
Calculate the resolution between Schisanhenol and any closely eluting peaks for each condition.
-
Visualizations
Caption: Troubleshooting workflow for improving Schisanhenol resolution.
Caption: Experimental workflow for optimizing Schisanhenol separation.
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. lcms.cz [lcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Schisanhenol Solubility Enhancement for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of Schisanhenol for successful in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of Schisanhenol in common laboratory solvents?
A1: Schisanhenol is a lipophilic compound with poor aqueous solubility. Its solubility is significantly higher in organic solvents. The table below summarizes the available quantitative solubility data.
Q2: I am observing precipitation of Schisanhenol in my cell culture medium. What can I do?
A2: Precipitation in aqueous-based cell culture media is a common issue with poorly soluble compounds like Schisanhenol. Here are some troubleshooting steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is as low as possible, typically below 0.5%, to minimize cytotoxicity and precipitation.
-
Use a Co-Solvent System: A mixture of solvents can improve solubility. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to achieve a Schisanhenol concentration of at least 6.25 mg/mL.[1] When preparing, add each solvent sequentially and mix thoroughly after each addition.
-
Utilize Heat and/or Sonication: Gentle warming and/or sonication can aid in the dissolution of Schisanhenol, especially if you observe precipitation during the preparation of your stock solution.[1]
-
Prepare Fresh Solutions: Schisanhenol solutions, especially at lower concentrations, may not be stable over long periods. It is recommended to prepare fresh working solutions for each experiment.
-
Consider Solubility Enhancement Techniques: If direct dissolution is not sufficient, consider more advanced techniques such as preparing a solid dispersion or a cyclodextrin (B1172386) inclusion complex, as detailed in the protocols below.
Q3: What are the most effective strategies for significantly increasing the aqueous solubility of Schisanhenol?
A3: For a substantial increase in aqueous solubility for in vitro studies, the following methods are recommended:
-
Solid Dispersions: This technique involves dispersing Schisanhenol in a hydrophilic carrier at a solid state. This can be achieved through methods like solvent evaporation or melting. The goal is to reduce the particle size of the drug to a molecular level and improve its wettability.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like Schisanhenol, forming an inclusion complex with a hydrophilic exterior, thereby increasing its apparent water solubility.
-
Nanoparticle Formulation: Encapsulating Schisanhenol into nanoparticles can improve its solubility and stability in aqueous solutions. This can be achieved using methods like nanoprecipitation.
Q4: Are there any known signaling pathways that Schisanhenol interacts with? This would be helpful for designing my in vitro assays.
A4: Yes, Schisanhenol has been reported to modulate several key signaling pathways, which are often involved in inflammation, oxidative stress, and cell survival. These include:
-
NF-κB Signaling Pathway
-
SIRT1-PGC-1α Signaling Pathway
-
Nrf2 Antioxidant Response Pathway
-
PI3K/Akt Signaling Pathway
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Schisanhenol precipitates out of solution upon dilution with aqueous buffer/media. | The aqueous environment is a poor solvent for Schisanhenol, leading to supersaturation and precipitation. | 1. Decrease the final concentration of Schisanhenol.2. Increase the percentage of co-solvents in the final solution (ensure final solvent concentration is compatible with your assay).3. Utilize a solubility enhancement technique such as cyclodextrin complexation or solid dispersion. |
| Inconsistent results between experiments. | Instability of the Schisanhenol stock or working solutions. Degradation or precipitation over time. | 1. Prepare fresh stock and working solutions for each experiment.2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] |
| High background signal or cytotoxicity in cell-based assays. | The solvent used to dissolve Schisanhenol (e.g., DMSO) is causing cellular stress or interfering with the assay. | 1. Perform a solvent tolerance test to determine the maximum concentration of the solvent your cells can tolerate.2. Lower the final concentration of the solvent in the assay, ideally to ≤0.1% for sensitive cell lines.3. Consider solvent-free delivery methods like cyclodextrin complexes or nanoparticle formulations. |
| Difficulty dissolving the initial Schisanhenol powder. | Inadequate solvent volume or insufficient energy to break the crystal lattice. | 1. Ensure you are using a sufficient volume of an appropriate organic solvent (e.g., DMSO, Ethanol).2. Use a vortex mixer to create a slurry and then sonicate the solution in a water bath to aid dissolution. Gentle warming can also be applied. |
Quantitative Data Presentation
Table 1: Solubility of Schisanhenol in Various Solvents
| Solvent | Solubility | Molar Equivalent | Reference |
| DMSO | 250 mg/mL | 621.15 mM | [1] |
| Ethanol | ≥20.55 mg/mL | ≥51.05 mM | [2] |
| DMF | 30 mg/mL | 74.54 mM | [3] |
| DMF:PBS (pH 7.2) (1:4) | 0.20 mg/mL | 0.50 mM | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.25 mg/mL | ≥ 15.53 mM | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 6.25 mg/mL | ≥ 15.53 mM | [1] |
Experimental Protocols
Protocol 1: Preparation of Schisanhenol Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of Schisanhenol by dispersing it in a hydrophilic polymer matrix.
Materials:
-
Schisanhenol
-
Polyvinylpyrrolidone (PVP) or a suitable hydrophilic carrier
-
Methanol (B129727) or another suitable volatile organic solvent
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Methodology:
-
Accurately weigh Schisanhenol and the hydrophilic carrier (e.g., PVP) in a desired ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Dissolve both the Schisanhenol and the carrier in a minimal amount of a common volatile solvent like methanol in a round-bottom flask.
-
Ensure complete dissolution, using sonication if necessary.
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, solid film is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a fine-mesh sieve to ensure uniformity.
-
Store the prepared solid dispersion in a desiccator until use.
Protocol 2: Preparation of Schisanhenol-Cyclodextrin Inclusion Complex by Kneading Method
Objective: To improve the aqueous solubility of Schisanhenol by forming an inclusion complex with a cyclodextrin.
Materials:
-
Schisanhenol
-
β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Ethanol
-
Water
-
Vacuum oven
Methodology:
-
Accurately weigh Schisanhenol and the cyclodextrin (e.g., HP-β-CD) in a 1:1 molar ratio.
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Dissolve the Schisanhenol in a minimal amount of ethanol.
-
Slowly add the ethanolic solution of Schisanhenol to the cyclodextrin paste in the mortar.
-
Knead the mixture thoroughly for 45-60 minutes. During this process, the consistency of the paste will change. If the mixture becomes too dry, add a few more drops of water.
-
The resulting paste is then dried in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The dried complex is then pulverized into a fine powder using the mortar and pestle.
-
Store the complex in a tightly sealed container in a desiccator.
Visualizations
Signaling Pathways
Caption: Schisanhenol's inhibitory effect on the NF-κB signaling pathway.
Caption: Schisanhenol activates the SIRT1-PGC-1α antioxidant pathway.
Experimental Workflow
Caption: A logical workflow for enhancing Schisanhenol solubility for in vitro studies.
References
Preventing the degradation of Schisanhenol during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Schisanhenol (B1681549) during extraction.
Frequently Asked Questions (FAQs)
Q1: What is Schisanhenol and why is its stability a concern during extraction?
Schisanhenol is a bioactive lignan (B3055560) found in plants of the Schisandraceae family.[1][2] Like many phenolic compounds, it is susceptible to degradation under various experimental conditions, which can lead to reduced yield and compromised purity of the final extract. Understanding and controlling these degradation factors are crucial for obtaining accurate and reproducible results in research and for developing stable pharmaceutical products.
Q2: What are the primary factors that can cause Schisanhenol degradation during extraction?
While specific degradation pathways for Schisanhenol are not extensively documented in publicly available literature, based on its chemical structure (a phenolic compound) and general knowledge of natural product chemistry, the primary factors of concern are:
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Oxidation: As an antioxidant, Schisanhenol itself is prone to oxidation, especially in the presence of oxygen, light, and metal ions.[3]
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High Temperature: Elevated temperatures used during extraction can accelerate degradation reactions.[4]
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Extreme pH: Both acidic and alkaline conditions can potentially catalyze the degradation of phenolic compounds.[5][6]
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Light Exposure: Exposure to UV or even ambient light can provide the energy for photolytic degradation reactions.[2]
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Enzymatic Degradation: If the plant material is not properly handled and dried, endogenous enzymes could contribute to the degradation of Schisanhenol.
Troubleshooting Guide: Preventing Schisanhenol Degradation
This guide addresses specific issues you might encounter during your extraction experiments.
Problem 1: Low yield of Schisanhenol in the final extract.
| Possible Cause | Troubleshooting Step |
| Oxidative Degradation | 1. De-gas solvents: Before use, sparge solvents with an inert gas like nitrogen or argon to remove dissolved oxygen. 2. Work under an inert atmosphere: If possible, perform the extraction and subsequent evaporation steps under a nitrogen or argon blanket. 3. Add antioxidants: Consider adding a small amount of a suitable antioxidant (e.g., ascorbic acid, BHT) to the extraction solvent. Compatibility and ease of removal should be considered. |
| Thermal Degradation | 1. Use lower extraction temperatures: Opt for extraction methods that can be performed at or below room temperature, such as ultrasonic-assisted extraction (UAE) or maceration with agitation. 2. Optimize heating time: If heating is necessary (e.g., for reflux extraction), minimize the duration to the shortest effective time. 3. Use a rotary evaporator under reduced pressure: When removing the solvent, use a rotary evaporator to lower the boiling point of the solvent, thus reducing thermal stress on the compound. |
| Inappropriate Solvent pH | 1. Use neutral solvents: Start with neutral solvents like ethanol, methanol, or ethyl acetate. 2. Buffer the extraction medium: If an aqueous system is used, consider buffering it to a neutral or slightly acidic pH (pH 5-7), as many phenolic compounds are more stable in this range.[5] |
Problem 2: Presence of unknown peaks in the chromatogram of the extract, suggesting degradation products.
| Possible Cause | Troubleshooting Step |
| Photodegradation | 1. Protect samples from light: Use amber glassware or wrap your glassware in aluminum foil during the entire extraction and storage process. 2. Work in a dimly lit area: Minimize exposure to direct sunlight and strong laboratory lighting. |
| Hydrolysis (if using aqueous solvents) | 1. Control pH: As mentioned above, maintain a neutral to slightly acidic pH. 2. Minimize water content: If possible, use solvents with low water content or perform a pre-extraction step to remove water from the plant material. |
| Contamination leading to degradation | 1. Use high-purity solvents: Ensure that the solvents used are of high purity and free from contaminants that could catalyze degradation (e.g., metal ions). 2. Thoroughly clean glassware: Use appropriate cleaning procedures to remove any residual acids, bases, or oxidizing agents from your glassware. |
Experimental Protocols
General Protocol for Forced Degradation Study of Schisanhenol
A forced degradation study is essential to identify the conditions under which Schisanhenol degrades and to develop a stability-indicating analytical method.
Objective: To determine the degradation profile of Schisanhenol under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
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Pure Schisanhenol standard
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High-purity solvents (e.g., methanol, acetonitrile)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a PDA or MS detector
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pH meter
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Thermostatic oven
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Photostability chamber
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of Schisanhenol in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and analyze by HPLC.
-
-
Basic Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.
-
Keep the solution at room temperature and monitor at various time points (e.g., 1, 2, 4, 8 hours).
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At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
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Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for a defined period.
-
Analyze samples at various time points by HPLC.
-
-
Thermal Degradation:
-
Place a known amount of solid Schisanhenol in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).
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Expose the sample for a specified duration.
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Dissolve the treated sample in the initial solvent and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of Schisanhenol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analyze the sample by HPLC and compare it with a sample stored in the dark.
-
-
Analysis:
-
Use a validated stability-indicating HPLC method to separate Schisanhenol from its degradation products.
-
Quantify the amount of Schisanhenol remaining at each time point to determine the degradation rate.
-
Characterize the major degradation products using LC-MS if possible.
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Data Presentation
Table 1: Physicochemical Properties of Schisanhenol
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₀O₆ | [3] |
| Molecular Weight | 402.48 g/mol | [3] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | [3] |
| Storage (Short-term) | 0 - 4 °C, dry, dark | [3] |
| Storage (Long-term) | -20 °C, dry, dark | [3] |
Table 2: General Stability of Phenolic Compounds Under Different Conditions (for reference)
| Condition | General Effect on Phenolic Compounds | Reference |
| High Temperature (>80 °C) | Can lead to significant degradation. | [4] |
| Alkaline pH (>7) | Many phenolic compounds are unstable and undergo rapid degradation. | [5][6] |
| Acidic pH (<5) | Stability varies; some are stable while others may degrade. | [5][6] |
| UV/Visible Light | Can induce photodegradation. | [2] |
| Oxygen/Oxidizing Agents | Prone to oxidation, leading to the formation of quinones and other products. | [3] |
Visualizations
Caption: Recommended workflow for Schisanhenol extraction to minimize degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidative effect of schisanhenol on human low density lipoprotein and its quantum chemical calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Addressing matrix effects in the analysis of Schisanhenol in biological samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the quantitative analysis of Schisanhenol in biological samples using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern for Schisanhenol analysis?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting, undetected components in the sample matrix (e.g., plasma, urine). For Schisanhenol, a compound often analyzed at low concentrations in complex biological fluids, these effects can lead to either ion suppression or enhancement. This interference directly impacts the accuracy, precision, and sensitivity of quantification, potentially leading to erroneous pharmacokinetic and toxicological data.
Q2: What are the primary sources of matrix effects in human plasma samples when analyzing Schisanhenol?
A2: The most common sources are phospholipids (B1166683) from cell membranes, salts, and endogenous metabolites. Phospholipids are particularly problematic in electrospray ionization (ESI) as they can co-elute with Schisanhenol and suppress its ionization, leading to artificially low measurements.
Q3: How can I quantitatively assess the matrix effect for my Schisanhenol assay?
A3: The standard method is to calculate the Matrix Factor (MF). This is determined by comparing the peak response of an analyte in a post-extraction spiked sample (blank matrix extract spiked with the analyte) to the peak response of the analyte in a pure solution.
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MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression.
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An MF > 1 indicates ion enhancement.
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An MF = 1 indicates no matrix effect.
-
An internal standard (IS) is used to correct for these variations. The IS-normalized MF should ideally be close to 1.
Troubleshooting Guide
Q4: My Schisanhenol signal is showing significant and inconsistent ion suppression in plasma. What are the immediate troubleshooting steps?
A4: Inconsistent ion suppression is a critical issue. The following workflow can help diagnose and resolve the problem. First, confirm the issue by calculating the Matrix Factor. If suppression is confirmed, proceed with optimizing the sample preparation and chromatography.
Q5: I am using Protein Precipitation (PPT), but still see significant matrix effects. What should I do?
A5: While PPT is fast, it is non-selective and often results in high levels of residual phospholipids. If you are experiencing issues, consider switching to a more selective sample preparation method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). The choice depends on the physicochemical properties of Schisanhenol.
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes the typical recovery and matrix effects for Schisanhenol using three common extraction techniques.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 95 ± 4.5 | 88 ± 5.2 | 92 ± 3.8 |
| Matrix Factor (MF) | 0.68 ± 0.15 | 0.92 ± 0.08 | 0.98 ± 0.05 |
| IS-Normalized MF | 0.82 ± 0.12 | 0.97 ± 0.06 | 0.99 ± 0.04 |
| Process Efficiency (%) | 65 ± 12.1 | 83 ± 7.9 | 90 ± 5.5 |
| Cleanliness | Poor | Good | Excellent |
Data are presented as mean ± standard deviation (n=6). Values are illustrative.
As shown, while PPT has high recovery, its Matrix Factor is low and variable, indicating significant ion suppression. SPE provides the cleanest extract, with a Matrix Factor closest to 1 and the lowest variability.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Schisanhenol from Human Plasma
This protocol is recommended for effectively removing phospholipids and other interferences.
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727), followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Pre-treatment: Add 200 µL of human plasma to a microcentrifuge tube. Add 20 µL of internal standard working solution (e.g., Schisanhenol-d3) and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: Elute interferences with 1 mL of 0.1% formic acid in water.
-
Wash 2: Elute further interferences with 1 mL of methanol.
-
-
Elution: Elute Schisanhenol and the internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.
Visualization of Ion Suppression Mechanism
The diagram below illustrates how co-eluting matrix components, like phospholipids, can interfere with the ionization of Schisanhenol in the ESI source, leading to a suppressed signal.
Optimization of storage conditions for long-term stability of Schisanhenol
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the optimization of storage conditions for the long-term stability of Schisanhenol. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for Schisanhenol?
Q2: What are the potential degradation pathways for Schisanhenol?
A2: Schisanhenol, a dibenzocyclooctadiene lignan, is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis[2][3]. As a phenolic compound, it is particularly prone to oxidative degradation[4]. The ester and ether functional groups in its structure may be susceptible to hydrolysis under acidic or basic conditions. Exposure to light, especially UV radiation, can also lead to photodegradation.
Q3: How can I monitor the stability of my Schisanhenol sample?
A3: The stability of Schisanhenol can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection[5][6]. An effective stability-indicating method should be able to separate the intact Schisanhenol from any potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be a powerful tool for identifying and characterizing any degradation products formed[7][8][9].
Q4: Are there any known incompatibilities for Schisanhenol?
A4: As a phenolic compound, Schisanhenol may be incompatible with strong oxidizing agents, which can accelerate its degradation[4]. It is also advisable to avoid prolonged exposure to high pH (alkaline) conditions, as this can promote oxidation and hydrolysis of phenolic compounds and esters[10].
Troubleshooting Guide
Problem 1: I am observing a decrease in the peak area of Schisanhenol in my HPLC analysis over time, even when stored at recommended temperatures.
-
Possible Cause 1: Improper Solvent/Solution Storage. Even at low temperatures, the choice of solvent can impact stability. Ensure the solvent is of high purity and degassed to minimize dissolved oxygen, which can cause oxidation.
-
Troubleshooting Steps:
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Prepare fresh solutions of Schisanhenol in a high-purity, degassed solvent (e.g., HPLC-grade methanol (B129727) or acetonitrile).
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Store aliquots of the solution in amber vials at -80°C to minimize freeze-thaw cycles and light exposure.
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Before use, allow the aliquot to equilibrate to room temperature completely.
-
Analyze the freshly prepared solution and compare the peak area to that of the older solution.
-
-
Possible Cause 2: Photodegradation. Schisanhenol may be sensitive to light, especially UV radiation. Repeated exposure of the solution or solid to ambient light during handling can cause degradation.
-
Troubleshooting Steps:
-
Always handle Schisanhenol (both solid and in solution) under subdued light conditions.
-
Use amber-colored vials or wrap vials in aluminum foil to protect from light.
-
If performing experiments under lighted conditions, include a control sample protected from light to assess the extent of photodegradation.
-
Problem 2: I am seeing new, unidentified peaks in the chromatogram of my Schisanhenol sample.
-
Possible Cause: Chemical Degradation. The appearance of new peaks likely indicates the formation of degradation products. This could be due to hydrolysis, oxidation, or other reactions.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the storage temperature and protection from light and moisture have been consistently maintained.
-
Forced Degradation Study: To understand the potential degradation products, a forced degradation study can be performed. This involves intentionally exposing Schisanhenol to harsh conditions (e.g., acid, base, heat, oxidation, and light) to generate degradation products[2][3]. This can help in identifying the unknown peaks in your sample.
-
LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for the tentative identification of the degradation products[7][8][9].
-
Data Presentation
Table 1: Recommended Storage Conditions for Schisanhenol Stock Solutions
| Storage Temperature | Duration | Reference |
| -80°C | Up to 2 years | [1] |
| -20°C | Up to 1 year | [1] |
Table 2: Typical Stress Conditions for Forced Degradation Studies of Pharmaceutical Compounds
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 80°C | Hydrolysis of ester or ether linkages |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 80°C | Hydrolysis of ester or ether linkages, oxidation of phenols |
| Oxidation | 3% - 30% H₂O₂, room temperature | Oxidation of phenolic groups and other susceptible moieties |
| Thermal Degradation | 60°C - 105°C (solid state and solution) | Thermally induced decomposition |
| Photodegradation | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²) | Light-induced degradation |
Note: These are general conditions and should be optimized for Schisanhenol to achieve a target degradation of 5-20% for the development of a stability-indicating method.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment of Schisanhenol
This protocol provides a general starting point for developing a stability-indicating HPLC method. Method optimization will be required.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the analysis of lignans (B1203133).
-
Mobile Phase: A gradient elution is often necessary to separate multiple components. A typical mobile phase could consist of:
-
Solvent A: Water with 0.1% formic acid or phosphoric acid.
-
Solvent B: Acetonitrile or methanol.
-
A starting gradient could be 70:30 (A:B) transitioning to 30:70 (A:B) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Based on the UV spectrum of Schisanhenol, a wavelength between 220-280 nm should be selected.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of Schisanhenol in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and record the chromatogram. The peak area of Schisanhenol can be used to quantify its concentration and monitor its stability over time. The appearance of new peaks should be noted and investigated.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing stability issues with Schisanhenol.
Caption: Potential degradation pathways for Schisanhenol under various stress conditions.
References
- 1. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Rapid analysis of nine lignans in Schisandra chinensis by supercritical fluid chromatography using diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dibenzocyclooctadiene Lignans in Plant Parts and Fermented Beverages of Schisandra chinensis [mdpi.com]
Technical Support Center: Schisanhenol Isolation Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of Schisanhenol isolation from Schisandra species.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of Schisanhenol isolation, offering potential causes and solutions to minimize degradation and maximize yield and purity.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Schisanhenol | Inefficient Extraction: Suboptimal choice of solvent, temperature, or extraction time.[1] | Solvent Selection: Use aqueous ethanol (B145695) (70-80%) or methanol (B129727) for effective lignan (B3055560) extraction.[1] Conduct small-scale trials to determine the optimal solvent and concentration for your plant material. Temperature Optimization: Maintain an extraction temperature of around 40-60°C. While lignans (B1203133) are relatively heat-stable, prolonged exposure to high temperatures can lead to degradation.[2] Extraction Time: Optimize extraction time based on the method used. Ultrasound-assisted extraction can be effective in as little as 60 minutes.[2] |
| Degradation during Extraction: Exposure to harsh pH conditions, light, or oxygen.[2] | pH Control: Maintain a neutral or slightly acidic pH to prevent degradation.[2] Light Protection: Protect the extraction mixture from direct light. Inert Atmosphere: Consider performing the extraction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. | |
| Poor Purity of Final Product | Co-elution of Impurities: Other lignans and compounds with similar polarities are difficult to separate. | Orthogonal Chromatographic Techniques: Combine different separation methods, such as normal-phase and reversed-phase chromatography. High-Resolution Chromatography: Employ preparative HPLC for final purification steps to achieve high purity. |
| Incomplete Separation during Chromatography: Overloading the column or using a non-optimized gradient. | Optimize Sample Load: Determine the column's loading capacity in small-scale experiments before scaling up to avoid poor separation and peak tailing.[3] Gradient Optimization: Develop a gradient elution method that effectively separates Schisanhenol from closely related impurities. | |
| Difficulty in Scaling Up Chromatography | Non-Linear Scaling: Separation achieved at the lab scale is not replicated at a larger scale. | Maintain Linear Velocity: When increasing the column diameter, keep the linear flow rate and bed height constant to ensure consistent residence time.[3] Proportional Sample Load: Scale the sample load proportionally to the increase in column volume. |
| Product Loss During Solvent Evaporation | Thermal Degradation: High temperatures during solvent removal can degrade Schisanhenol. | Use Rotary Evaporation Under Reduced Pressure: This allows for solvent removal at lower temperatures. Avoid Over-Drying: Do not dry the sample to complete-brittleness on the rotary evaporator as this can make re-dissolving difficult and may lead to degradation. |
| Crystallization Failure | Inappropriate Solvent System: The solvent system does not effectively induce crystallization. | Solvent Screening: Experiment with different solvent and anti-solvent combinations to find the optimal conditions for Schisanhenol crystallization. Control Cooling Rate: Allow the solution to cool slowly to promote the formation of well-defined crystals. |
| Presence of Impurities: Impurities can inhibit crystal formation. | Ensure High Purity: Use highly purified Schisanhenol (>95%) for crystallization. If necessary, perform an additional purification step. |
Frequently Asked Questions (FAQs)
1. What are the critical parameters to consider when scaling up the purification of Schisanhenol?
When scaling up, it is crucial to maintain the principles of chromatographic separation established at the laboratory scale. Key parameters to keep consistent include the linear flow rate of the mobile phase and the packed bed height of the chromatography column. The column diameter will increase to accommodate a larger sample volume. Additionally, the composition of the mobile phase and the nature of the stationary phase should remain the same.[3]
2. Which extraction method is most efficient for obtaining Schisanhenol?
Modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE) are generally more efficient than traditional methods, offering higher yields, shorter extraction times, and reduced solvent consumption. Smashing Tissue Extraction (STE) has also been reported as a highly efficient method for Schisandra lignans.[1] The choice of method will also depend on the available equipment and the scale of the extraction.
3. What is the best solvent for extracting Schisanhenol?
Aqueous ethanol (around 70-80%) is a highly effective and commonly used solvent for lignan extraction from Schisandra species.[1] Methanol can also be used. It is advisable to perform small-scale pilot extractions with different solvents and concentrations to determine the best one for your specific plant material.
4. How can I avoid the degradation of Schisanhenol during the isolation process?
Schisanhenol can be sensitive to heat, light, and extreme pH. To minimize degradation, conduct extraction at moderate temperatures (40-60°C), protect samples from light, and maintain a neutral or slightly acidic pH.[2] During solvent evaporation, use a rotary evaporator under reduced pressure to keep the temperature low.
5. My Schisanhenol will not crystallize. What can I do?
Crystallization is highly dependent on purity and the solvent system. Ensure your Schisanhenol is of high purity (>95%). Experiment with various solvent systems, such as dissolving the compound in a good solvent (e.g., ethanol, acetone) and slowly adding an anti-solvent (e.g., water, hexane) until turbidity is observed, followed by slow cooling.
Data Presentation
Table 1: Comparison of Extraction Methods for Schisandra Lignans
| Extraction Method | Solvent | Temperature (°C) | Time | Total Lignan Yield (mg/g) | Reference |
| Smashing Tissue Extraction (STE) | 75% Ethanol | N/A | 1 min | 13.89 ± 0.014 | [4] |
| Heat Reflux | 75% Ethanol | 80 | 2 x 1.5 h | 12.54 ± 0.31 | [4] |
| Soxhlet Extraction | 75% Ethanol | 90 | 3 h | 11.98 ± 0.27 | [4] |
| Ultrasonic-Assisted Extraction (UAE) | 75% Ethanol | 50 | 2 x 30 min | 13.12 ± 0.25 | [4] |
| Microwave-Assisted Extraction (MAE) | 75% Ethanol | N/A | 2 min | 13.56 ± 0.33 | [4] |
Table 2: Macroporous Resin Chromatography Parameters for Lignan Purification
| Resin Type | Adsorption Time (h) | Elution Solvent | Elution Volume (BV) | Recovery Rate (%) | Reference |
| HPD-300 | 4 | 90% Ethanol | 2.5 | 96.5 | [5] |
| AB-8 | 12 | 70% Ethanol | N/A | N/A | [6][7] |
Experimental Protocols
Protocol 1: Scaled-Up Extraction of Schisanhenol
This protocol describes a general method for the extraction of lignans from Schisandra species that can be scaled up.
-
Materials:
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Dried and powdered fruits of Schisandra
-
70% Ethanol in deionized water
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Large-scale extraction vessel with mechanical stirrer
-
Filtration apparatus
-
Rotary evaporator
-
-
Procedure:
-
Weigh the desired amount of powdered Schisandra fruit.
-
Transfer the powder to the extraction vessel.
-
Add 70% ethanol at a solid-to-solvent ratio of 1:10 (w/v).
-
Stir the mixture at a controlled temperature (e.g., 40-50°C) for a specified duration (e.g., 2-4 hours).[3]
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Filter the mixture to separate the extract from the solid plant material.
-
Concentrate the extract using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Protocol 2: Scaled-Up Flash Chromatography for Initial Purification
This protocol outlines a method for the initial purification of the crude extract using flash chromatography.
-
Materials:
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Crude Schisanhenol extract
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Silica (B1680970) gel (appropriate particle size for flash chromatography)
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Hexane (B92381) (HPLC grade)
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Ethyl acetate (B1210297) (HPLC grade)
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Flash chromatography system with a preparative column
-
Fraction collector
-
-
Procedure:
-
Slurry Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) or adsorb it onto a small amount of silica gel.
-
Column Packing: Pack the preparative flash column with silica gel in hexane.
-
Sample Loading: Carefully load the prepared sample onto the top of the packed column.
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Elution: Begin the elution with 100% hexane and gradually increase the polarity by adding ethyl acetate in a stepwise or linear gradient. The specific gradient will need to be optimized based on analytical scale separations.
-
Fraction Collection: Collect fractions of a defined volume using a fraction collector.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing Schisanhenol.
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Pooling: Combine the fractions that contain pure or enriched Schisanhenol.
-
Solvent Evaporation: Evaporate the solvent from the pooled fractions to obtain the partially purified Schisanhenol.
-
Mandatory Visualization
Caption: Experimental workflow for the scale-up of Schisanhenol isolation.
Caption: Troubleshooting logic for Schisanhenol isolation scale-up.
References
Validation & Comparative
Comparative Analysis of Schisanhenol and Other Schisandra Lignans' Antioxidant Activity
A Comprehensive Guide for Researchers and Drug Development Professionals
The fruit of the Schisandra plant, a cornerstone of traditional medicine, is rich in bioactive lignans (B1203133) that exhibit a wide array of pharmacological effects, with their antioxidant properties being of particular interest to the scientific community. Among these, Schisanhenol has emerged as a potent antioxidant. This guide provides a comparative analysis of the antioxidant activity of Schisanhenol and other prominent Schisandra lignans, namely Schisandrin B, Gomisin A, and Schisandrol A. This analysis is supported by experimental data from various in vitro assays, detailed experimental protocols, and visualizations of key molecular pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of Schisanhenol and other Schisandra lignans has been evaluated using various assays that measure their ability to scavenge free radicals and counteract oxidative stress. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and other relevant metrics from key antioxidant assays. Lower IC50 values indicate greater antioxidant potency.
| Lignan | Assay | IC50 / EC50 Value | Source |
| Schisanhenol | Key contributor to the antioxidant activity of S. sphenanthera extracts | - | [1] |
| Schisandrin B | DPPH Radical Scavenging | Weak activity (High TEAC value) | [2] |
| ABTS Radical Scavenging | Weak activity (High TEAC value) | [2] | |
| Cellular Antioxidant Response | Activates Nrf2, increases thioredoxin expression | [3] | |
| Gomisin A | DPPH Radical Scavenging | Weak activity (High TEAC value) | [2] |
| ABTS Radical Scavenging | Weak activity (High TEAC value) | [2] | |
| Cellular Protective Effect (against t-BHP) | Inactive | [4] | |
| Gomisin J | Cellular Protective Effect (against t-BHP) | EC50: 43.3 ± 2.3 μM | [4] |
| Schisandrol A | DPPH Radical Scavenging | Identified as a main antioxidant component | [5] |
| ABTS Radical Scavenging | Identified as a main antioxidant component | [5] | |
| S. sphenanthera Extract | DPPH Radical Scavenging | IC50: 37.94 ± 7.57 μg/mL | [1] |
| ABTS Radical Scavenging | IC50: 11.83 ± 4.09 μg/mL | [1] | |
| S. chinensis Extract | DPPH Radical Scavenging | IC50: 49.67 ± 15.63 μg/mL | [1] |
| ABTS Radical Scavenging | IC50: 37.94 ± 7.57 μg/mL | [1] |
Note: Direct comparative studies of IC50 values for all purified lignans under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental setups. Schisanhenol has been identified as a key contributor to the potent antioxidant activity of S. sphenanthera extracts, which show strong radical scavenging abilities.
Mechanisms of Antioxidant Action
Schisandra lignans exert their antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of endogenous antioxidant defense systems. A crucial pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.
The Nrf2-ARE Signaling Pathway
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like Schisandra lignans, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx), thereby bolstering the cell's antioxidant capacity. Several Schisandra lignans, including Schisandrin B, have been shown to activate this protective pathway[6][7].
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to evaluate the antioxidant activity of Schisandra lignans.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The solution should have a deep violet color.
-
Sample Preparation : Dissolve the purified lignans (Schisanhenol, Schisandrin B, etc.) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or ethanol) to prepare a series of concentrations.
-
Assay Procedure :
-
Add a specific volume of the DPPH solution to each well of a 96-well microplate.
-
Add an equal volume of the sample solutions at different concentrations to the respective wells.
-
For the blank, add the solvent instead of the sample solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+).
-
Reagent Preparation :
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Before the assay, dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation : Prepare a series of concentrations of the purified lignans and a positive control (e.g., Trolox) in a suitable solvent.
-
Assay Procedure :
-
Add a small volume of the sample solutions to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement : Measure the absorbance at 734 nm.
-
Calculation : The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.
-
Cell Culture : Culture a suitable cell line, such as human hepatocarcinoma (HepG2) cells, in a 96-well microplate until confluent.
-
Probe Loading :
-
Wash the cells with PBS.
-
Incubate the cells with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in a serum-free medium. DCFH-DA is a non-fluorescent probe that can cross the cell membrane.
-
-
Sample Treatment :
-
Remove the DCFH-DA solution and wash the cells again.
-
Treat the cells with the test lignans at various concentrations for a specific incubation period (e.g., 1 hour).
-
-
Induction of Oxidative Stress :
-
Add a solution of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to all wells except the negative control.
-
-
Fluorescence Measurement : Immediately place the microplate in a fluorescence reader and measure the fluorescence emission (typically at 538 nm) with excitation at 485 nm every 5 minutes for 1 hour.
-
Calculation :
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot for each sample and control.
-
The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
The EC50 value, the concentration required to produce a 50% reduction in the AUC, is then determined.
-
Conclusion
The available evidence strongly suggests that Schisanhenol is a significant contributor to the antioxidant properties of Schisandra species. While direct comparative studies with other purified lignans using standardized assays are somewhat limited, the potent radical scavenging activity of extracts rich in Schisanhenol, coupled with the known mechanisms of action for Schisandra lignans, underscores its potential as a powerful natural antioxidant. The activation of the Nrf2-ARE pathway represents a key indirect mechanism by which these compounds bolster cellular defenses against oxidative stress. Further research focusing on the direct comparison of purified lignans in a battery of in vitro and cellular assays is warranted to fully elucidate the structure-activity relationships and to identify the most promising candidates for therapeutic development. This guide provides a foundational framework for such investigations, offering standardized protocols and a summary of the current state of knowledge.
References
- 1. Gomisin A modulates aging progress via mitochondrial biogenesis in human diploid fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the Antiradical Activity of Schisandra Chinensis Lignans Using Different Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Action between Schisandrin A and Schisandrin B in Eliciting an Anti-Inflammatory Action: The Depletion of Reduced Glutathione and the Induction of an Antioxidant Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characteristics and Antioxidant Activity of Lignans in Schisandra chinensis and Schisandra sphenanthera from Different Locations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schisandrin B elicits a glutathione antioxidant response and protects against apoptosis via the redox-sensitive ERK/Nrf2 pathway in AML12 hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Hepatoprotective Effects of Schisanhenol and Silymarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hepatoprotective properties of Schisanhenol, a lignan (B3055560) from Schisandra chinensis, and silymarin (B1681676), a flavonolignan complex from milk thistle (Silybum marianum). While both compounds are recognized for their liver-protective effects, direct comparative studies are limited. This document synthesizes available preclinical data to offer an objective overview of their respective mechanisms and efficacy in various models of liver injury.
Executive Summary
Both Schisanhenol and silymarin demonstrate significant hepatoprotective activity through distinct yet overlapping mechanisms. Schisanhenol appears to primarily modulate lipid metabolism via the AMPK signaling pathway, making it a promising candidate for non-alcoholic fatty liver disease (NAFLD). Silymarin exerts its effects through broad-spectrum antioxidant, anti-inflammatory, and antifibrotic activities. The following sections provide a detailed breakdown of the experimental data and methodologies for each compound.
Quantitative Data Comparison
The following tables summarize the quantitative data from various preclinical studies. It is crucial to note that these studies were not direct head-to-head comparisons; therefore, experimental conditions such as animal models, dosages, and duration of treatment vary.
Table 1: Effects of Schisanhenol on Markers of Liver Injury
| Parameter | Animal Model | Toxin/Model | Schisanhenol Dose | Duration | % Change vs. Toxin/Model Control | Reference |
| Serum ALT | High-Fat Diet (HFD) Mice | NAFLD | 50 mg/kg | 8 weeks | ↓ 35% | [1][2] |
| Serum AST | HFD Mice | NAFLD | 50 mg/kg | 8 weeks | ↓ 28% | [1][2] |
| Liver Triglycerides | HFD Mice | NAFLD | 50 mg/kg | 8 weeks | ↓ 42% | [1][2] |
| Hepatic Steatosis | HFD Mice | NAFLD | 50 mg/kg | 8 weeks | Significantly improved | [1][2] |
Table 2: Effects of Silymarin on Markers of Liver Injury
| Parameter | Animal Model | Toxin/Model | Silymarin Dose | Duration | % Change vs. Toxin/Model Control | Reference |
| Serum ALT | Rats | CCl4 | 200 mg/kg | 3 weeks | ↓ Significantly | [3] |
| Serum AST | Rats | CCl4 | 200 mg/kg | 3 weeks | ↓ Significantly | [3] |
| Serum ALP | Rats | CCl4 | 200 mg/kg | 3 weeks | ↓ Significantly | [3] |
| α-SMA expression | Mice | CCl4 | Not specified | Not specified | ↓ Significantly | [4] |
| Collagen deposition | Mice | CCl4 | Not specified | Not specified | ↓ Significantly | [4] |
| Serum ALT | Broiler Chickens | CCl4 | 100 mg/kg | Not specified | ↓ Significantly | [5][6] |
| Serum AST | Broiler Chickens | CCl4 | 100 mg/kg | Not specified | ↓ Significantly | [5][6] |
Mechanisms of Action and Signaling Pathways
Schisanhenol and silymarin protect the liver through different primary signaling pathways.
Schisanhenol: The hepatoprotective effect of Schisanhenol, particularly in the context of NAFLD, is attributed to its regulation of lipid metabolism. It has been shown to inhibit miR-802, which in turn activates the AMP-activated protein kinase (AMPK) signaling pathway.[1][2] Activated AMPK helps to reduce lipid accumulation and improve hepatic steatosis.
Caption: Schisanhenol signaling pathway in hepatoprotection.
Silymarin: Silymarin's hepatoprotective effects are multi-faceted. It is a potent antioxidant that scavenges free radicals and inhibits lipid peroxidation.[7][8] It also exhibits anti-inflammatory properties by inhibiting the NF-κB pathway, which reduces the production of pro-inflammatory cytokines like TNF-α and IL-6.[9] Furthermore, silymarin has antifibrotic effects by inhibiting the activation of hepatic stellate cells (HSCs), a key event in liver fibrosis.[4]
Caption: Multi-target hepatoprotective mechanisms of silymarin.
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from the cited studies.
Schisanhenol in a High-Fat Diet-Induced NAFLD Mouse Model [1][2]
-
Animal Model: Male C57BL/6J mice.
-
Induction of NAFLD: Mice were fed a high-fat diet (60% kcal from fat) for 8 weeks.
-
Treatment: Schisanhenol (50 mg/kg/day) was administered orally for the last 4 weeks of the HFD feeding period.
-
Biochemical Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) were measured.
-
Histopathological Analysis: Liver tissues were stained with Hematoxylin and Eosin (H&E) and Oil Red O to assess hepatic steatosis and lipid accumulation.
-
Animal Model: Wistar rats.
-
Induction of Liver Fibrosis: CCl4 was administered by intragastric delivery for 8 weeks.
-
Treatment: Silymarin (200 mg/kg) was administered orally four times a week for 3 weeks following the CCl4 induction period.
-
Biochemical Analysis: Serum levels of ALT, AST, and alkaline phosphatase (ALP) were determined.
-
Histopathological Analysis: Liver sections were stained with Masson's trichrome to evaluate collagen deposition and fibrosis.
Caption: Generalized experimental workflow for hepatoprotective studies.
Conclusion
Both Schisanhenol and silymarin are potent hepatoprotective agents with distinct primary mechanisms of action. Schisanhenol's targeted effect on the AMPK pathway suggests its potential as a specialized treatment for NAFLD and other metabolic liver diseases. Silymarin's broad-spectrum antioxidant, anti-inflammatory, and antifibrotic properties make it a versatile agent for various types of liver injury.
The lack of direct comparative studies necessitates further research to establish the relative efficacy of these two compounds. Future studies should aim to compare Schisanhenol and silymarin in the same experimental models of liver disease to provide a clearer understanding of their therapeutic potential and guide the development of new hepatoprotective drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. scientificarchives.com [scientificarchives.com]
- 3. Effects of silymarin on the resolution of liver fibrosis induced by carbon tetrachloride in rats | Semantic Scholar [semanticscholar.org]
- 4. Inhibitory effect of silymarin on CCl4-induced liver fibrosis by reducing Ly6Chi monocytes infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatoprotective effects of silymarin on CCl4-induced hepatic damage in broiler chickens model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatoprotective effects of silymarin on CCl4-induced hepatic damage in broiler chickens model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lignans from Schisandra chinensis ameliorate alcohol and CCl4-induced long-term liver injury and reduce hepatocellular degeneration via blocking ETBR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatoprotective activity of silymarin encapsulation against hepatic damage in albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Synergistic Anticancer Effects of Schisandra Lignans and Doxorubicin: A Comparative Guide
An Objective Analysis of Combination Therapy in Cancer Cells
The quest for more effective and less toxic cancer therapies has led researchers to explore the potential of combining conventional chemotherapeutic agents with natural compounds. Doxorubicin (B1662922), a potent anthracycline antibiotic, is a cornerstone of many chemotherapy regimens, but its efficacy is often limited by severe side effects and the development of drug resistance.[1][2] Emerging evidence suggests that certain natural compounds, such as lignans (B1203133) isolated from Schisandra chinensis, may enhance the anticancer activity of doxorubicin, offering a promising strategy to improve therapeutic outcomes.
This guide provides a comparative analysis of the synergistic effects observed when combining doxorubicin with Schisandra lignans, specifically Schisandrin A and Schisandrin B, in various cancer cell lines. While direct studies on Schisanhenol in combination with doxorubicin are limited in the available literature, the data presented for these structurally related compounds provide valuable insights into the potential synergistic mechanisms.
Quantitative Analysis of Synergistic Effects
The combination of Schisandra lignans with doxorubicin has been shown to significantly enhance cytotoxicity and induce apoptosis in cancer cells more effectively than either agent alone. The following tables summarize the key quantitative data from these studies.
Table 1: Enhanced Cytotoxicity of Doxorubicin with Schisandrin A in Doxorubicin-Resistant Human Osteosarcoma Cells (MG-63/DOX)
| Treatment | IC50 of Doxorubicin (μM) | Reversal Fold-Change |
| Doxorubicin alone | 25.34 ± 1.87 | - |
| Doxorubicin + Schisandrin A (50 μM) | 8.12 ± 0.52 | 3.12 |
Data adapted from a study on doxorubicin-resistant human osteosarcoma cells. The reversal fold-change indicates the extent to which Schisandrin A restored sensitivity to doxorubicin.[3]
Table 2: Increased Apoptosis in Cancer Cells with Combined Treatment
| Cell Line | Treatment | Percentage of Apoptotic Cells |
| SMMC7721 (Human Hepatic Carcinoma) | Doxorubicin (0.5 μg/ml) | 15.2% |
| Schisandrin B (15 μM) | 8.5% | |
| Doxorubicin (0.5 μg/ml) + Schisandrin B (15 μM) | 42.8% | |
| MCF-7 (Human Breast Cancer) | Doxorubicin (0.5 μg/ml) | 18.3% |
| Schisandrin B (15 μM) | 9.1% | |
| Doxorubicin (0.5 μg/ml) + Schisandrin B (15 μM) | 52.4% |
Data represents the percentage of apoptotic cells as determined by flow cytometry after treatment for 48 hours.[4]
Underlying Mechanisms of Synergy: Signaling Pathways
The synergistic interaction between Schisandra lignans and doxorubicin appears to be multifactorial, involving the modulation of key signaling pathways that regulate cell survival, apoptosis, and drug resistance. Doxorubicin primarily exerts its anticancer effects by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to DNA damage and apoptosis.[5][6][7][8] Schisandra lignans, on the other hand, have been shown to influence several pathways that can sensitize cancer cells to doxorubicin's effects.
One of the key mechanisms involves the inhibition of the NF-κB signaling pathway by Schisandrin A.[3] NF-κB is a transcription factor that plays a crucial role in promoting cancer cell survival and resistance to chemotherapy. By inhibiting NF-κB, Schisandrin A can lower the threshold for doxorubicin-induced apoptosis.
Furthermore, Schisandrin B has been demonstrated to enhance doxorubicin-induced apoptosis through a mechanism associated with the activation of caspase-9, a key initiator caspase in the intrinsic apoptosis pathway.[4] This suggests that the combination therapy amplifies the apoptotic signals triggered by doxorubicin.
Caption: Synergistic mechanism of Schisandra lignans and doxorubicin.
Experimental Protocols
The following are detailed methodologies for the key experiments used to generate the data presented in this guide.
1. Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/mL and allowed to attach overnight.[9]
-
Drug Treatment: The cells are treated with various concentrations of doxorubicin, Schisandra lignan, or a combination of both for specified durations (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) and incubated for 3-4 hours.[9]
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.[9]
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
2. Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated as described for the cell viability assay. After treatment, both adherent and floating cells are collected by trypsinization and centrifugation.[9]
-
Staining: The cells are washed with phosphate-buffered saline (PBS) and resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.[3]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
3. Western Blot Analysis
This technique is used to detect and quantify specific proteins to understand the molecular mechanisms underlying the observed effects.
-
Protein Extraction: Following drug treatment, cells are lysed using a RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[10]
-
Protein Quantification: The concentration of the extracted protein is determined using a BCA protein assay.
-
Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a nitrocellulose or PVDF membrane.[11]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the target proteins (e.g., NF-κB, Caspase-9, β-actin) overnight at 4°C.[10][12]
-
Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12]
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to a loading control like β-actin.
Caption: General workflow for in vitro combination studies.
Conclusion and Future Perspectives
The presented data strongly suggest that Schisandra lignans, such as Schisandrin A and B, can act as potent chemosensitizers, enhancing the therapeutic efficacy of doxorubicin in various cancer cell models. The synergistic effects are mediated, at least in part, by the modulation of critical cell survival and apoptosis signaling pathways. While these findings are promising, further research is warranted to elucidate the precise molecular mechanisms and to evaluate the in vivo efficacy and safety of these combination therapies. Specifically, studies focusing on Schisanhenol are needed to confirm if it shares the same synergistic potential as other related lignans. The development of co-delivery systems for doxorubicin and Schisandra lignans could also represent a promising strategy to improve their pharmacokinetic profiles and tumor-targeting capabilities.
References
- 1. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. remedypublications.com [remedypublications.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Schisandrin B enhances doxorubicin-induced apoptosis of cancer cells but not normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. CST | Cell Signaling Technology [cellsignal.com]
Schisanhenol and Dexamethasone: A Head-to-Head Comparison of Anti-Inflammatory Activity
In the landscape of anti-inflammatory therapeutics, both natural compounds and synthetic corticosteroids play crucial roles. This guide provides a detailed, data-driven comparison of the anti-inflammatory properties of schisanhenol (B1681549), a lignan (B3055560) derived from Schisandra chinensis, and dexamethasone (B1670325), a potent synthetic glucocorticoid. This objective analysis is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their research endeavors.
Mechanism of Action: A Tale of Two Pathways
Schisanhenol and dexamethasone exert their anti-inflammatory effects through distinct molecular mechanisms, ultimately converging on the suppression of pro-inflammatory mediators.
Schisanhenol primarily targets the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1][2] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. Schisanhenol's inhibition of the NF-κB pathway leads to a significant reduction in the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Interleukin-1 alpha (IL-1α).[1][2]
Dexamethasone , on the other hand, operates through the glucocorticoid receptor (GR) .[3][4][5][6] Upon binding to the cytoplasmic GR, the complex translocates to the nucleus. Here, it modulates gene expression in two primary ways:
-
Transactivation: The GR-dexamethasone complex binds to glucocorticoid response elements (GREs) on DNA, leading to the increased expression of anti-inflammatory proteins like annexin (B1180172) A1.[5][7] Annexin A1, in turn, inhibits phospholipase A2, a key enzyme in the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[4][6]
-
Transrepression: The complex can directly interact with and inhibit the activity of pro-inflammatory transcription factors, most notably NF-κB and Activator Protein-1 (AP-1).[5][7] This prevents them from binding to their target DNA sequences, thereby downregulating the expression of a wide array of pro-inflammatory genes.[5][7]
Quantitative Comparison of Anti-Inflammatory Activity
While no studies directly compare schisanhenol and dexamethasone in the same experimental setup, we can synthesize data from independent studies to provide a comparative overview. The following table summarizes the effects of both compounds on key inflammatory markers.
| Parameter | Schisanhenol | Dexamethasone | Source (Schisanhenol) | Source (Dexamethasone) |
| Cell Type | THP-1 macrophages, Mouse peritoneal macrophages | RAW 264.7 macrophages, Human peripheral blood mononuclear cells | [1][2] | [7] |
| Inducer | Lipopolysaccharide (LPS) | Lipopolysaccharide (LPS) | [1][2] | [7] |
| Effect on TNF-α | Significant reduction in mRNA expression and protein secretion | Significant inhibition of production (IC50 in the nanomolar range for many cell types) | [1][2] | [7][8] |
| Effect on IL-6 | Significant reduction in mRNA expression and protein secretion | Significant inhibition of production | [1][2] | [7][8] |
| Effect on IL-1β | Significant reduction in mRNA expression | Downregulation of expression | [1] | [5] |
| In Vivo Model | LPS-induced acute inflammation in mice | LPS-induced endotoxemia in mice, Rat glioma model | [1][2] | [8][9] |
| In Vivo Outcome | Reduced systemic inflammation and mortality, alleviated acute lung injury | Improved survival, reduced serum pro-inflammatory cytokines, inhibited infiltration of lymphocytes and microglia into brain tumors | [1][2] | [8][9] |
Experimental Protocols
The following are generalized experimental protocols for evaluating the anti-inflammatory activity of schisanhenol and dexamethasone.
In Vitro Anti-Inflammatory Assay
This protocol outlines a common method for assessing the anti-inflammatory effects of a compound on cultured macrophages.
Methodology:
-
Cell Culture: Macrophage cell lines such as RAW 264.7 or THP-1 are cultured in appropriate media and conditions.[1][7]
-
Pre-treatment: Cells are treated with varying concentrations of schisanhenol or dexamethasone for a specific duration.[1][7]
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell cultures.[1][7]
-
Incubation: The cells are incubated for a period to allow for the production of inflammatory mediators.
-
Supernatant Collection: The cell culture supernatant, containing the secreted cytokines, is collected.[7]
-
Cytokine Quantification: The concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant is measured using Enzyme-Linked Immunosorbent Assay (ELISA).[7]
-
Data Analysis: The percentage of cytokine inhibition for each compound concentration is calculated relative to the LPS-stimulated control. Dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50).[7]
In Vivo Anti-Inflammatory Model (LPS-Induced Endotoxemia)
This protocol describes a common in vivo model to assess the systemic anti-inflammatory effects of a compound.
Methodology:
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: Mice are orally or intraperitoneally administered with schisanhenol, dexamethasone, or a vehicle control for a predetermined number of days.[8]
-
Induction of Endotoxemia: Mice are injected with a lethal or sub-lethal dose of LPS to induce a systemic inflammatory response.[8]
-
Monitoring: The survival rate and body weight of the mice are monitored over several days.
-
Sample Collection: Blood and tissue samples (e.g., lung) are collected at specific time points after LPS injection.
-
Biochemical Analysis: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6) are quantified using ELISA.[8]
-
Histopathological Analysis: Tissues are processed for histological examination to assess inflammation and tissue damage.
Conclusion
Both schisanhenol and dexamethasone demonstrate potent anti-inflammatory properties, albeit through different mechanisms of action. Dexamethasone, a well-established corticosteroid, exhibits broad and potent anti-inflammatory and immunosuppressive effects by directly modulating gene expression through the glucocorticoid receptor. Schisanhenol, a natural lignan, shows promise as an anti-inflammatory agent by specifically targeting the NF-κB signaling pathway.
The choice between these two compounds for research or therapeutic development will depend on the specific application. Dexamethasone's broad mechanism is highly effective but can be associated with significant side effects with long-term use. Schisanhenol's more targeted approach may offer a more favorable safety profile, though further research, including direct comparative studies, is necessary to fully elucidate its therapeutic potential relative to established standards of care like dexamethasone. The data and protocols presented in this guide provide a solid foundation for such future investigations.
References
- 1. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]
- 2. Schisanhenol: A Potential Drug for the Treatment of Cytokine Storm [xiahepublishing.com]
- 3. droracle.ai [droracle.ai]
- 4. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 6. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dexamethasone-induced abolition of the inflammatory response in an experimental glioma model: a flow cytometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Metabolic Profile of Schisanhenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolism of Schisanhenol, a bioactive lignan (B3055560) found in Schisandra chinensis. Understanding the cross-species differences and similarities in its metabolic fate is crucial for preclinical development and predicting its pharmacokinetic profile in humans. This document summarizes available data, provides detailed experimental protocols for metabolic studies, and visualizes key metabolic pathways and workflows.
I. In Vivo Metabolism of Schisanhenol in Rats
Studies in rats have provided initial insights into the in vivo metabolism of Schisanhenol. Following oral administration of a Schisandra chinensis extract containing Schisanhenol, metabolites were identified in plasma, bile, urine, and feces.
Key Metabolic Pathways in Rats:
The primary metabolic transformations of Schisanhenol and other related lignans (B1203133) in rats involve[1]:
-
Methylation: Addition of a methyl group.
-
Hydroxylation: Addition of a hydroxyl group.
-
Oxidation: Various oxidative reactions.
A study analyzing the alcohol extract of Schisandra chinensis in rats identified six prototype lignan components and 20 potential metabolites, indicating that these compounds undergo significant biotransformation in vivo[1].
II. In Vitro Cross-Species Comparison of Metabolic Stability
While direct comparative in vitro metabolic data for Schisanhenol is limited, studies on other compounds provide a framework for assessing metabolic stability across different species using liver microsomes. The following table presents data from a study on Hydroxy-α-Sanshool (HAS), a compound with a different structure, to illustrate the type of comparative data that can be generated for Schisanhenol[2]. These results highlight potential species-specific differences in metabolic clearance.
Table 1: In Vitro Metabolic Stability of Hydroxy-α-Sanshool in Liver Microsomes from Different Species
| Species | T1/2 (min) | Intrinsic Clearance (CLint) (mL/min/kg) |
| Human | 42.92 | 40.50 |
| Rat | 51.38 | 48.34 |
| Dog | - | 130.99 |
| Monkey | - | - |
| Mouse | - | 165.07 |
Data presented is for Hydroxy-α-Sanshool and serves as an example of comparative in vitro metabolic data. Similar studies are required for Schisanhenol to determine its specific metabolic stability across species. The study on HAS indicated that it was relatively stable in human and rat liver microsomes, while showing higher clearance in dog and mouse liver microsomes[2].
III. Experimental Protocols
A. In Vivo Metabolite Profiling in Rats
This protocol is based on a study that identified metabolites of Schisandra chinensis lignans in rats[1].
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: Oral administration of Schisandra chinensis extract containing Schisanhenol.
-
Sample Collection:
-
Plasma: Blood samples are collected at various time points post-administration.
-
Bile, Urine, and Feces: Animals are housed in metabolic cages for collection of excreta over a specified period (e.g., 24-48 hours).
-
-
Sample Preparation:
-
Plasma: Protein precipitation with a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Bile, Urine: Direct injection after centrifugation or dilution.
-
Feces: Homogenization in a suitable solvent, followed by extraction and centrifugation.
-
-
Analytical Method:
-
Instrumentation: Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF/MS).
-
Chromatographic Separation: A C18 column with a gradient elution using mobile phases such as water with formic acid and acetonitrile.
-
Mass Spectrometry: Analysis in both positive and negative ion modes to detect a wide range of metabolites.
-
-
Data Analysis: Metabolite identification is based on accurate mass measurements, fragmentation patterns, and comparison with reference standards if available.
B. In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol is adapted from a study on Hydroxy-α-Sanshool and can be applied to Schisanhenol[2].
-
Materials:
-
Liver microsomes from human, rat, dog, and monkey.
-
Schisanhenol stock solution.
-
NADPH regenerating system (or NADPH).
-
Phosphate (B84403) buffer (pH 7.4).
-
Quenching solution (e.g., cold acetonitrile).
-
-
Incubation:
-
Pre-incubate liver microsomes and Schisanhenol in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding the cold quenching solution.
-
-
Sample Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining amount of Schisanhenol.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of remaining Schisanhenol versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (T1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (mL/min/mg protein) = (0.693 / T1/2) / (mg protein/mL)
-
IV. Visualizations
Experimental Workflow for Cross-Species In Vitro Metabolism
References
A Comparative Analysis of Natural Schisanhenol and its Synthetic Derivatives in Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the efficacy of naturally sourced Schisanhenol (B1681549) versus its synthetic derivatives. Schisanhenol, a lignan (B3055560) isolated from plants of the Schisandra genus, notably Schisandra rubriflora and Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities.[1][2][3][4][5] This document synthesizes experimental data to offer a comparative perspective for research and development in the pharmaceutical sciences.
Overview of Schisanhenol and Its Derivatives
Natural Schisanhenol is a bioactive compound with demonstrated anti-inflammatory, antioxidant, hepatoprotective, and neuroprotective properties.[2][3][6][7][8] Research into its therapeutic potential has led to the chemical synthesis of various Schisanhenol derivatives, aiming to enhance its biological activity and pharmacokinetic profile.[6] This guide will focus on the comparative efficacy of the parent natural compound and its synthetically modified counterparts.
Comparative Efficacy Data
The following tables summarize key experimental findings, comparing the biological effects of natural Schisanhenol and its synthetic derivatives.
Table 1: Hepatoprotective Effects
| Compound | Model | Key Findings | Reference |
| Natural Schisanhenol | High-fat diet-induced non-alcoholic fatty liver disease (NAFLD) in mice | Ameliorates hepatic lipid accumulation by activating the AMPK pathway. | [8][9] |
| Synthetic Schisanhenol Derivative (1b) | Concanavalin A-induced immunological liver injury in mice | Exhibited more potent hepatoprotective activity than the positive control (DDB). Inhibited cell apoptosis and inflammatory responses via the IL-6/JAK2/STAT3 signaling pathway. | [6] |
Table 2: Anti-inflammatory Activity
| Compound | Model | Key Findings | Reference |
| Natural Schisanhenol | Lipopolysaccharide (LPS)-induced acute inflammatory response in mice | Significantly inhibited NF-κB pathway activity, suppressed macrophage and systemic inflammatory responses, and alleviated acute lung injury. | [2][4] |
| Synthetic Schisanhenol Derivatives | Not explicitly detailed in the provided search results. | Further research is needed to delineate the specific anti-inflammatory mechanisms of synthetic derivatives. |
Table 3: Neuroprotective Effects
| Compound | Model | Key Findings | Reference |
| Natural Schisanhenol | Scopolamine-induced cognitive impairment in mice | Attenuated learning impairment and enhanced cognitive function by improving the cholinergic system, activating SIRT1-PGC1α signaling, and inhibiting Tau phosphorylation. | [3] |
| Synthetic Schisanhenol Derivatives | Not explicitly detailed in the provided search results. | The neuroprotective potential of synthetic derivatives remains an area for future investigation. |
Experimental Protocols
Hepatoprotective Activity of Synthetic Schisanhenol Derivatives
In Vitro Assay:
-
Cell Line: Mouse liver cells.
-
Inducing Agent: Concanavalin A (Con A) to induce immunological liver injury.
-
Treatment: Cells were treated with various concentrations of synthetic Schisanhenol derivatives.
-
Viability Assay: An MTT assay was used to measure cell viability and the protective effects of the derivatives against Con A-induced cytotoxicity.
In Vivo Assay:
-
Animal Model: C57BL/6 mice.
-
Inducing Agent: Intravenous injection of Con A to induce immunological liver injury.
-
Treatment: Mice were pre-treated with the synthetic Schisanhenol derivative (1b) before Con A injection.
-
Outcome Measures: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) were measured to assess liver damage. Histopathological examination of liver tissues was conducted to evaluate inflammation and necrosis.[6]
Anti-inflammatory Activity of Natural Schisanhenol
-
Cell Model: Human myeloid leukemia mononuclear (THP-1)/NF-κB cells.
-
Inducing Agent: Lipopolysaccharide (LPS).
-
Treatment: Cells were treated with Schisanhenol.
-
Outcome Measure: NF-κB signaling pathway activity was observed.
-
Animal Model: Mice.
-
Inducing Agent: High dose of LPS (5 mg/kg).
-
Treatment: Mice were treated with Schisanhenol.
-
Outcome Measures: Mortality rates and systemic inflammation levels (IL-6, TNF-α, IL-1β, and IL-1α) were assayed by ELISA.[4]
Neuroprotective Effects of Natural Schisanhenol
-
Animal Model: Male mice.
-
Inducing Agent: Scopolamine to induce cognitive impairment.
-
Treatment: Intraperitoneal administration of Schisanhenol at different doses (10, 30, or 100 mg/kg).
-
Behavioral Testing: Morris water maze was used to assess learning and memory.
-
Biochemical Analysis: Hippocampal tissues were collected to measure the activity of superoxide (B77818) dismutase (SOD), malondialdehyde (MDA), glutathione (B108866) peroxidase (GSH-px), and acetylcholinesterase (AChE).
-
Western Blotting: Expression of SIRT1, PGC-1α, and phosphorylated Tau proteins in the hippocampus was analyzed.[3]
Signaling Pathways and Experimental Workflows
Caption: Comparative signaling pathways of natural Schisanhenol and a synthetic derivative in hepatoprotection.
Caption: Generalized experimental workflow for evaluating Schisanhenol efficacy.
Conclusion
The available evidence suggests that both natural Schisanhenol and its synthetic derivatives hold significant therapeutic promise. Natural Schisanhenol has demonstrated a broad spectrum of activity, particularly in mitigating inflammatory, oxidative, and neurodegenerative processes. Synthetic derivatives, as exemplified by compound 1b, show potential for enhanced potency in specific applications such as hepatoprotection.
For researchers and drug development professionals, these findings underscore the value of both natural product screening and synthetic medicinal chemistry. The development of novel Schisanhenol derivatives with improved efficacy and specificity remains a promising avenue for future therapeutic innovation. Direct comparative studies evaluating the efficacy of synthetic versus natural Schisanhenol are warranted to provide a more definitive assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Schisanhenol: A Potential Drug for the Treatment of Cytokine Storm [xiahepublishing.com]
- 3. Schisanhenol improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]
- 5. Schisandra | TargetMol [targetmol.com]
- 6. Synthesis and biological evaluation of novel schisanhenol derivatives as potential hepatoprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidative effect of schisanhenol on human low density lipoprotein and its quantum chemical calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Schisanhenol ameliorates non-alcoholic fatty liver disease via inhibiting miR-802 activation of AMPK-mediated modulation of hepatic lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Schisanhenol ameliorates non-alcoholic fatty liver disease via inhibiting miR-802 activation of AMPK-mediated modulation of hepatic lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Formulation on Schisanhenol Bioavailability: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Schisanhenol, a bioactive lignan (B3055560) found in Schisandra chinensis, has garnered significant interest for its therapeutic potential, including hepatoprotective and neuroprotective effects. However, its clinical utility is often hampered by poor oral bioavailability, largely attributed to its low aqueous solubility. This guide provides a comparative analysis of different formulation strategies aimed at enhancing the systemic exposure of Schisanhenol, supported by experimental data and detailed methodologies.
Enhancing Bioavailability: From Crude Extracts to Advanced Formulations
The formulation of a drug substance is a critical determinant of its pharmacokinetic profile. For poorly soluble compounds like Schisanhenol, advanced formulation strategies can significantly improve absorption and overall bioavailability. While direct comparative studies on multiple advanced formulations of Schisanhenol are limited, data from studies on Schisanhenol as a component of a whole extract versus its isolated form, and extensive research on similar lignans (B1203133) from Schisandra, provide valuable insights into the potential of these technologies.
Formulation strategies such as solid dispersions and nanoemulsions are designed to increase the dissolution rate and solubility of lipophilic drugs.[1][2] Solid dispersions involve the dispersion of the active pharmaceutical ingredient (API) in an inert carrier matrix at a solid state, which can reduce drug particle size to a molecular level and improve wettability.[3][4] Nanoemulsions are colloidal particulate systems that can encapsulate the drug in tiny oil droplets, facilitating its transport and absorption across the gastrointestinal tract.[5][6]
Comparative Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters of Schisanhenol in different formulations. Table 1 presents data from a study comparing the oral administration of pure Schisanhenol to that of a Schisandra chinensis extract containing an equivalent dose of Schisanhenol in rats. This comparison highlights the effect of the natural chemical matrix on the bioavailability of the compound.
It has been observed that other components within a whole plant extract can influence the absorption and metabolism of a specific bioactive compound, potentially by inhibiting efflux transporters or metabolic enzymes.[7][8]
Table 1: Pharmacokinetic Parameters of Schisanhenol in Rats Following Oral Administration of Pure Monomer vs. Schisandra chinensis Extract
| Formulation | Dose (Schisanhenol equivalent) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) |
| Schisanhenol Monomer | 10 mg/kg | Data not available | Data not available | Data not available |
| S. chinensis Extract | 10 mg/kg | Data not available | Data not available | Data not available |
Note: Specific quantitative data for Schisanhenol from the comparative study of monomer versus extract was not available in the public domain. However, studies on other lignans like Schisandrol B show significant differences in pharmacokinetic parameters between the two forms, suggesting a similar effect for Schisanhenol.[11]
Table 2: Representative Pharmacokinetic Parameters of a Schisandra Lignan (γ-schisandrin) in a Conventional Formulation vs. a Solid Dispersion in Rats
| Formulation | Dose | Cmax (µg/L) | Tmax (h) | AUC (0-t) (µg/L·h) | Relative Bioavailability (%) |
| Conventional Capsule | 50 mg/kg | 114.33 | 2.0 | 411.64 | 100 |
| Solid Dispersion | 50 mg/kg | 1056.46 | 1.0 | 3600.14 | 874.6 |
Data adapted from a study on γ-schisandrin solid dispersion.[9] This data is presented to illustrate the potential magnitude of bioavailability enhancement for Schisanhenol with similar formulation technologies.
Experimental Protocols
The following is a detailed methodology for a typical oral bioavailability study in rats, based on protocols described in the cited literature.[12]
1. Animal Studies
-
Subjects: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. They are fasted for 12 hours prior to the experiment.
-
Groups: Animals are randomly divided into groups (n=6 per group) to receive different formulations of Schisanhenol (e.g., aqueous suspension, solid dispersion, nanoemulsion).
-
Administration: The formulations are administered orally via gavage at a specified dose.
2. Pharmacokinetic Study
-
Blood Sampling: Blood samples (approximately 0.3 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after oral administration.
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.
3. Analytical Method
-
Sample Preparation: A protein precipitation method is typically used to extract Schisanhenol from the plasma samples. An internal standard is added to the plasma, followed by a precipitating agent (e.g., methanol (B129727) or acetonitrile). The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of Schisanhenol in the plasma samples is determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
-
Chromatographic Conditions: A C18 column is commonly used with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water, often with a modifying agent like formic acid.
-
Mass Spectrometry: Detection is performed using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
4. Data Analysis
-
Pharmacokinetic Parameters: Non-compartmental analysis is used to calculate the key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).
-
Statistical Analysis: Statistical comparisons between the different formulation groups are performed using appropriate tests, such as a one-way analysis of variance (ANOVA).
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for a Comparative Bioavailability Study
Caption: Workflow for a comparative oral bioavailability study.
Schisanhenol and the AMPK Signaling Pathway
Recent research has indicated that Schisanhenol may exert some of its beneficial effects, particularly in the context of metabolic disorders, through the modulation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a key cellular energy sensor that plays a crucial role in regulating metabolism.
Caption: Schisanhenol's modulation of the AMPK signaling pathway.
Conclusion
The oral bioavailability of Schisanhenol is a significant hurdle in its development as a therapeutic agent. The available evidence, both direct and analogous from related compounds, strongly indicates that advanced formulation strategies such as solid dispersions and nanoemulsions hold great promise for overcoming this limitation. By enhancing the dissolution and absorption of Schisanhenol, these technologies can potentially unlock its full therapeutic potential. Further research focusing on the development and head-to-head comparison of these advanced formulations for Schisanhenol is warranted to pave the way for its successful clinical application.
References
- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpls.org [wjpls.org]
- 4. rjpdft.com [rjpdft.com]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of oral bioavailability of paclitaxel after oral administration of Schisandrol B in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving the oral bioavailability of beneficial polyphenols through designed synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nanoemulsion structure and food matrix determine the gastrointestinal fate and in vivo bioavailability of coenzyme Q10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scienceopen.com [scienceopen.com]
Benchmarking Schisanhenol's Activity Against Other SIRT1 Activators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Schisanhenol's performance as a Sirtuin-1 (SIRT1) activator against other well-established alternatives. The information presented herein is supported by experimental data to aid in the evaluation of Schisanhenol for research and drug development purposes.
Introduction to SIRT1 Activation
Sirtuin-1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in a variety of cellular processes, including stress resistance, metabolism, and aging.[1] Activation of SIRT1 is a promising therapeutic strategy for a range of age-related diseases, including metabolic disorders, neurodegenerative diseases, and cardiovascular conditions. A number of natural and synthetic compounds have been identified as SIRT1 activators, with resveratrol (B1683913) being the most well-known natural activator. Schisanhenol, a lignan (B3055560) derived from plants of the Schisandra genus, has emerged as a potential modulator of SIRT1 activity. This guide aims to contextualize the activity of Schisanhenol by comparing it with other known SIRT1 activators.
Comparative Analysis of SIRT1 Activators
To provide a clear overview of the relative potency of various SIRT1 activators, the following table summarizes key quantitative data from in vitro studies. It is important to note that direct comparative studies involving Schisanhenol are limited. The data for Schisandrin A, a structurally related lignan from the same plant genus, is included to provide the closest available comparison.
| Compound | Type | EC50 (μM) | % Activation (at a given concentration) | Source |
| Schisanhenol | Natural Lignan | N/A | Data not available | |
| Schisandrin A | Natural Lignan | N/A | 28% (at 50 μM) | [2] |
| Resveratrol | Natural Polyphenol | ~8-100+ | Varies significantly with substrate | [3][4] |
| SRT1720 | Synthetic | 0.16 | N/A | |
| Fisetin | Natural Flavonoid | N/A | Potent activator, specific values vary | [3] |
Note: EC50 values for resveratrol can vary widely depending on the experimental conditions and the substrate used in the assay. Some studies have even questioned its role as a direct SIRT1 activator.[5] "N/A" indicates that the data was not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
SIRT1 Signaling Pathway
This diagram illustrates the central role of SIRT1 in cellular regulation and the downstream effects of its activation.
Caption: The SIRT1 signaling pathway, illustrating the deacetylation of key downstream targets.
Experimental Workflow for In Vitro SIRT1 Activation Assay
This diagram outlines a typical workflow for assessing the activity of potential SIRT1 activators in a laboratory setting.
Caption: A generalized workflow for an in vitro fluorescent SIRT1 activation assay.
Logical Relationship of SIRT1 Activators
This diagram illustrates the classification of the compared SIRT1 activators.
Caption: Classification of the discussed SIRT1 activators.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess SIRT1 activation.
In Vitro SIRT1 Deacetylation Assay (Fluorometric)
This is a widely used method for screening SIRT1 activators.
-
Reagents and Materials:
-
Recombinant human SIRT1 enzyme.
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue linked to a fluorescent reporter).
-
NAD+ solution.
-
Assay buffer (e.g., Tris-HCl, NaCl, KCl, MgCl2, DTT).
-
Developer solution (e.g., containing a protease to cleave the deacetylated peptide and release the fluorophore).
-
Test compounds (Schisanhenol, other activators) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
A reaction mixture is prepared containing the assay buffer, recombinant SIRT1 enzyme, and the fluorogenic substrate.
-
The test compound (at various concentrations) or a vehicle control is added to the wells of the microplate.
-
The reaction is initiated by the addition of NAD+.
-
The plate is incubated at 37°C for a specified period (e.g., 30-60 minutes).
-
The developer solution is added to each well, and the plate is incubated for an additional period (e.g., 15-30 minutes) to allow for the release of the fluorescent signal.
-
The fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The percentage of SIRT1 activation is calculated by comparing the fluorescence signal in the presence of the test compound to the vehicle control.
-
For determining the EC50 value, a dose-response curve is generated by plotting the percentage of activation against the logarithm of the compound concentration.
-
In Vitro SIRT1 Deacetylation Assay (LC-MS based)
This method provides a more direct and label-free assessment of SIRT1 activity.[2]
-
Reagents and Materials:
-
Recombinant human SIRT1 enzyme.
-
Unlabeled acetylated peptide substrate (e.g., derived from p53 or PGC-1α).
-
NAD+ solution.
-
Assay buffer.
-
Test compounds.
-
LC-MS (Liquid Chromatography-Mass Spectrometry) system.
-
-
Procedure:
-
The reaction is set up similarly to the fluorometric assay, with the unlabeled peptide substrate.
-
The reaction is incubated at 37°C.
-
The reaction is stopped at specific time points, often by the addition of an acid or by heat inactivation.
-
The samples are then analyzed by LC-MS to separate and quantify the amount of deacetylated peptide product formed.
-
-
Data Analysis:
-
The rate of product formation is determined, and the effect of the test compound on this rate is calculated to determine the extent of SIRT1 activation.
-
Conclusion
Schisanhenol has been identified as a compound that can activate the SIRT1 signaling pathway. However, there is a current lack of publicly available, direct quantitative data (such as an EC50 value) to definitively benchmark its potency against other well-characterized SIRT1 activators like resveratrol and SRT1720. The available data on the related compound, Schisandrin A, suggests a moderate level of activation.[2]
For researchers and drug development professionals, this guide highlights the potential of Schisanhenol as a SIRT1 activator while underscoring the need for further quantitative studies. The provided experimental protocols offer a framework for conducting such investigations to elucidate the precise potency and efficacy of Schisanhenol and enable a more direct comparison with existing SIRT1 modulators. The diagrams presented offer a visual aid to understand the underlying biological pathways and experimental designs relevant to the study of SIRT1 activators.
References
- 1. Schisandra chinensis Lignans Exert Antidepressant Effects by Promoting BV2 Microglia Polarization toward the M2 Phenotype through the Activation of the Cannabinoid Receptor Type-2-Signal Transducer and Activator of Transcription 6 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening SIRT1 Activators from Medicinal Plants as Bioactive Compounds against Oxidative Damage in Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1 Activation by Small Molecules: KINETIC AND BIOPHYSICAL EVIDENCE FOR DIRECT INTERACTION OF ENZYME AND ACTIVATOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sirt1 activation by resveratrol is substrate sequence-selective - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Profile of Schisanhenol: A Comparative Guide to its In Vitro and In Vivo Efficacy
For Immediate Release
BEIJING – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the in vitro and in vivo pharmacological effects of Schisanhenol (B1681549), a bioactive lignan (B3055560) isolated from Schisandra rubriflora. This guide provides a systematic overview of its antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective properties, supported by experimental data and detailed methodologies to facilitate further research and development.
Schisanhenol has demonstrated a range of significant biological activities across various experimental models. This guide aims to bridge the understanding of its effects from controlled laboratory settings to complex biological systems, offering a valuable resource for evaluating its therapeutic potential.
Comparative Analysis of Pharmacological Effects
Schisanhenol's multifaceted pharmacological profile has been investigated through numerous in vitro and in vivo studies. Below is a summary of key findings, presenting a comparative view of its efficacy.
Antioxidant Activity
Schisanhenol exhibits potent antioxidant effects by scavenging free radicals and modulating endogenous antioxidant defense systems.
Table 1: In Vitro Antioxidant Efficacy of Schisanhenol
| Assay | Model System | Key Findings | Reference |
| ROS Scavenging | Tetradecanoylphorbol acetate-stimulated human neutrophils | Neutralized ROS more effectively than vitamin E. | [1] |
| LDL Oxidation Inhibition | Cu2+-induced human low-density lipoprotein (LDL) oxidation | Dose-dependently inhibited the production of malondialdehyde (MDA), lipofuscin, and ROS, and reduced the consumption of α-tocopherol.[2] | [2] |
| Microsome Lipid Peroxidation | Vitamin C/NADPH induced microsome lipid oxidation | Showed the most potent inhibitory activity among eight tested schisandrins.[2] | [2] |
Table 2: In Vivo Antioxidant Efficacy of Schisanhenol
| Animal Model | Condition | Dosage | Key Findings | Reference |
| Mice | Scopolamine-induced cognitive impairment | 10, 30, 100 mg/kg (i.p.) | Significantly increased the activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-px) in the hippocampus, while decreasing MDA content.[1][3] | [1][3] |
| Rats | Aged and ischemic brain | Not specified | Exhibited antioxidant activity.[4] | [4] |
Neuroprotective Effects
Schisanhenol has shown promise in mitigating neuronal damage and improving cognitive function in preclinical models.
Table 3: In Vivo Neuroprotective Efficacy of Schisanhenol
| Animal Model | Condition | Dosage | Key Findings | Reference |
| Mice | Scopolamine-induced learning and memory impairment | 10, 30, 100 mg/kg (i.p.) | Attenuated cognitive impairment in the Morris water maze, decreased acetylcholinesterase (AChE) activity, increased levels of SIRT1 and PGC-1α, and decreased the level of phosphorylated Tau protein (Ser 396) in the hippocampus.[3] | [3] |
Anti-inflammatory Activity
Recent studies have highlighted Schisanhenol's potential in modulating inflammatory responses, particularly in the context of cytokine storms.
Table 4: In Vitro and In Vivo Anti-inflammatory Efficacy of Schisanhenol (SSH)
| Model System | Condition | Key Findings | Reference |
| Human myeloid leukemia mononuclear (THP-1)/NF-κB cells (in vitro) | Not specified | Significantly inhibited NF-κB pathway activity.[5] | [5][6] |
| THP-1 and abdominal macrophages (in vitro) | Not specified | Suppressed inflammatory responses.[5] | [5][6] |
| Mice (in vivo) | Lipopolysaccharide (LPS)-induced acute inflammatory response | Suppressed systemic inflammatory responses, reduced mortality, and alleviated acute lung injury.[5][6] | [5][6] |
Hepatoprotective and Metabolic Effects
Schisanhenol influences drug-metabolizing enzymes, suggesting a role in liver function and xenobiotic metabolism.
Table 5: In Vivo Effects of Schisanhenol on Drug-Metabolizing Enzymes
| Animal Model | Dosage | Key Findings | Reference |
| Mice and Rats | 200 mg/kg (intragastric gavage) for 3 days | Significantly increased liver glutathione-S-transferase (GSH-S-T) and microsomal cytochrome P-450. Antagonized the increase in uterus weight induced by estradiol (B170435) and decreased serum estradiol levels in mice, suggesting an enhancement of estradiol metabolism.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following section outlines the key experimental protocols employed in the cited studies.
In Vitro Antioxidant Assays
-
LDL Oxidation Inhibition Assay: Human LDL was isolated and incubated with copper ions (Cu2+) to induce oxidation. The protective effect of Schisanhenol (10, 50, and 100 μmol/L) was assessed by measuring the levels of malondialdehyde (MDA), lipofuscin, and reactive oxygen species (ROS). The consumption of α-tocopherol was also monitored. The electrophoretic mobility of the oxidized LDL was determined as an additional marker of oxidation.[2]
-
Microsome Lipid Peroxidation Assay: The antioxidant activity of Schisanhenol was evaluated by observing its inhibitory effect on lipid peroxidation in microsomes induced by a Vitamin C/NADPH system.[2]
In Vivo Neuroprotection Studies
-
Animal Model: Male mice were treated with scopolamine (B1681570) to induce cognitive impairment.
-
Treatment: Schisanhenol was administered intraperitoneally at doses of 10, 30, or 100 mg/kg. Galantamine (3 mg/kg) served as a positive control.
-
Behavioral Assessment: The Morris water maze was used to evaluate learning and memory.
-
Biochemical Analysis: After behavioral testing, hippocampal tissues were collected to measure the activities of superoxide dismutase (SOD), glutathione peroxidase (GSH-px), and acetylcholinesterase (AChE), as well as the content of malondialdehyde (MDA).
-
Western Blotting: The expression levels of SIRT1, PGC-1α, and phosphorylated Tau protein (Ser 396) in the hippocampus were analyzed by Western blotting.[3]
In Vitro and In Vivo Anti-inflammatory Studies
-
In Vitro Model: Human myeloid leukemia mononuclear (THP-1) cells with an NF-κB reporter system were used to assess the effect of Schisanhenol on NF-κB signaling. THP-1 cells and murine abdominal macrophages were used to study the impact on inflammatory responses.[5]
-
In Vivo Model: An acute inflammatory response was induced in mice using lipopolysaccharide (LPS).
-
Assessment: The effects of Schisanhenol on systemic inflammatory responses, survival rates, and the extent of acute lung injury were evaluated.[5][6]
In Vivo Enzyme Induction Studies
-
Animal Models: Mice and rats were administered Schisanhenol (200 mg/kg) via intragastric gavage for three consecutive days.
-
Enzyme Activity Assays: Liver tissues were processed to measure the activities of glutathione-S-transferase (GSH-S-T) and microsomal cytochrome P-450.
-
Hormone Level Analysis: Serum estradiol levels in mice were determined. The effect on estradiol-induced uterine weight increase was also assessed in ovariectomized mice.[7]
Visualizing Molecular Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Proposed neuroprotective mechanism of Schisanhenol.
Caption: Experimental workflow for anti-inflammatory studies.
Conclusion
The compiled data underscores the therapeutic potential of Schisanhenol across several pharmacological domains. In vitro studies consistently demonstrate its potent antioxidant and anti-inflammatory activities at the molecular and cellular levels. These findings are largely corroborated by in vivo studies, which show its efficacy in improving cognitive function, reducing inflammation, and modulating metabolic enzymes in animal models.
While a direct quantitative in vitro-in vivo correlation (IVIVC) has yet to be formally established, the existing evidence points to a strong qualitative relationship between Schisanhenol's in vitro mechanisms and its in vivo pharmacological effects. This guide provides a foundational resource for researchers to design future studies aimed at establishing a predictive IVIVC, which will be crucial for the clinical translation of Schisanhenol. Further investigations comparing Schisanhenol with other lignans (B1203133) from Schisandra species, such as Schisandrin B and Gomisin A, will also be valuable in identifying the most promising therapeutic candidates.
References
- 1. Antioxidant Effects of Schisandra chinensis Fruits and Their Active Constituents [mdpi.com]
- 2. Antioxidative effect of schisanhenol on human low density lipoprotein and its quantum chemical calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schisanhenol improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]
- 6. Schisanhenol: A Potential Drug for the Treatment of Cytokine Storm [xiahepublishing.com]
- 7. [Effects of schizandrin B and schisanhenol on drug metabolizing-phase II enzymes and estradiol metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
Schisanhenol's Anticancer Activity: A Comparative Analysis Across Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Schisanhenol, a lignan (B3055560) isolated from Schisandra rubriflora, has demonstrated potential as an anticancer agent. This guide provides a comparative overview of its activity in different cancer cell lines, supported by available experimental data. Due to the limited public data on Schisanhenol's specific IC50 values across a wide range of cancers, this guide also includes comparative data for other well-studied lignans (B1203133) from the Schisandra genus—Schisandrin A, B, and C—to provide a broader context for researchers.
Executive Summary
Schisanhenol has shown promising activity, particularly in hepatocellular carcinoma, by modulating key signaling pathways involved in tumor proliferation and immune evasion. However, a comprehensive profile of its cytotoxic activity across diverse cancer types is not yet publicly available. This guide synthesizes the existing data on Schisanhenol and complements it with a comparative analysis of other Schisandra lignans to inform future research and drug development efforts.
Schisanhenol: Known Anticancer Activity
The most detailed research on Schisanhenol's anticancer effects has been conducted in hepatocellular carcinoma (HCC). Studies have shown that Schisanhenol can decrease the viability of HCC cells and inhibit their proliferation.[1][2] The primary mechanism of action identified is the targeting of the PD-L1/STAT3 signaling pathway.[1][2] Schisanhenol inhibits the activation of STAT3, which in turn suppresses the expression of Programmed Death-Ligand 1 (PD-L1), a key protein that allows cancer cells to evade the immune system.[1][2] This inhibition of STAT3 is mediated through the JAK/STAT3, Src/STAT3, and PI3K/AKT/mTOR/STAT3 pathways.[2]
While a specific IC50 value for Schisanhenol in HCC cell lines was not detailed in the reviewed literature, its demonstrated effect on cell viability and proliferation underscores its potential as a therapeutic candidate for liver cancer.[1][2]
In a study involving the human myeloid leukemia cell line THP-1, Schisanhenol was found to inhibit the NF-κB signaling pathway. However, this was in the context of cytokine storm, and it was noted that concentrations below 100 µM had no significant effect on cell growth rate.
Comparative Cytotoxicity of Schisandra Lignans
To provide a comparative perspective, the following table summarizes the 50% inhibitory concentration (IC50) values for Schisandrin A, B, and C across various cancer cell lines. This data, gathered from multiple studies, highlights the differential sensitivity of cancer cells to these related lignans.
| Lignan | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Schisandrin A | A549 | Lung Cancer | 61.09 |
| H1975 | Lung Cancer | 39.99 | |
| H1299 | Lung Cancer | 101.5 | |
| Schisandrin B | LoVo | Colon Cancer | Data not available |
| BY-2 | Tobacco | Data not available | |
| Schisandrin C | LoVo | Colon Cancer | Data not available |
| BY-2 | Tobacco | Data not available |
Note: IC50 values can vary between studies due to different experimental conditions.
Signaling Pathways and Experimental Workflows
The anticancer activity of Schisanhenol and other Schisandra lignans is mediated through their interaction with various cellular signaling pathways. The following diagrams illustrate the known pathway for Schisanhenol in HCC and a general experimental workflow for assessing anticancer activity.
References
Safety Operating Guide
Safe Disposal of Schisanhenol: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Schisanhenol, a natural compound isolated from Schisandra rubriflora. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste regulations.
Personal Protective Equipment (PPE) and Handling
Before handling Schisanhenol for disposal, it is crucial to be equipped with the appropriate personal protective equipment.
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling large quantities or if dust formation is likely. |
| Body Protection | A laboratory coat or other protective clothing to prevent skin contact. |
Handle Schisanhenol in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid generating dust from the powdered form. After handling, wash hands thoroughly. Contaminated clothing should be removed and laundered before reuse.[1]
Step-by-Step Disposal Procedure
The proper disposal of Schisanhenol, as with any laboratory chemical, should be conducted with care and in accordance with local, state, and federal regulations.
-
Containment :
-
For solid Schisanhenol, carefully sweep up the material, avoiding dust formation.[1]
-
For solutions, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth).
-
-
Packaging :
-
Place the contained Schisanhenol waste into a suitable, clearly labeled, and sealable container.
-
Ensure the container is compatible with the chemical and will not leak.
-
-
Labeling :
-
Label the waste container with "Hazardous Waste" and the full chemical name: "Schisanhenol".
-
Include any known hazard information on the label.
-
-
Storage :
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be away from incompatible materials.
-
-
Disposal :
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Clean-up : Carefully collect the absorbed material and place it in a sealed container for disposal as hazardous waste.
-
Decontaminate : Clean the spill area with an appropriate solvent or detergent and water.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of Schisanhenol waste.
Caption: Workflow for the proper disposal of Schisanhenol waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information. Schisanhenol is for research use only and not for human or veterinary use.[3]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
